molecular formula C18H36O2 B1594828 Decyl octanoate CAS No. 2306-89-0

Decyl octanoate

Cat. No.: B1594828
CAS No.: 2306-89-0
M. Wt: 284.5 g/mol
InChI Key: WVWRBUIUZMBLNI-UHFFFAOYSA-N
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Description

Decyl octanoate is a useful research compound. Its molecular formula is C18H36O2 and its molecular weight is 284.5 g/mol. The purity is usually 95%.
The exact mass of the compound Decyl octanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Decyl octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decyl octanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

decyl octanoate
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InChI

InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WVWRBUIUZMBLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062319
Record name Octanoic acid, decyl ester
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Molecular Weight

284.5 g/mol
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CAS No.

2306-89-0
Record name Decyl octanoate
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Record name Decyl octanoate
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Record name Octanoic acid, decyl ester
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Record name Octanoic acid, decyl ester
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Record name Decyl octanoate
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Record name DECYL OCTANOATE
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Foundational & Exploratory

An In-depth Technical Guide to Decyl Octanoate: Physicochemical Properties, Synthesis, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of decyl octanoate, a versatile ester with significant applications in the cosmetic and pharmaceutical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of decyl octanoate, outlines detailed methodologies for its synthesis and characterization, and explores its functional roles, particularly as an emollient and a potential vehicle for drug delivery.

Introduction to Decyl Octanoate: A Multifunctional Ester

Decyl octanoate (CAS No. 2306-89-0), also known by its synonyms octanoic acid, decyl ester and capryl caprylate, is the ester formed from the reaction of decyl alcohol and octanoic acid.[1][2] Its structure, characterized by a C18 backbone, imparts a unique combination of lipophilicity, stability, and a favorable toxicological profile, making it a valuable ingredient in a variety of formulations. This guide will elucidate the scientific principles that underpin its utility and provide the technical details necessary for its application in a research and development setting.

Physicochemical Properties of Decyl Octanoate

A thorough understanding of the physicochemical properties of decyl octanoate is paramount for its effective formulation and application. These properties are summarized in the table below, with a subsequent discussion on their implications.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₆O₂[1]
Molecular Weight 284.48 g/mol [3]
CAS Number 2306-89-0[1]
Appearance Colorless to pale yellow liquid
Melting Point 4.2 °C
Boiling Point 334-336 °C at 760 mmHg 145-147 °C at 0.1 mmHg[2]
Density Approximately 0.86 g/cm³
Solubility Insoluble in water; Soluble in alcohol and other organic solvents.[2]
Vapor Pressure 0.000120 mmHg at 25 °C (estimated)[2]
LogP (o/w) ~7.9 (estimated)[2]

The low melting point and high boiling point of decyl octanoate are indicative of its stability over a wide temperature range, a desirable characteristic for many formulations. Its high lipophilicity, as indicated by the estimated LogP value, and its insolubility in water, govern its function as an emollient and its potential as a solvent and vehicle for lipophilic active pharmaceutical ingredients (APIs).[4][5] The significant drop in boiling point under vacuum underscores the necessity of vacuum distillation for its purification to prevent thermal degradation.[6]

Synthesis and Purification of Decyl Octanoate

Decyl octanoate is most commonly synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (decanol).[7] The reaction is reversible, and to drive it towards the formation of the ester, it is typically conducted with an excess of one reactant or with the removal of water as it is formed.

Fischer Esterification Workflow

Fischer_Esterification Reactants Octanoic Acid + Decanol + Acid Catalyst (e.g., H₂SO₄) ReactionVessel Reaction at Reflux (with Dean-Stark Trap) Reactants->ReactionVessel Heat Workup Aqueous Work-up (Neutralization & Washing) ReactionVessel->Workup Cool & Quench Drying Drying of Organic Phase (e.g., Na₂SO₄) Workup->Drying Purification Purification by Vacuum Distillation Drying->Purification Filter & Concentrate Product Pure Decyl Octanoate Purification->Product

Caption: Fischer Esterification workflow for decyl octanoate synthesis.

Detailed Experimental Protocol for Fischer Esterification

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of decyl octanoate.

Materials:

  • Octanoic acid

  • Decanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add equimolar amounts of octanoic acid and decanol. Add toluene to about 20% of the total volume of the reactants.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is nearing completion.[6]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure. The crude decyl octanoate is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[8]

Analytical Characterization of Decyl Octanoate

The identity and purity of synthesized decyl octanoate should be confirmed using a suite of analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of decyl octanoate will exhibit characteristic absorption bands. A strong, sharp peak is expected around 1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group.[9] The spectrum will also show strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chains. The C-O stretching of the ester will appear in the 1160-1260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum provides a detailed map of the proton environments. The most downfield signal will be a triplet at approximately 4.05 ppm, corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-). A triplet at around 2.28 ppm is expected for the two protons on the carbon alpha to the carbonyl group (-CH₂-C=O). The numerous methylene protons of the long alkyl chains will appear as a broad multiplet in the 1.2-1.6 ppm region. The terminal methyl groups of both the octanoate and decyl chains will appear as triplets at approximately 0.88 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon at around 174 ppm. The carbon of the -O-CH₂- group will be observed at approximately 64 ppm. The remaining methylene carbons of the alkyl chains will have signals in the 22-34 ppm range, and the terminal methyl carbons will appear at around 14 ppm.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of decyl octanoate and confirming its molecular weight. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern will include characteristic peaks resulting from the cleavage of the ester bond and fragmentation of the alkyl chains. Common fragments observed include those at m/z 145 and 57.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or evaporative light scattering detector) can be used for purity assessment. Due to its non-polar nature, a reversed-phase column with a non-aqueous mobile phase would be appropriate.

Applications in Research and Drug Development

Decyl octanoate's properties make it a valuable excipient in various formulations, particularly in the cosmetic and pharmaceutical fields.

Emollient and Skin-Conditioning Agent

In cosmetic and topical pharmaceutical formulations, decyl octanoate functions as an emollient and skin-conditioning agent. Its lipophilic nature allows it to form a thin, non-greasy film on the skin's surface, which helps to reduce water loss and maintain skin hydration. This property is beneficial in creams, lotions, and ointments designed for dry skin conditions.

Solvent for Lipophilic Drugs

The non-polar character of decyl octanoate makes it an effective solvent for many lipophilic APIs that have poor water solubility.[4] By dissolving the API in a decyl octanoate-based vehicle, it is possible to formulate it into a stable and bioavailable dosage form, such as a topical solution, cream, or ointment.

Penetration Enhancer in Transdermal Drug Delivery

There is growing interest in the use of fatty acid esters, like decyl octanoate, as penetration enhancers in transdermal drug delivery systems. These compounds are thought to enhance the permeation of drugs through the stratum corneum, the primary barrier of the skin, by disrupting the ordered structure of the intercellular lipids.[10] This increases the fluidity of the lipid bilayers, creating pathways for the drug to diffuse through.

Penetration_Enhancement StratumCorneum_Before Stratum Corneum (Ordered Lipid Bilayers) StratumCorneum_After Stratum Corneum (Disrupted Lipid Bilayers) StratumCorneum_Before->StratumCorneum_After Intercalation DecylOctanoate Decyl Octanoate DecylOctanoate->StratumCorneum_After DrugPermeation Enhanced Drug Permeation StratumCorneum_After->DrugPermeation

Caption: Mechanism of penetration enhancement by decyl octanoate.

Component of Microemulsion Drug Delivery Systems

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant that can enhance the oral bioavailability of poorly soluble drugs.[10][11] Decyl octanoate, as an oil phase, can be a key component in the formulation of microemulsions for the delivery of hydrophobic drugs. Its ability to solubilize the drug and form stable micro-droplets can lead to improved drug absorption.

Safety and Toxicology

Decyl octanoate is generally considered to be a safe and well-tolerated ingredient in cosmetic and topical applications. However, for pharmaceutical applications, a thorough evaluation of its toxicological profile is essential.

  • Skin Irritation and Sensitization: While decyl octanoate is not typically associated with skin irritation or sensitization, it is crucial to conduct appropriate studies for any new formulation, especially if it is intended for use on compromised skin or for chronic application.[12]

  • Systemic Toxicity: The systemic toxicity of decyl octanoate is expected to be low, as it is likely to be hydrolyzed into its constituent fatty acid (octanoic acid) and alcohol (decanol), both of which are endogenous or readily metabolized. Studies on octanoic and decanoic acids have shown some potential for bioenergetic dysfunction and oxidative damage at high concentrations, which may be relevant in the context of certain metabolic disorders.[13]

  • Regulatory Status: A search of the FDA's Inactive Ingredient Database should be performed to determine if decyl octanoate is listed for the intended route of administration and dosage form.[14][15] Its use in cosmetics is regulated by authorities such as the European Commission and is subject to their safety assessments.[16]

Conclusion

Decyl octanoate is a well-characterized ester with a range of valuable properties for researchers and formulation scientists. Its role as an emollient is well-established, and its potential as a solvent and penetration enhancer for pharmaceutical applications is a promising area of investigation. This guide has provided a detailed overview of its chemical and physical properties, a robust protocol for its synthesis, and a summary of its applications and safety considerations, thereby equipping scientists with the foundational knowledge required for its effective use in research and development.

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Synthesis and Characterization of Decyl Octanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Decyl Octanoate in Modern Formulations

Decyl octanoate (C18H36O2), the ester of decyl alcohol and octanoic acid, is a molecule of significant interest in the pharmaceutical, cosmetic, and food industries.[1] Its physicochemical properties, including its emollient nature and favorable sensory characteristics, make it a valuable component in a wide array of formulations. In the realm of drug development, long-chain fatty acid esters like decyl octanoate are explored as excipients, solubility enhancers, and components of lipid-based drug delivery systems. This guide provides a comprehensive overview of the synthesis and characterization of decyl octanoate, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the primary synthetic routes, elucidating the underlying mechanisms and providing detailed experimental protocols. Furthermore, a thorough examination of the analytical techniques for the characterization of this ester will be presented, ensuring a holistic understanding for its successful synthesis and quality control.

Chemical and Physical Properties of Decyl Octanoate

A foundational understanding of the physical and chemical properties of decyl octanoate is paramount for its synthesis, purification, and application.

PropertyValueSource
CAS Number 2306-89-0[2]
Molecular Formula C18H36O2[2]
Molecular Weight 284.48 g/mol [1]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[1]
Melting Point 4.2 °C[3]
Synonyms Octanoic acid, decyl ester; Decyl caprylate[2]

Synthesis of Decyl Octanoate: A Comparative Analysis of Methodologies

The synthesis of decyl octanoate is primarily achieved through the esterification of decanol with octanoic acid. This can be accomplished via two main routes: traditional acid-catalyzed (Fischer-Speier) esterification and modern enzyme-catalyzed synthesis. The choice of method depends on factors such as desired purity, environmental considerations, and scalability.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is a robust and widely used method for producing esters from a carboxylic acid and an alcohol, utilizing a strong acid catalyst.[4][5]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][6][7] All steps in the Fischer esterification are reversible, and the equilibrium can be shifted towards the product by using an excess of one reactant or by removing water as it is formed.[6][7]

Fischer_Esterification Octanoic_Acid Octanoic Acid Protonated_Acid Protonated Octanoic Acid Octanoic_Acid->Protonated_Acid + H+ Decanol Decanol H+ H+ (e.g., H₂SO₄) Decyl_Octanoate Decyl Octanoate Water Water Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Decanol Protonated_Ester Protonated Decyl Octanoate Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Decyl_Octanoate - H+

Fischer-Speier Esterification of Decyl Octanoate.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (optional, for water removal), combine octanoic acid (1.0 equivalent) and decanol (1.2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent such as toluene to facilitate azeotropic removal of water. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.02 equivalents) or p-toluenesulfonic acid (0.05 equivalents).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove the excess alcohol and some of the acid.

    • Wash with a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude decyl octanoate can be further purified by vacuum distillation.

Lipase-Catalyzed Esterification: The Green Chemistry Approach

Enzymatic synthesis of esters using lipases has gained significant traction due to its milder reaction conditions, high selectivity, and environmental benefits.[8][9][10] Lipases are enzymes that naturally hydrolyze fats, but in non-aqueous environments, they can effectively catalyze esterification.[11]

The catalytic mechanism of lipase involves a serine residue in the active site. The carboxylic acid first acylates the serine hydroxyl group, forming an acyl-enzyme intermediate. The alcohol then acts as a nucleophile, attacking the acyl-enzyme complex to release the ester and regenerate the free enzyme.[12][13]

Lipase_Esterification Octanoic_Acid Octanoic Acid Acyl_Enzyme Acyl-Enzyme Intermediate Octanoic_Acid->Acyl_Enzyme + Lipase Decanol Decanol Lipase Lipase (e.g., Candida antarctica Lipase B) Decyl_Octanoate Decyl Octanoate Decyl_Octanoate->Lipase (releases product, regenerates enzyme) Water Water Acyl_Enzyme->Decyl_Octanoate + Decanol

Lipase-Catalyzed Synthesis of Decyl Octanoate.
  • Reaction Setup: In a screw-capped flask, combine octanoic acid (1.0 equivalent) and decanol (1.0-1.5 equivalents). The reaction can be run solvent-free or in a non-polar organic solvent like hexane or heptane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), typically at 5-10% of the total substrate weight.[14]

  • Water Removal (Optional): To drive the equilibrium towards the product, molecular sieves can be added to the reaction mixture to adsorb the water produced.

  • Reaction Execution: Incubate the mixture in a shaking incubator at a controlled temperature, typically between 40-70°C, with constant agitation.[14] Monitor the reaction progress by gas chromatography (GC) or by titrating the remaining free fatty acid.

  • Work-up and Purification:

    • After the reaction, the immobilized enzyme can be easily removed by filtration and can often be reused.[14]

    • If a solvent was used, it can be removed under reduced pressure.

    • The product can be purified by vacuum distillation to remove any unreacted starting materials.

Characterization of Decyl Octanoate

Thorough characterization is essential to confirm the identity and purity of the synthesized decyl octanoate. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of decyl octanoate will show characteristic signals for the different types of protons in the molecule. The triplet corresponding to the methylene protons adjacent to the ester oxygen (-O-CH₂-) is expected to appear around 4.05 ppm. The triplet for the methylene protons alpha to the carbonyl group (-CH₂-C=O) will be observed at approximately 2.28 ppm. The methyl protons of the decyl and octanoyl chains will appear as triplets at around 0.88 ppm. The remaining methylene protons will form a complex multiplet in the region of 1.2-1.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester will have a characteristic chemical shift around 174 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) will be found at approximately 64 ppm. The carbon of the methylene group alpha to the carbonyl will be around 34 ppm. The methyl carbons will appear at about 14 ppm, and the other methylene carbons will have signals in the 22-32 ppm range.[15]

Assignment ¹H NMR Chemical Shift (ppm, predicted) ¹³C NMR Chemical Shift (ppm, predicted)
-CH₃ (both chains)~0.88 (t)~14
-CH₂- (bulk of both chains)~1.2-1.4 (m)~22-32
-CH₂-CH₂-C=O~1.6 (m)~25
-CH₂-C=O~2.28 (t)~34
-O-CH₂-~4.05 (t)~64
-O-CH₂-CH₂-~1.6 (m)~29
C=O-~174
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of decyl octanoate will be dominated by two strong absorption bands characteristic of an ester:

  • C=O Stretch: A strong, sharp peak will be observed in the region of 1735-1750 cm⁻¹, corresponding to the carbonyl stretching vibration of the ester group.[16][17]

  • C-O Stretch: A strong band will appear in the 1150-1250 cm⁻¹ region, which is due to the stretching of the C-O single bond of the ester.[16]

  • C-H Stretch: Strong absorptions from the stretching of C-H bonds in the alkyl chains will be present in the 2850-3000 cm⁻¹ range.[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of decyl octanoate and confirming its molecular weight. The gas chromatogram will show a single major peak if the sample is pure. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern is also characteristic. A common fragmentation for long-chain esters is the McLafferty rearrangement, which can lead to specific fragment ions. Key fragments observed for decyl octanoate include m/z values of 145, 57, and 43.[2]

Conclusion: A Versatile Ester for Advanced Applications

This guide has provided a detailed technical overview of the synthesis and characterization of decyl octanoate. Both the traditional Fischer-Speier esterification and the modern lipase-catalyzed methods offer viable routes to this valuable ester, each with its own advantages. The choice of synthesis will depend on the specific requirements of the application, with enzymatic methods offering a greener and more selective alternative. The characterization techniques outlined, including NMR, FT-IR, and GC-MS, are indispensable for ensuring the identity, purity, and quality of the final product. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles and methodologies is crucial for the successful application of decyl octanoate in innovative formulations.

References

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  • Mechanism of lipase/esterase catalysis. (2022). ResearchGate. Retrieved from [Link]

  • Adnan, D., & Taufiq, M. M. J. (2018). Advances in lipase-catalyzed esterification reactions. Biotechnology and Applied Biochemistry, 65(5), 637-652. Retrieved from [Link]

  • G-L, M., et al. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega, 5(4), 1837-1845. Retrieved from [Link]

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An In-depth Technical Guide to Decyl Octanoate: Molecular Structure, Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of decyl octanoate, a fatty acid ester of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, detail its synthesis, and explore its applications, particularly as a penetration enhancer in transdermal drug delivery systems.

Core Molecular and Physicochemical Profile

Decyl octanoate, also known by its synonyms such as octanoic acid, decyl ester and capryl caprylate, is a carboxylic ester with a linear chain structure.[1] Its identity is unequivocally established through a unique combination of chemical identifiers.

Molecular Structure and Formula

The molecular formula for decyl octanoate is C₁₈H₃₆O₂ .[1][2][3][4] This formula represents a molecule composed of 18 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms. The molecule is an ester formed from the esterification of octanoic acid (a saturated fatty acid with eight carbon atoms) and decanol (a fatty alcohol with ten carbon atoms).

The structural formula can be represented in various ways:

  • Canonical SMILES: CCCCCCCCCCOC(=O)CCCCCCC[1]

  • InChI: InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3[1][2][4]

  • InChIKey: WVWRBUIUZMBLNI-UHFFFAOYSA-N[1][2][4]

These notations provide a standardized and machine-readable representation of the molecule's connectivity and stereochemistry (in this case, achiral).

Below is a 2D representation of the molecular structure of decyl octanoate.

Caption: 2D structure of decyl octanoate.

Physicochemical Properties

A summary of the key physicochemical properties of decyl octanoate is presented in the table below. These properties are critical for its application in various formulations, influencing its solubility, stability, and interaction with other components.

PropertyValueSource
Molecular Weight 284.48 g/mol [2][3]
Appearance Colorless liquid[5]
Melting Point 4.2 °C[2][6]
Boiling Point 130 °C[2][6]
Density 0.864±0.06 g/cm³ (Predicted)[6]
Solubility Insoluble in water; Soluble in alcohol[7]
LogP (o/w) 7.918 (est)[6][7]
CAS Number 2306-89-0[1][2][3][4][7][8][9][10]
IUPAC Name decyl octanoate[1]

Synthesis of Decyl Octanoate: An Enzymatic Approach

While traditional chemical esterification using acid catalysts and high temperatures can produce decyl octanoate, enzymatic synthesis offers a more sustainable and specific alternative, operating under milder conditions.[11] This "green chemistry" approach is particularly advantageous for producing high-purity esters for pharmaceutical and cosmetic applications, as it minimizes by-product formation and energy consumption. Lipases, such as that from Candida antarctica (e.g., Novozym 435), are highly effective catalysts for this reaction.[12][13][14]

Principle of Lipase-Catalyzed Esterification

In a non-aqueous environment, the catalytic action of lipase is reversed from its natural hydrolytic function to favor ester synthesis. The enzyme facilitates the condensation reaction between the carboxylic acid (octanoic acid) and the alcohol (decanol), with the removal of water driving the equilibrium towards the product, decyl octanoate.

The general reaction is as follows:

Octanoic Acid + Decanol ⇌ Decyl Octanoate + Water

Mechanism of Penetration Enhancement cluster_skin Stratum Corneum Organized Lipids Organized Lipids Disrupted Lipids Disrupted Lipids Organized Lipids->Disrupted Lipids Decyl Octanoate Drug in Stratum Corneum Drug in Stratum Corneum Disrupted Lipids->Drug in Stratum Corneum Drug in Vehicle Drug in Vehicle Drug in Vehicle->Drug in Stratum Corneum Enhanced Permeation

Sources

Part 1: Enclomiphene - A Novel Approach to Hypogonadism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to CAS Number 2306-89-0: A Delineation of Enclomiphene and Decyl Octanoate

Introduction

The Chemical Abstracts Service (CAS) number 2306-89-0 presents a notable ambiguity in chemical databases, as it is assigned to two distinct molecular entities: Enclomiphene and Decyl octanoate. This technical guide is structured to provide clarity on this matter for the scientific community, particularly researchers, scientists, and drug development professionals. Given the profound interest in the pharmacological activity of Enclomiphene within the drug development landscape, this guide will primarily focus on its properties. A concise overview of Decyl octanoate is also provided to ensure comprehensive coverage of the CAS number .

Enclomiphene is the (E)-stereoisomer of clomiphene, a non-steroidal selective estrogen receptor modulator (SERM)[1]. It is recognized for its antiestrogenic properties and its potential therapeutic applications in male hypogonadism[1][2]. In contrast, Decyl octanoate is a fatty acid ester utilized predominantly in the fragrance and flavor industries[3][4][5]. This guide will delve into the core technical aspects of Enclomiphene, including its mechanism of action, physicochemical properties, clinical data, and relevant experimental protocols.

Enclomiphene has emerged as a significant compound of interest for its unique ability to stimulate the body's endogenous testosterone production, a stark contrast to traditional testosterone replacement therapies (TRT)[1][2].

Chemical and Physical Properties

Enclomiphene citrate is the orally bioavailable salt form of enclomiphene[6]. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy)-N,N-diethylethanamine[1]
Molecular Formula C32H36ClNO8 (citrate salt)[6]
Molecular Weight 598.1 g/mol (citrate salt)[6]
Drug Class Selective Estrogen Receptor Modulator (SERM); Progonadotropin[1]
Metabolism Liver, CYP2D6 and CYP3A4[1]
Elimination Half-life ~10 hours[1][7]
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

Enclomiphene functions as a selective estrogen receptor antagonist, primarily at the level of the pituitary gland and hypothalamus[1][8][9]. In the physiological state, estrogen exerts a negative feedback control on the HPG axis, thereby suppressing the secretion of gonadotropins. Enclomiphene competitively binds to estrogen receptors in the hypothalamus, which blocks this negative feedback loop[8][9][10]. This disinhibition leads to an increased release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus[8][9]. Subsequently, the pituitary gland is stimulated to produce and secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[2][8][9]. In males, LH acts on the Leydig cells of the testes to stimulate the synthesis and secretion of testosterone, while FSH is crucial for spermatogenesis[2][10]. This mechanism effectively restores the body's natural testosterone production pathways[1].

HPG_Axis_Enclomiphene cluster_brain Brain cluster_gonads Gonads cluster_hormones Hormones Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Pituitary Gland LH LH Pituitary->LH + FSH FSH Pituitary->FSH + Testes Testes Testosterone Testosterone Testes->Testosterone + GnRH->Pituitary + LH->Testes + FSH->Testes + (Spermatogenesis) Estrogen Estrogen Testosterone->Estrogen Aromatization Estrogen->Hypothalamus - (Negative Feedback) Enclomiphene Enclomiphene Enclomiphene->Hypothalamus Blocks Estrogen Receptors

Caption: Enclomiphene's mechanism on the HPG axis.

Clinical Efficacy and Applications

Enclomiphene has been investigated primarily for the treatment of secondary hypogonadism in men, a condition characterized by low testosterone levels due to issues within the hypothalamus or pituitary gland[1][7]. Clinical trials have demonstrated that enclomiphene citrate can significantly increase serum total testosterone levels, often to within the normal range, within a few weeks of treatment[11]. A key advantage of enclomiphene over traditional TRT is its ability to preserve or even enhance sperm production and fertility[2][11][12]. In contrast, exogenous testosterone administration suppresses the HPG axis, leading to decreased LH and FSH levels and a subsequent risk of oligospermia (low sperm count)[12].

Phase II and III clinical trials have shown that enclomiphene treatment results in increased morning serum testosterone, LH, and FSH levels, while maintaining sperm counts[13][14][15].

Experimental Protocols

This protocol outlines the general steps for measuring testosterone, LH, and FSH in serum samples.

  • Sample Collection and Preparation:

    • Collect whole blood from subjects via venipuncture into serum separator tubes.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

    • Aliquot the resulting serum into cryovials and store at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for human testosterone, LH, and FSH.

    • Bring all reagents and samples to room temperature before use.

    • Prepare standards and samples in duplicate or triplicate according to the kit manufacturer's instructions.

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the kit's protocol (typically 1-2 hours at 37°C or room temperature).

    • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate in the dark for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentrations of the hormones in the unknown samples.

ELISA_Workflow A Sample Collection (Whole Blood) B Serum Separation (Centrifugation) A->B C Sample and Standard Preparation B->C D Incubation in Antibody-Coated Plate C->D E Washing Step D->E F Addition of Enzyme-Conjugated Antibody E->F G Incubation and Washing F->G H Substrate Addition and Color Development G->H I Stop Reaction and Read Absorbance H->I J Data Analysis and Concentration Determination I->J

Caption: General workflow for ELISA.

Safety and Side Effects

Enclomiphene is generally reported to be well-tolerated in clinical trials[16]. Common side effects may include headache, nausea, and mood changes[12]. Short-term safety data appear comparable to TRT, including a potential risk of venous thromboembolism (VTE)[12]. However, long-term safety data are still limited[12][16].

Regulatory Status

It is crucial to note that enclomiphene is not approved by the U.S. Food and Drug Administration (FDA) for any medical condition[11][16]. The FDA rejected a New Drug Application for enclomiphene (brand name Androxal) in 2015, citing issues with the design of the Phase 3 studies and the need for more robust evidence of clinical benefit[17][18]. Consequently, enclomiphene remains an investigational drug in the United States, though it can be obtained through compounding pharmacies with a prescription[11][12][18].

Part 2: Decyl Octanoate - A Brief Overview

To fully address the ambiguity of CAS number 2306-89-0, this section provides a summary of Decyl octanoate.

Chemical and Physical Properties

Decyl octanoate is the ester of decyl alcohol and octanoic acid[3][19][20][21]. It is primarily used as a fragrance agent in various consumer products[4][5][22][23].

PropertyValueSource
IUPAC Name decyl octanoate[3][21]
Synonyms Octanoic acid, decyl ester; Decyl caprylate[19][21]
Molecular Formula C18H36O2[20][21]
Molecular Weight 284.48 g/mol [3][20]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[3]
Melting Point 4.2 °C[19][24]
Solubility Insoluble in water; Soluble in alcohol[3]
Applications and Safety

Decyl octanoate is listed as a fragrance and flavoring agent[3][4][25][26]. There is limited publicly available information on its detailed toxicology. It is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory[27][28][29]. General safety data sheets for similar chemical structures advise avoiding contact with skin and eyes and ensuring good ventilation during handling[30][31][32].

Conclusion

CAS number 2306-89-0 is associated with both the investigational drug Enclomiphene and the fragrance ingredient Decyl octanoate. For the drug development community, Enclomiphene represents a promising therapeutic agent for male secondary hypogonadism due to its unique mechanism of stimulating endogenous testosterone production while preserving fertility. However, its unapproved regulatory status necessitates further clinical investigation to establish long-term safety and efficacy. Researchers should exercise due diligence in identifying the specific compound associated with this CAS number in their work.

References

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  • How Enclomiphene Works: Understanding Its Mechanism In Testosterone Regulation. (2024, May 2). Retrieved January 22, 2026, from [Link]

  • What is the mechanism of action of enclomiphene (Selective Estrogen Receptor Modulator)? (2025, June 24). Retrieved January 22, 2026, from [Link]

  • Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. (n.d.). Retrieved January 22, 2026, from [Link]

  • Enclomiphene for Low Testosterone: Evidence, Safety & FDA Status - Healthon. (2025, November 20). Retrieved January 22, 2026, from [Link]

  • Is Enclomiphene FDA-Approved? | Good Health by Hims. (2025, September 10). Retrieved January 22, 2026, from [Link]

  • A Deep Dive: The Science Behind Enclomiphene Therapy - Concierge MD. (2025, October 25). Retrieved January 22, 2026, from [Link]

  • Androxal (enclomiphene): What is it and is it FDA approved? - Drugs.com. (n.d.). Retrieved January 22, 2026, from [Link]

  • Is Enclomiphene FDA Approved? - Maximus Tribe. (2023, July 17). Retrieved January 22, 2026, from [Link]

  • Enclomiphene: Benefits, Side Effects & How It Works - BodySpec. (2025, August 8). Retrieved January 22, 2026, from [Link]

  • decyl octanoate, 2306-89-0 - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

  • Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Enclomiphene Citrate Stimulates Testosterone Production While Preventing Oligospermia: A Randomized Phase II Clinical Trial Comparing Topical Testosterone - PubMed. (2014, September). Retrieved January 22, 2026, from [Link]

  • Decyl octanoate - CAS Common Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Octanoic acid, decyl ester - Substance Details - SRS | US EPA. (n.d.). Retrieved January 22, 2026, from [Link]

  • Safety Study of Enclomiphene Citrate in the Treatment of Men With Secondary Hypogonadism - ClinicalTrials.gov. (2014, July 24). Retrieved January 22, 2026, from [Link]

  • A Multi-Center Study in Men With Acquired Hypogonadotropic Hypogonadism to Compare Changes in Body Composition and Metabolic Parameters With Diet and Exercise in Conjunction With Treatment With 12.5 mg or 25 mg Enclomiphene - ClinicalTrials.gov. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Benefits And Potential Side Effects Of Enclomiphene Therapy - Concierge MD. (2025, October 26). Retrieved January 22, 2026, from [Link]

  • Decyl octanoate | C18H36O2 | CID 75319 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fatty acids, C8-10, C8-10-alkyl esters - Registration Dossier - ECHA. (n.d.). Retrieved January 22, 2026, from [Link]

  • Decyl myristate | CAS#:41927-71-3 | Chemsrc. (2025, August 25). Retrieved January 22, 2026, from [Link]

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  • Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement Ii - epa nepis. (n.d.). Retrieved January 22, 2026, from [Link]

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  • IUPAC Names : Starting with d - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

  • EINECS Numbers : From 214-379-7 to 222-910-9. (n.d.). Retrieved January 22, 2026, from [Link]

  • Molecular Weight Index : From 238.48 to 298.55 - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

  • Japanese Food Flavoring Additives | PDF | Ether | Methyl Group - Scribd. (n.d.). Retrieved January 22, 2026, from [Link]

  • safety data sheet. (n.d.). Retrieved January 22, 2026, from [Link]

  • All Ingredients Information : Starting with D - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

  • All Ingredients : From daa to dih - Perflavory. (n.d.). Retrieved January 22, 2026, from [Link]

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A Comprehensive Technical Guide to Decyl Octanoate: Synonyms, Identifiers, and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Decyl octanoate (CAS No. 2306-89-0) is a long-chain fatty acid ester, specifically a wax monoester, formed from the condensation of octanoic acid and decyl alcohol.[1] As a lipophilic and non-polar molecule, it possesses physicochemical properties that make it a valuable component in various industrial and scientific fields, most notably in cosmetics, fragrances, and increasingly, in pharmaceutical formulations.[2][3] Its function as an emollient, solvent, and skin-conditioning agent is well-established. However, for researchers, scientists, and drug development professionals, its potential as a pharmaceutical excipient, particularly as a penetration enhancer in topical and transdermal drug delivery systems, warrants a deeper technical understanding.

This guide provides an in-depth exploration of decyl octanoate, moving beyond a simple data sheet to explain the causality behind its synthesis, analysis, and application. It is structured to provide a foundational understanding for professionals engaged in formulation science, analytical chemistry, and drug delivery research.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of scientific research and regulatory compliance. Decyl octanoate is known by several synonyms, and it is crucial for researchers to recognize these to conduct comprehensive literature and database searches. The primary identifiers are cataloged in international chemical databases that provide standardized information.

Synonyms

The most commonly encountered synonyms for decyl octanoate in literature and commerce include:

  • Octanoic acid, decyl ester[4]

  • Capryl caprylate[5]

  • Decyl caprylate[1]

Chemical Identifiers

A variety of internationally recognized codes and notations are used to uniquely identify decyl octanoate. These identifiers are critical for database searches, regulatory submissions, and procurement.

Identifier Type Value Source / Database
CAS Number 2306-89-0Chemical Abstracts Service[1]
EC Number 218-981-0European Community Number[5]
PubChem CID 75319National Center for Biotechnology Information[5]
FDA UNII 5KFF7R63SIFDA Unique Ingredient Identifier[2]
InChI InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3IUPAC International Chemical Identifier[1]
InChIKey WVWRBUIUZMBLNI-UHFFFAOYSA-NHashed InChI[1]
Canonical SMILES CCCCCCCCCCOC(=O)CCCCCCCSimplified Molecular-Input Line-Entry System[1]
LIPID MAPS ID LMFA07010450LIPID MAPS Classification[5]

Physicochemical Properties

The utility of decyl octanoate in various applications is a direct consequence of its molecular structure—a C8 fatty acid (octanoate) esterified to a C10 fatty alcohol (decanol). This structure results in a molecule with high lipophilicity and specific thermal and solubility characteristics.

Property Value Notes
Molecular Formula C₁₈H₃₆O₂[2]
Molecular Weight 284.48 g/mol [1]
Appearance Colorless liquidAssumed at room temperature
Boiling Point 334 - 336 °C (at 760 mmHg)[2]
Melting Point 4.2 °C[1]
Flash Point 158.33 °C (317.00 °F)[2]
Solubility Soluble in alcohol; Insoluble in water (0.00371 mg/L at 25 °C, est.)[2]
logP (o/w) ~7.6 - 7.9 (estimated)Indicates high lipophilicity[2][5]
Chemical Class Fatty Acyls -> Fatty esters -> Wax monoestersLIPID MAPS Classification[5]

Synthesis and Manufacturing

Understanding the synthesis of decyl octanoate is vital for ensuring purity, predicting potential impurities, and scaling up production. The primary route is through esterification, which can be achieved via classical chemical catalysis or through more modern biocatalytic methods.

Fischer-Speier Esterification (Acid Catalysis)

The most traditional and widely understood method for producing decyl octanoate is the Fischer-Speier esterification.[6] This is an acid-catalyzed condensation reaction between a carboxylic acid (octanoic acid) and an alcohol (decanol).

Causality of Experimental Choices:

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Equilibrium Control: The reaction is reversible.[8] To drive the equilibrium toward the formation of the ester, one of the products, water, must be removed as it is formed. This is typically accomplished using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[6] Alternatively, using an excess of one reactant (usually the less expensive one) can also shift the equilibrium according to Le Châtelier's principle.

  • Purification: After the reaction, the acid catalyst must be neutralized (e.g., with a sodium bicarbonate wash), and the excess reactants and final product are separated, typically by distillation under reduced pressure to prevent thermal degradation.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Octanoic_Acid Octanoic Acid (Carboxylic Acid) Equilibrium Octanoic_Acid->Equilibrium Decanol Decanol (Alcohol) Decanol->Equilibrium Decyl_Octanoate Decyl Octanoate (Ester) Water Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Equilibrium Protonates Carbonyl Heat Heat / Reflux Heat->Equilibrium Provides Activation Energy Equilibrium->Decyl_Octanoate Equilibrium->Water Equilibrium->Heat Water Removal Drives Reaction →

Caption: Fischer-Speier esterification of decyl octanoate.

Enzymatic Esterification (Biocatalysis)

A greener and more specific alternative to acid catalysis is the use of enzymes, particularly lipases (e.g., Candida antarctica lipase B, CALB).[9] This method offers high selectivity and avoids harsh acidic conditions and high temperatures.

Causality of Experimental Choices:

  • Enzyme Specificity: Lipases are highly effective catalysts for ester synthesis in non-aqueous (or low-aqueous) environments. The reaction proceeds under mild conditions (e.g., 30-60°C), which prevents side reactions and degradation of sensitive molecules.[10]

  • Solvent System: The reaction is often performed in a solvent-free system or in a non-polar organic solvent (like hexane) to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.[9]

  • Immobilization: Immobilizing the lipase on a solid support enhances its stability, allows for easy separation from the product mixture, and enables its reuse over multiple cycles, making the process more cost-effective and sustainable.

Analytical Methodologies

The identification and quantification of decyl octanoate in raw materials, formulations, or biological matrices require robust analytical techniques. The choice of method is dictated by the need for sensitivity, specificity, and the physical state of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like wax esters.[11] It provides both qualitative (identification) and quantitative (concentration) information.

Expertise Behind the Protocol:

  • Why GC? Decyl octanoate has a sufficiently high boiling point and thermal stability to be volatilized in a heated GC inlet without decomposition, making it ideal for gas-phase separation.

  • Why a Non-Polar Column? A standard non-polar column (e.g., DB-1 or DB-5 type) is typically used. Separation occurs primarily based on the boiling points of the analytes. Since decyl octanoate is a simple ester, this provides excellent resolution from other fatty acid esters of different chain lengths.

  • Why MS Detection? Mass spectrometry provides unambiguous identification. The electron ionization (EI) mode fragments the molecule in a predictable and reproducible way, creating a unique "mass fingerprint." For decyl octanoate, characteristic fragments corresponding to the acylium ion (from the octanoyl moiety) and fragments from the decyl chain would be observed, confirming its structure.

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Dissolve a known quantity of the sample containing decyl octanoate in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of ~0.1-1.0 mg/mL.[11]

    • If analyzing a complex matrix (e.g., a cream), an initial liquid-liquid or solid-phase extraction may be necessary to isolate the lipid fraction.

    • Add an internal standard (e.g., a different wax ester not present in the sample, like dodecyl laurate) for accurate quantification.

  • Instrumentation and Conditions:

    • GC System: Agilent GC or equivalent.

    • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar.[11]

    • Injector: Split/splitless inlet, set to 300-390°C. Use a split ratio of 1:5 or higher.[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C and hold for 6 minutes.[11]

    • MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Identify the decyl octanoate peak by its retention time, which should match that of a pure standard run under the same conditions.

    • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). Key fragments for esters include the acylium ion [R-C=O]⁺ and fragments related to the alcohol chain.

    • Quantify by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Hexane B Add Internal Standard A->B C Inject into GC B->C D Separation on Capillary Column C->D E Elution into MS D->E F Ionization (EI) & Fragmentation E->F G Mass Analyzer (Separation of Ions) F->G H Detector G->H I Identify by Retention Time H->I J Confirm by Mass Spectrum I->J K Quantify using Internal Standard J->K

Caption: A typical workflow for the analysis of decyl octanoate by GC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to confirm the presence of specific functional groups. For decyl octanoate, it serves as an excellent tool to verify the ester functional group and the long aliphatic chains, confirming a successful synthesis or the identity of a raw material.

Interpretation of Key Spectral Features:

  • C=O Stretch: The most prominent peak for an ester is the strong carbonyl (C=O) stretching vibration, which appears in the range of 1735-1750 cm⁻¹.[12] Its high intensity is due to the large change in dipole moment during the vibration.

  • C-O Stretch: Two distinct C-O stretching bands are also characteristic of an ester. The C-O-C stretch (acyl-oxygen) is typically found between 1150-1300 cm⁻¹.[12]

  • C-H Stretch: Strong absorption bands between 2850-3000 cm⁻¹ are indicative of the C-H stretching vibrations within the numerous methylene (-CH₂) and methyl (-CH₃) groups of the octanoyl and decyl chains.

Applications in Drug Formulation and Development

While used extensively in cosmetics as an emollient, the properties of decyl octanoate are highly relevant to pharmaceutical science, particularly for topical and transdermal drug delivery.

Emollient and Vehicle

In topical formulations such as creams and ointments, decyl octanoate functions as an emollient, providing a lubricating and softening effect on the skin. Its non-greasy feel and good spreadability make it an aesthetically pleasing vehicle. As a lipophilic solvent, it can also aid in dissolving or dispersing poorly water-soluble active pharmaceutical ingredients (APIs) within the formulation base.

Skin Penetration Enhancer

Perhaps its most significant role in drug development is as a chemical penetration enhancer. The primary barrier to transdermal drug delivery is the outermost layer of the skin, the stratum corneum, which is composed of corneocytes embedded in a highly ordered lipid matrix. Decyl octanoate, like other long-chain fatty acid esters, can reversibly disrupt this barrier.

Mechanism of Action: The long, flexible aliphatic chains of decyl octanoate are structurally similar to the endogenous lipids of the stratum corneum. This similarity allows them to intercalate into the lipid bilayers. This insertion disrupts the tight, ordered packing of the intercellular lipids, leading to a transient increase in the fluidity of the lipid matrix.[3] This more fluid, disordered state creates temporary pathways, or "pores," through which drug molecules can more easily diffuse.

Penetration_Enhancement cluster_before Normal Stratum Corneum (Barrier Intact) cluster_after Stratum Corneum with Decyl Octanoate (Barrier Disrupted) SC1 Corneocyte Highly Ordered Lipid Bilayers API1 API API1->SC1:f1 Low Permeation SC2 Corneocyte Disrupted & Fluidized Lipid Bilayers API2 API API2->SC2:f1 Enhanced Permeation Enhancer Decyl Octanoate Enhancer->SC2:f1 Intercalates & Disrupts

Caption: Mechanism of skin penetration enhancement by decyl octanoate.

Safety and Regulatory Profile

For any excipient intended for use in pharmaceutical products, a thorough evaluation of its safety and regulatory status is mandatory.

Toxicological Data

Direct and comprehensive toxicological data for decyl octanoate is limited. The Good Scents Company database lists oral, dermal, and inhalation toxicity as "Not determined".[2] However, a strong assessment can be made by considering its chemical class and the data on its hydrolysis products (octanoic acid and decanol) and close structural analogs.

  • Skin Irritation: A key study available in the European Chemicals Agency (ECHA) registration dossier for a structurally similar substance indicates that it is not irritating to the skin. One study noted that the substance resulted in a primary irritation index of 0 and that a "very slight erythema in one animal" was "reversible within 24 hours".[13]

  • Hydrolysis Products: In the biological environment, esters can undergo hydrolysis to their constituent acid and alcohol. Safety assessments by the Research Institute for Fragrance Materials (RIFM) on octanoic acid have found it is not expected to be genotoxic and is not a concern for skin sensitization at current use levels.[14] Saturated fatty alcohols like decanol are also generally considered to have low irritation potential, though this can be concentration-dependent.[15]

Based on available analog data, decyl octanoate is expected to have a low order of toxicity and is unlikely to be a significant skin irritant or sensitizer under typical formulation conditions.

Regulatory Status

A search of major regulatory databases is critical for drug development professionals.

  • FDA Inactive Ingredient Database (IID): As of early 2026, decyl octanoate is not listed in the FDA's Inactive Ingredient Database.[16][17][18] This indicates that it has not been used in an FDA-approved drug product in the United States. Its use in a new drug formulation would therefore require a more extensive toxicological data package to support its safety.

  • European Pharmacopoeia (Ph. Eur.): Decyl octanoate is not currently listed as a monograph in the European Pharmacopoeia.[19]

This lack of formal recognition by major pharmacopeias or regulatory bodies as an approved excipient means that while it is widely used in cosmetics, its path to inclusion in a pharmaceutical product would require significant regulatory effort by the sponsoring company.

Conclusion

Decyl octanoate is a well-defined chemical entity with established physicochemical properties, synthesis routes, and analytical methods. Its identity is unambiguously defined by a range of synonyms and international identifiers. For the pharmaceutical scientist, its most compelling feature is its high lipophilicity and structural similarity to endogenous skin lipids, which makes it an effective emollient and a potential penetration enhancer for topical and transdermal drug delivery. The primary challenge to its broader use in pharmaceuticals is its current regulatory status; it lacks inclusion in major inactive ingredient databases. Therefore, while scientifically promising, any new pharmaceutical application would need to be supported by a comprehensive safety and toxicology program to gain regulatory approval.

References

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  • Dadirlat, M., & Neagoe, S. (2013). FTIR Spectroscopic Analysis of the Synthesized Compounds. ResearchGate. Retrieved January 7, 2026, from [Link].

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  • The Good Scents Company. (n.d.). octyl octanoate, 2306-88-9. Retrieved January 7, 2026, from [Link].

  • Martinez, M. F., et al. (2002). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis. Enzyme and Microbial Technology, 31(5), 577-584. [Link]

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An In-Depth Technical Guide to the Solubility of Decyl Octanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences and advanced materials, the selection of appropriate solvents and excipients is a cornerstone of formulation development. Decyl octanoate, a medium-chain fatty acid ester, has emerged as a molecule of significant interest due to its properties as an emollient, solvent, and potential penetration enhancer in topical and transdermal drug delivery systems. A comprehensive understanding of its solubility profile in a range of organic solvents is paramount for harnessing its full potential. This guide, prepared for the discerning scientist and researcher, moves beyond rudimentary data to provide a deep dive into the theoretical underpinnings and practical methodologies for evaluating the solubility of decyl octanoate. By synthesizing fundamental physicochemical principles with actionable experimental protocols, this document aims to be an indispensable resource for formulators and developers.

Introduction to Decyl Octanoate: A Molecule of Versatility

Decyl octanoate (CAS No. 2306-89-0) is the ester formed from the condensation of decyl alcohol and octanoic acid.[1][2] Its molecular structure, characterized by a polar ester head and a long, non-polar aliphatic tail, bestows upon it a lipophilic nature that dictates its solubility and application profile.[1] This structure is key to its function as an emollient in cosmetics and as a vehicle and penetration enhancer in pharmaceutical formulations.[3] A thorough grasp of its solubility is not merely an academic exercise but a critical parameter for ensuring the stability, efficacy, and aesthetic appeal of the final product.

Caption: Molecular Structure of Decyl Octanoate.

Physicochemical Properties of Decyl Octanoate

A foundational understanding of a molecule's intrinsic properties is essential before delving into its solubility behavior.

PropertyValueReference(s)
Chemical Name Decyl octanoate[1]
Synonyms Octanoic acid, decyl ester; Caprylic acid, decyl ester[1]
CAS Number 2306-89-0[1][2]
Molecular Formula C₁₈H₃₆O₂[1]
Molecular Weight 284.48 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 334-336 °C at 760 mmHg[5]
logP (Octanol/Water) ~7.6 (estimated)
Water Solubility Insoluble (estimated at 0.00371 mg/L at 25°C)[5]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces at play.[6] For a molecule like decyl octanoate, its solubility in a given organic solvent is a function of the balance between its non-polar hydrocarbon chains and its moderately polar ester group.

The Role of Polarity and Intermolecular Forces

Decyl octanoate's long alkyl chains contribute to significant van der Waals forces (dispersion forces). Solvents that also primarily exhibit dispersion forces, such as non-polar hydrocarbons, are therefore excellent candidates for dissolving this ester. The ester group introduces a dipole moment, allowing for dipole-dipole interactions. Consequently, moderately polar solvents that can engage in these interactions without being overly dominated by strong hydrogen bonding networks (in which decyl octanoate cannot participate as a donor) will also be effective.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[7] HSP theory dissects the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle posits that substances with similar HSP values are likely to be miscible.

Solubility Profile of Decyl Octanoate in Common Organic Solvents

While specific quantitative solubility data for decyl octanoate is sparse in publicly available literature, a robust qualitative and semi-quantitative profile can be constructed based on its chemical nature and the known solubility of structurally similar long-chain esters such as isopropyl myristate, cetyl octanoate, and decyl oleate.[1][6][11]

SolventChemical ClassPolarityExpected Solubility of Decyl OctanoateRationale
Hexane Aliphatic HydrocarbonNon-polarHigh / Miscible Strong van der Waals interactions between the long alkyl chains of decyl octanoate and hexane.
Toluene Aromatic HydrocarbonNon-polarHigh / Miscible Similar non-polar character and favorable π-stacking interactions with the aromatic ring.
Chloroform Halogenated HydrocarbonModerately PolarHigh / Miscible Acts as a good solvent for many organic compounds, including esters with long alkyl chains.
Ethyl Acetate EsterModerately PolarHigh / Miscible "Like dissolves like" principle; both are esters, leading to favorable dipole-dipole and dispersion interactions.[12]
Acetone KetonePolar AproticHigh / Miscible The polar carbonyl group of acetone can interact with the ester group of decyl octanoate, while its alkyl groups interact with the hydrocarbon chains.[6]
Isopropanol AlcoholPolar ProticSoluble / Miscible The alkyl group of isopropanol interacts favorably with the non-polar tail of decyl octanoate, while the hydroxyl group can act as a hydrogen bond acceptor for the ester's carbonyl oxygen.[2]
Ethanol AlcoholPolar ProticSoluble / Miscible Similar to isopropanol, ethanol's amphiphilic nature allows it to effectively solvate decyl octanoate.
Methanol AlcoholPolar ProticSoluble / Miscible While more polar than ethanol and isopropanol, methanol is still expected to be a good solvent for decyl octanoate.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly PolarLikely Soluble DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds.
Water -Highly PolarInsoluble The large, non-polar hydrocarbon tail of decyl octanoate disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.[5]

Experimental Determination of Solubility: A Validated Protocol

For drug development and formulation, precise, experimentally determined solubility data is indispensable. The following is a robust, self-validating protocol for determining the equilibrium solubility of decyl octanoate in an organic solvent.

Materials and Equipment
  • Decyl Octanoate (high purity)

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a suitable detector like a Refractive Index Detector (HPLC-RI))

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions: Add an excess amount of decyl octanoate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC-RI) to determine the concentration of decyl octanoate.

  • Calculation: Calculate the solubility of decyl octanoate in the solvent, typically expressed in g/100 mL or mg/mL.

Sources

An In-depth Technical Guide to the Biological Activities of Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Emollience - Uncovering the Bioactive Potential of a Common Excipient

Decyl octanoate (CAS 2306-89-0), the ester of decyl alcohol and octanoic acid, is a well-established ingredient in the cosmetic and pharmaceutical industries, primarily valued for its properties as a lightweight, non-greasy emollient and skin-conditioning agent.[1] Its primary function has been to enhance the texture and feel of topical formulations. However, a deeper examination of its constituent moieties—decyl alcohol and, more significantly, octanoic acid (a medium-chain fatty acid or MCFA)—suggests a spectrum of biological activities that are often overlooked.

This technical guide moves beyond the surface-level applications of decyl octanoate to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential bioactive properties. While direct studies on decyl octanoate are limited, a robust body of evidence on the biological effects of MCFAs and their esters allows for scientifically grounded inferences. This document will synthesize this evidence, presenting a cohesive narrative on the antimicrobial, anti-inflammatory, and skin penetration-enhancing activities that can be attributed to decyl octanoate. Furthermore, we will provide detailed, field-proven experimental protocols to enable the validation of these activities in a laboratory setting.

Physicochemical Properties of Decyl Octanoate

A foundational understanding of the physicochemical properties of decyl octanoate is essential for interpreting its biological interactions.

PropertyValueSource
Molecular Formula C18H36O2[2][3]
Molecular Weight 284.48 g/mol [3][4]
Appearance Colorless clear liquid (est.)[5]
logP (o/w) 7.918 (est.)[6]
Water Solubility 0.00371 mg/L @ 25 °C (est.)[6]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[6]

The high lipophilicity (logP) and low water solubility are key determinants of its behavior in biological systems, particularly its interaction with lipid-rich structures like the stratum corneum and microbial cell membranes.

Inferred Biological Activities and Mechanisms of Action

The biological activities of decyl octanoate are largely predicated on the known effects of its constituent medium-chain fatty acid, octanoic acid. Upon topical application, it is plausible that endogenous skin enzymes, such as esterases, may hydrolyze decyl octanoate, releasing octanoic acid and decyl alcohol to exert localized effects.

Antimicrobial Activity

Free medium-chain fatty acids are recognized for their broad-spectrum antimicrobial properties.[7] This activity is particularly relevant in dermatology and topical drug development, where controlling the skin microbiome is often desirable.

Mechanism of Action: The primary antimicrobial mechanism of MCFAs like octanoic acid is the disruption of the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the phospholipid bilayer, leading to increased membrane fluidity, pore formation, and ultimately, leakage of intracellular components and cell death.[8]

A notable aspect of MCFA esters is the potential for targeted activity. For instance, ethyl octanoate has demonstrated selective antimicrobial effects against Malassezia yeast, as these organisms possess enzymes that hydrolyze the ester, releasing the active fatty acid.[7][9] This suggests a "targeting" mechanism where the antimicrobial effect is activated in areas with a high population of these yeasts.[7][9]

CompoundMicroorganismMICSource
Ethyl Octanoate Malassezia globosa~5-10 mmol/L[9]
Ethyl Octanoate Malassezia pachydermatis~5-10 mmol/L[9]
Ethyl Octanoate Malassezia sympodialis~5-10 mmol/L[9]
3-Hydroxypropyl Caprylate Corynebacterium xerosis500 ppm[10]
Glyceryl Monocaprylate Malassezia pachydermatis500 ppm
Anti-inflammatory Effects via PPARγ Modulation

Chronic inflammation is a hallmark of many dermatological conditions. Medium-chain fatty acids have been shown to exert anti-inflammatory effects, in part through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

Mechanism of Action: PPARs are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism and inflammation.[2][11] Specifically, MCFAs (C8-C10) have been identified as partial agonists of PPARγ.[2][12] Upon binding, the PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPAR Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[11] Activation of PPARγ can lead to the downregulation of pro-inflammatory cytokines, contributing to an overall anti-inflammatory effect.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCFA Medium-Chain Fatty Acid (e.g., Octanoic Acid) PPARg PPARγ MCFA->PPARg Binding & Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerization RXR RXR RXR->PPARg_RXR CoA Co-activators PPARg_RXR->CoA Recruitment PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binding to DNA CoR Co-repressors CoR->PPARg Dissociation TargetGene Target Gene Transcription PPRE->TargetGene AntiInflammatory Anti-inflammatory Proteins TargetGene->AntiInflammatory ProInflammatory Pro-inflammatory Cytokines TargetGene->ProInflammatory Downregulation

Caption: PPARγ signaling pathway activated by a medium-chain fatty acid.

Skin Penetration Enhancement

The ability of a topical formulation to deliver its active pharmaceutical ingredient (API) to the target site is critical for its efficacy. Decyl octanoate, due to its chemical nature, is likely to act as a penetration enhancer.

Mechanism of Action: As a fatty acid ester, decyl octanoate can transiently disrupt the highly organized lipid structure of the stratum corneum.[13] This fluidization of the lipid matrix increases the permeability of the skin barrier, allowing for enhanced penetration of co-formulated APIs. The long alkyl chains of both the decyl alcohol and octanoic acid moieties contribute to its lipophilicity, facilitating its partitioning into the stratum corneum.

Experimental Protocols for a Self-Validating System

To empirically validate the inferred biological activities of decyl octanoate, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol allows for the quantitative assessment of decyl octanoate's ability to enhance the penetration of a model API through the skin.

Franz_Cell_Workflow prep 1. Membrane Preparation (e.g., Excised Human Skin) assembly 2. Franz Cell Assembly prep->assembly dosing 3. Dosing (Apply Formulation to Donor Chamber) assembly->dosing incubation 4. Incubation (Controlled Temperature & Stirring) dosing->incubation sampling 5. Receptor Fluid Sampling (Predetermined Time Points) incubation->sampling analysis 6. Sample Analysis (e.g., HPLC) sampling->analysis calculation 7. Data Calculation (Flux, Permeability Coefficient) analysis->calculation

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Excise full-thickness human or porcine skin.

    • Remove subcutaneous fat and dermis to a thickness of approximately 0.4 mm.

    • Cut skin into discs to fit the Franz diffusion cells.

    • Equilibrate the skin membrane in phosphate-buffered saline (PBS) for 30 minutes before mounting.

  • Franz Diffusion Cell Assembly:

    • Thoroughly clean all glass components of the Franz cells.[12]

    • Fill the receptor chamber with an appropriate receptor fluid (e.g., PBS with a solubility enhancer for lipophilic drugs), ensuring no air bubbles are trapped beneath the membrane.[14]

    • Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[12]

    • Clamp the chambers together securely.

    • Place the cells in a temperature-controlled water bath to maintain the skin surface at 32°C.

    • Begin stirring the receptor fluid with a magnetic stir bar.

  • Dosing and Sampling:

    • Apply a precise amount of the test formulation (containing the model API and decyl octanoate) and a control formulation (without decyl octanoate) to the epidermal surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.[15]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[11]

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the model API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.[12]

    • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the concentration of the API in the donor vehicle.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of decyl octanoate against relevant skin microorganisms.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Malassezia furfur) on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Test Substance:

    • Prepare a stock solution of decyl octanoate in a suitable solvent (e.g., ethanol or DMSO) and then create serial twofold dilutions in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without decyl octanoate) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the test microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of decyl octanoate that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This protocol assesses the ability of decyl octanoate to reduce the production of pro-inflammatory cytokines in a cell-based model.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells into a 24-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of decyl octanoate (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, leaving some cells unstimulated as a negative control.

  • Incubation and Supernatant Collection:

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production by decyl octanoate compared to the LPS-stimulated control.

Safety and Toxicological Profile

  • Skin Irritation and Sensitization: Studies on the constituent components, such as decanol and octanoic acid, have shown some potential for skin irritation at high concentrations.[16] However, within typical cosmetic formulations, decyl octanoate is not expected to be a significant irritant or sensitizer.[17]

  • Genotoxicity: Data on octanoic acid and its analogue, nonanoic acid, indicate that it is not expected to be genotoxic.[18]

  • Systemic Toxicity: Given its primary use in topical formulations and its high lipophilicity, significant systemic absorption and toxicity are not anticipated.

Conclusion and Future Directions

Decyl octanoate is more than a simple emollient; it possesses a range of potential biological activities inherited from its medium-chain fatty acid component. The evidence strongly suggests that it can contribute to the antimicrobial and anti-inflammatory properties of a formulation, as well as enhance the penetration of other active ingredients.

While direct research on decyl octanoate is warranted to quantify these effects precisely, the protocols outlined in this guide provide a robust framework for such investigations. By understanding and leveraging these multifaceted properties, researchers and formulators can unlock new potential for this common ingredient, leading to the development of more effective and sophisticated topical products.

References

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  • Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2020). RIFM fragrance ingredient safety assessment, octanoic acid, CAS Registry Number 124-07-2. Food and Chemical Toxicology, 138, 111271.
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  • Octanoic acid, decyl ester. (n.d.). US EPA. Retrieved January 21, 2026, from [Link]

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"decyl octanoate safety and toxicity data"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Decyl Octanoate Safety and Toxicity

Introduction

Decyl octanoate is a versatile ester with a significant presence in various industrial and consumer products. For researchers, scientists, and professionals in drug development, a thorough understanding of its safety and toxicity profile is paramount for its potential application in novel formulations and as an excipient. This guide provides a comprehensive overview of the available data on decyl octanoate, focusing on its physicochemical properties, toxicokinetics, and various toxicological endpoints.

Overview of Decyl Octanoate

Decyl octanoate is the ester of decyl alcohol and octanoic acid. It is a clear, colorless liquid with a faint, waxy odor. Its primary functions in industrial and consumer products are as a fragrance ingredient, skin-conditioning agent, and emollient.[1] It is also used in lubricants and greases, fillers, putties, plasters, and various surface treatments.[2]

Synonyms:

  • Octanoic acid, decyl ester[3][4]

  • Caprylic acid, decyl ester

  • Decyl caprylate

Rationale for Safety and Toxicity Assessment in Research and Drug Development

The safety of any chemical entity intended for use in pharmaceutical formulations is a critical aspect of the drug development process. A comprehensive toxicological assessment is necessary to identify potential hazards and to establish safe exposure limits for human use. This guide synthesizes the available safety and toxicity data for decyl octanoate to aid in the risk assessment process for its potential use in pharmaceutical and research applications.

Physicochemical Properties

The physicochemical properties of a substance are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME).

Chemical Structure and Properties
PropertyValueSource
IUPAC Name decyl octanoate[3]
CAS Number 2306-89-0[1][4]
Molecular Formula C18H36O2[1][3][4]
Molecular Weight 284.48 g/mol [1][4]
Canonical SMILES CCCCCCCCCCOC(=O)CCCCCCC[3]
InChI Key WVWRBUIUZMBLNI-UHFFFAOYSA-N[3]
Physical Properties
PropertyValueSource
Physical State Liquid
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[1]
Flash Point 317.00 °F (158.33 °C) (Closed Cup)[1]
Vapor Pressure 0.000120 mmHg @ 25.00 °C (estimated)[1]
Water Solubility 0.00371 mg/L @ 25 °C (estimated)[1]
logP (o/w) 7.918 (estimated)[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of decyl octanoate is crucial for interpreting toxicological data and extrapolating it to human risk assessment.

Expected Metabolic Pathway

Decyl octanoate is an ester and is expected to undergo hydrolysis in the body, catalyzed by esterases, to its constituent alcohol and fatty acid: decan-1-ol and octanoic acid. This is a common metabolic pathway for many alkyl esters.[5]

Metabolic Pathway of Decyl Octanoate DecylOctanoate Decyl Octanoate Hydrolysis Esterase-mediated Hydrolysis DecylOctanoate->Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites Decanol Decan-1-ol Metabolites->Decanol OctanoicAcid Octanoic Acid Metabolites->OctanoicAcid

Caption: Expected metabolic hydrolysis of decyl octanoate.

Absorption
  • Dermal: Due to its lipophilic nature (high logP), decyl octanoate is expected to be absorbed through the skin, a property utilized in its function as a skin-conditioning agent.

  • Oral: Following oral ingestion, it is likely to be hydrolyzed in the gastrointestinal tract before absorption.

Distribution

Following absorption, the metabolites, decanol and octanoic acid, would enter the systemic circulation and be distributed throughout the body.

Metabolism of Metabolites
  • Decan-1-ol: Decyl alcohol is expected to be oxidized to decanoic acid.

  • Octanoic Acid: Octanoic acid is a medium-chain fatty acid that can be metabolized through beta-oxidation to produce energy.

Excretion

The metabolites of decyl octanoate are expected to be excreted primarily as carbon dioxide and water, with minor amounts potentially excreted in the urine.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that occur shortly after a single dose or multiple doses administered over a short period.

EndpointResultSpeciesMethodSource
Oral LD50 > 4,600 mg/kg bwMouseAnalogue Data[6]
Dermal LD50 > 2,000 mg/kg bwRatAnalogue Data[6]
Inhalation LC50 No data available

Note: The acute toxicity data is based on analogue substances as reported in the Australian Industrial Chemicals Introduction Scheme (AICIS) public report for a related chemical.[6]

Local Toxicity: Irritation and Sensitization

These studies evaluate the potential of a substance to cause local effects on the skin and eyes upon direct contact.

Skin Irritation

Based on available safety data sheets, decyl octanoate is not classified as a skin irritant.[7][8]

Experimental Protocol: Rabbit Skin Irritation (OECD TG 404)

  • Test System: Healthy, young adult albino rabbits.

  • Procedure: A small area of the rabbit's back is clipped free of fur. 0.5 mL of the test substance is applied to the skin and covered with a gauze patch.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

Eye Irritation

Decyl octanoate is not classified as a serious eye irritant.[7][8] However, one safety data sheet indicates it causes serious eye irritation.[9]

Experimental Protocol: Rabbit Eye Irritation (OECD TG 405)

  • Test System: Healthy, young adult albino rabbits.

  • Procedure: 0.1 mL of the test substance is instilled into one eye of each rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The reactions are scored based on the severity of the observed effects.

Skin Sensitization

Available data suggests that decyl octanoate is not a skin sensitizer.[7][8]

Experimental Protocol: Local Lymph Node Assay (LLNA; OECD TG 429)

  • Test System: Mice.

  • Procedure: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

  • Endpoint: The proliferation of lymphocytes in the draining auricular lymph node is measured. A substance is considered a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a vehicle control.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material.

AssayResultSystemMetabolic ActivationSource
Bacterial Reverse Mutation (Ames) Not expected to be genotoxicS. typhimuriumWith & Without[10]
In Vitro Micronucleus Not expected to be genotoxicHuman lymphocytesWith & Without[10]

Note: Genotoxicity data is based on read-across from decanoic acid and nonanoic acid.[10]

Repeated Dose Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure. Specific repeated dose toxicity studies for decyl octanoate were not identified in the initial search. However, data on the metabolite, octanoic acid, indicates a No Observed Adverse Effect Level (NOAEL) for maternal and reproductive toxicity of 1000 mg/kg/day.[11]

Carcinogenicity

Long-term carcinogenicity studies for decyl octanoate were not found. A structural alert for non-genotoxic carcinogenicity was identified for a related substance, but it is considered unlikely to be relevant to humans.[12]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for decyl octanoate were not identified. As mentioned previously, the NOAEL for reproductive toxicity for the metabolite octanoic acid was 1000 mg/kg/day.[11]

Human Health Risk Assessment

Hazard Identification

Based on the available data, decyl octanoate appears to have a low order of acute toxicity and is not considered to be a skin irritant or sensitizer. There is some conflicting information regarding eye irritation. It is not expected to be genotoxic.

Dose-Response Assessment

Due to the lack of specific repeated dose toxicity studies for decyl octanoate, establishing a definitive dose-response relationship is challenging.

Exposure Assessment

Human exposure to decyl octanoate is primarily through the use of cosmetics and fragrance products. Occupational exposure can occur during its manufacture and formulation into various products.

Risk Characterization

Given its low toxicity profile and the concentrations at which it is used in consumer products, the risk to human health is generally considered to be low. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, as a group, are safe in the present practices of use and concentration when formulated to be non-irritating.[5][13]

Regulatory Perspectives
  • ECHA (European Chemicals Agency): Decyl octanoate is registered under REACH.[14] According to the notifications provided by companies to ECHA in REACH registrations, no hazards have been classified.[15]

  • CIR (Cosmetic Ingredient Review): The CIR Expert Panel has assessed the safety of alkyl esters, including decyl octanoate, and found them to be safe for use in cosmetics when formulated to be non-irritating.[5][13][16]

Conclusion

Decyl octanoate is an ester with a favorable safety profile for its current applications. The available data, including information from analogue substances, suggests a low potential for acute toxicity, skin irritation, skin sensitization, and genotoxicity. While there is a lack of specific long-term toxicity, carcinogenicity, and reproductive toxicity studies for decyl octanoate itself, the known metabolic pathway to decanol and octanoic acid, for which more toxicological data is available, provides a basis for risk assessment. For its use in research and drug development, a thorough evaluation of the specific formulation and route of administration is recommended to ensure safety.

References

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Decyl Octanoate: A Biochemical and Analytical Exploration of Its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Decyl octanoate (C18H36O2) is a fatty acid ester with relevance in the flavor, fragrance, and cosmetic industries. While its synthetic production is well-established, its presence in the natural world is less documented, presenting a compelling area of research. This technical guide provides a comprehensive exploration of the natural occurrence, biosynthetic pathways, and analytical methodologies pertinent to decyl octanoate. Although direct reports of decyl octanoate in specific organisms are sparse, this paper establishes a strong theoretical and practical framework for its potential natural sourcing. By examining the widespread distribution of its precursors—octanoic acid and decyl alcohol—and the enzymatic machinery responsible for ester synthesis, we provide researchers with the foundational knowledge to investigate its presence in novel biological matrices. This guide details the biochemical pathways, outlines robust protocols for extraction and analysis, and offers insights for future research and development.

Introduction to Decyl Octanoate

Decyl octanoate (CAS No. 2306-89-0), also known as decyl caprylate, is the ester formed from the condensation of octanoic acid (a C8 fatty acid) and decyl alcohol (a C10 fatty alcohol).[1] As a member of the fatty acid ester (FAE) class, it is characterized by its waxy, fruity, and floral organoleptic properties. Its chemical and physical properties make it a valuable emollient and fragrance agent. While industrial synthesis via chemical esterification is common, understanding its natural origins is critical for applications in natural product chemistry, drug delivery systems, and the development of "clean label" consumer products.

Table 1: Chemical and Physical Properties of Decyl Octanoate

PropertyValueSource
CAS Number 2306-89-0[1]
Molecular Formula C18H36O2[1]
Molecular Weight 284.48 g/mol [1]
Appearance Colorless Liquid[2]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg
Flash Point 317.00 °F (158.33 °C)
Solubility Insoluble in water; Soluble in alcohol
LogP (o/w) 7.918 (est)

Natural Occurrence of Decyl Octanoate and Its Precursors

Direct, documented evidence of decyl octanoate in specific plant or animal species is limited. The Pherobase, a database of semiochemicals, lists decyl octanoate, indicating its role in biological signaling, though the specific organism is not detailed.[3] However, the high probability of its natural occurrence can be inferred from the widespread distribution of its constituent precursors.

Precursor 1: Octanoic Acid (Caprylic Acid)

Octanoic acid, commonly known as caprylic acid, is an eight-carbon saturated fatty acid found abundantly in nature. It is a key component of medium-chain triglycerides (MCTs). Its presence is well-documented in various plant oils and mammalian milk, making it a readily available substrate for biosynthesis in many organisms.[2][4][5][6][7]

Table 2: Natural Sources of Octanoic Acid (Caprylic Acid)

SourceCommon Name(s)Typical Concentration / ContextReferences
Cocos nuciferaCoconut OilA primary fatty acid component (approx. 5-7%)[5][6]
Elaeis guineensisPalm Kernel OilA significant medium-chain fatty acid (approx. 3-5%)[5][6]
Mammalian MilkHuman, Cow, Goat MilkNaturally present as part of milk fat triglycerides[2][4][5]
Arachis hypogaeaPeanut ButterFound in the lipid fraction[4][5]
Precursor 2: Decyl Alcohol (1-Decanol)

Decyl alcohol is a straight-chain fatty alcohol with ten carbon atoms. It is also found in the natural world, both as a free alcohol and as a component of waxes and other esters. It serves various biological functions, including roles as a pheromone and a plant growth regulator.[2][3] Its synthesis from natural fats and oils like coconut oil is a common industrial practice.[8]

Table 3: Natural Sources of Decyl Alcohol (1-Decanol)

KingdomOrganismContext / FindingReferences
PlantaeAlpinia latilabris, Alpinia hainanensisReported as a volatile compound in these plant species.[2]
AnimaliaMusca domestica (Housefly)Identified in the cuticular and internal lipids.[9]
FungiVariousFatty alcohols are components of fungal cell membranes.[9]

The Biochemical Blueprint: Biosynthesis of Decyl Octanoate

The formation of decyl octanoate in a biological system is a classic example of fatty acid ester (FAE) biosynthesis. This process relies on two key stages: the generation of the alcohol and acyl-CoA precursors from primary fatty acid metabolism, and their subsequent condensation by a specific class of enzymes.

Generation of Precursors
  • Octanoyl-CoA Synthesis: Octanoic acid is synthesized via the fatty acid synthase (FAS) complex, typically resulting in a C16 (palmitic) or C18 (stearic) fatty acid. Through processes like β-oxidation, these longer chains can be shortened to produce medium-chain acyl-CoAs, including octanoyl-CoA.

  • Decyl Alcohol Synthesis: The C10 fatty alcohol, decyl alcohol, is generated from its corresponding fatty acyl-CoA (decanoyl-CoA). This conversion is catalyzed by a class of enzymes known as Fatty Acyl Reductases (FARs) .[10][11] These enzymes use a reducing agent, typically NADPH, to reduce the acyl-CoA to a primary fatty alcohol.[11][12] FARs are present across all kingdoms of life and are crucial for producing the fatty alcohols needed for waxes, cutin, and suberin in plants.[10][11]

The Esterification Step: Alcohol Acyltransferases (AATs)

The final and pivotal step in forming decyl octanoate is the enzymatic condensation of decyl alcohol with octanoyl-CoA. This reaction is catalyzed by Alcohol Acyltransferases (AATs) .[4]

Reaction: Decyl Alcohol + Octanoyl-CoA -- (AAT) --> Decyl Octanoate + Coenzyme A

AAT enzymes are notoriously promiscuous, meaning they can act on a wide range of alcohol and acyl-CoA substrates.[4][13] Research on strawberry AAT has shown that the enzyme's affinity (indicated by a lower Km value) increases with the chain length of both the alcohol and the acyl-CoA substrates.[14] This suggests that a C10 alcohol (decanol) and a C8 acyl-CoA (octanoyl-CoA) would be viable, and even favorable, substrates for many plant-based AATs, making the biosynthesis of decyl octanoate highly plausible in any organism where both precursors are present.

Decyl Octanoate Biosynthesis cluster_fas Fatty Acid Synthesis (FAS) cluster_modification Precursor Generation cluster_esterification Ester Synthesis acetyl_coa Acetyl-CoA fas_complex FAS Complex acetyl_coa->fas_complex malonyl_coa Malonyl-CoA malonyl_coa->fas_complex c16_c18_acyl_coa C16/C18 Acyl-CoA fas_complex->c16_c18_acyl_coa beta_ox β-Oxidation / Elongation c16_c18_acyl_coa->beta_ox octanoyl_coa Octanoyl-CoA (C8) beta_ox->octanoyl_coa Chain Shortening decanoyl_coa Decanoyl-CoA (C10) beta_ox->decanoyl_coa Chain Modification far_enzyme Fatty Acyl Reductase (FAR) decyl_alcohol Decyl Alcohol (C10) far_enzyme->decyl_alcohol NADPH-dependent Reduction aat_enzyme Alcohol Acyltransferase (AAT) octanoyl_coa->aat_enzyme decanoyl_coa->far_enzyme Substrate decyl_alcohol->aat_enzyme decyl_octanoate Decyl Octanoate aat_enzyme->decyl_octanoate

Caption: Biosynthetic pathway of decyl octanoate from primary fatty acid metabolism.

Methodologies for Extraction and Analysis

Identifying and quantifying decyl octanoate in complex natural matrices requires robust extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like fatty acid esters.[6][15][16][17]

Protocol 1: Extraction of Volatiles from Plant Material via Hydrodistillation

This protocol is suitable for extracting essential oils and semi-volatile compounds from fruits, seeds, and leaves.[17]

Principle: Hydrodistillation uses steam to vaporize volatile compounds, which are then condensed and collected.

Methodology:

  • Sample Preparation: Weigh approximately 100-200 g of fresh (or 50-100 g of dried) plant material. Macerate or crush the material to increase the surface area for efficient extraction.

  • Apparatus Setup: Place the prepared material into a 2 L round-bottom flask of a Clevenger-type apparatus.

  • Distillation: Add distilled water to the flask until the plant material is fully submerged. Heat the flask to a rolling boil.

  • Collection: Continue the hydrodistillation for 3-4 hours. The volatile compounds will co-distill with water, condense, and collect in the graduated collection tube. As the ester is less dense than water, it will form an upper layer.

  • Post-Processing: Carefully collect the oil layer using a micropipette. Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.

  • Storage: Transfer the dried oil to a sealed amber glass vial and store at 4°C until GC-MS analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The MS detector then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Methodology:

  • Sample Preparation: Dilute the extracted essential oil (from Protocol 1) 1:100 (v/v) in a suitable solvent like n-hexane or dichloromethane.

  • GC-MS System: Use a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Inject 1 µL of the diluted sample in splitless mode.

  • GC Oven Program (Example):

    • Initial Temperature: Hold at 60°C for 5 minutes.

    • Ramp: Increase the temperature to 260°C at a rate of 4°C/minute.

    • Final Hold: Hold at 260°C for 10 minutes.[15][17]

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Compound Identification:

    • Identify the decyl octanoate peak by comparing its mass spectrum with reference spectra in libraries such as NIST and Wiley.

    • Confirm the identification by comparing the retention index (calculated using an n-alkane standard series) with literature values.

  • Quantification: Determine the relative percentage of decyl octanoate in the sample using peak area normalization. For absolute quantification, a calibration curve must be generated using an authentic decyl octanoate standard.

Analytical Workflow cluster_gcms GC-MS System start Natural Matrix (e.g., Fruit, Leaves) extraction Extraction (Hydrodistillation or HS-SPME) start->extraction injection Sample Injection extraction->injection Diluted Extract gcms GC-MS Analysis data_proc Data Processing identification Compound Identification data_proc->identification Spectral Matching & Retention Index quantification Quantification data_proc->quantification Peak Area Integration separation GC Separation (Capillary Column) injection->separation detection MS Detection (EI, Mass Scanning) separation->detection detection->data_proc Raw Data (Chromatogram, Spectra)

Caption: A typical workflow for the analysis of decyl octanoate from natural sources.

Industrial Context: Synthesis and Application

Industrially, decyl octanoate is produced via Fischer-Speier esterification .[1][18][19] This method involves refluxing octanoic acid and decyl alcohol with a strong acid catalyst, such as sulfuric acid.[1][18] The primary challenge is managing the reaction equilibrium, which is typically shifted towards the product by removing the water byproduct.[19] The prevalence of this synthetic route underscores the commercial opportunity for a naturally sourced alternative, should a viable biological source be identified and cultivated.

Conclusion and Future Research Directions

While direct evidence for the widespread natural occurrence of decyl octanoate remains elusive, a strong biochemical rationale supports its potential presence across the plant and microbial kingdoms. The ubiquitous nature of its precursors, octanoic acid and decyl alcohol, combined with the broad substrate specificity of alcohol acyltransferase enzymes, creates a plausible pathway for its biosynthesis.

This guide provides the theoretical framework and practical methodologies for researchers to pursue the discovery of natural decyl octanoate. Future research should focus on:

  • Targeted Screening: Analyzing the volatile profiles of plants known to be rich in both medium-chain fatty acids and C10 alcohols.

  • Enzyme Characterization: Isolating and characterizing AAT enzymes from various sources to explicitly test their catalytic efficiency with decyl alcohol and octanoyl-CoA.

  • Metabolic Engineering: Leveraging the biosynthetic pathways outlined here to engineer microorganisms or plants for the sustainable production of decyl octanoate.

By bridging the gap between biosynthetic theory and analytical practice, this guide serves as a catalyst for innovation in the field of natural product science.

References

  • Fatty alcohol biosynthesis pathways. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Rowe, E. W., et al. (2012). Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications. PubMed. Retrieved January 22, 2026, from [Link]

  • The Plant Fatty Acyl Reductases. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Fatty alcohol production: an opportunity of bioprocess. (n.d.). Society of Chemical Industry. Retrieved January 22, 2026, from [Link]

  • 1-Decanol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Alcohol acyltransferases for the biosynthesis of esters. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform. (2021). PubMed. Retrieved January 22, 2026, from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. (2021). bioRxiv. Retrieved January 22, 2026, from [Link]

  • Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars. (n.d.). CSIC. Retrieved January 22, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Substrate Specificity of Alcohol Acyltransferase from Strawberry and Banana Fruits. (n.d.). CSIC. Retrieved January 22, 2026, from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Analytical methods for the analysis of volatile natural products. (2023). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Fischer Esterification. (2022). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • GC-MS Compositional Analysis of Essential Oil of Leaf and Fruit Rind of Citrus maxima (Burm.) Merr. from Coastal Karnataka, India. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Analytical methods for the analysis of volatile natural products. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species. (2011). PLOS ONE. Retrieved January 22, 2026, from [Link]

  • Semiochemical compound: Decyl octanoate. (n.d.). The Pherobase. Retrieved January 22, 2026, from [Link]

  • Characterisation of volatile compounds of fruit juices and nectars by HS/SPME and GC/MS. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]

  • GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Fatty Alcohols (Octanol and Decanol). (2016). Agricultural Marketing Service, USDA. Retrieved January 22, 2026, from [Link]

  • The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Analytical techniques for natural product research. (n.d.). CABI Books. Retrieved January 22, 2026, from [Link]

  • decanol, 112-30-1. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

  • Antimicrobial activity of alcohols from Musca domestica. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: The Use of Decyl Octanoate in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Decyl Octanoate in Topical Formulations

For researchers, scientists, and drug development professionals vested in topical and transdermal drug delivery, the selection of excipients is a critical determinant of a product's ultimate success. Among the myriad of available options, penetration enhancers play a pivotal role in overcoming the formidable barrier of the stratum corneum. Decyl octanoate, a fatty acid ester, has emerged as a valuable tool in the formulator's arsenal. Its lipophilic nature and ability to fluidize the lipid matrix of the skin make it an effective agent for enhancing the delivery of active pharmaceutical ingredients (APIs) to their target sites within the skin or into systemic circulation.

This guide provides an in-depth exploration of decyl octanoate, moving beyond a simple recitation of facts to offer a detailed, scientifically grounded perspective on its application. We will delve into its mechanism of action, provide robust protocols for evaluating its efficacy and safety, and offer practical guidance on its incorporation into topical formulations. The methodologies described herein are designed to be self-validating, ensuring that the insights gained are both accurate and reproducible.

Physicochemical Properties and Mechanism of Action

Understanding the fundamental properties of decyl octanoate is the first step in harnessing its potential.

Key Physicochemical Data

A comprehensive understanding of the physicochemical properties of decyl octanoate is crucial for formulation development. These properties dictate its behavior within a formulation and its interaction with the skin barrier.

PropertyValueSource
Molecular Formula C₁₈H₃₆O₂
Molecular Weight 284.48 g/mol
Appearance Colorless to pale yellow liquid-
Boiling Point 334.00 to 336.00 °C @ 760.00 mm HgThe Good Scents Company
Melting Point 4.2 °CChemicalBook
logP (o/w) ~7.6 - 7.9 (estimated)The Good Scents Company
Solubility Insoluble in water; Soluble in alcoholThe Good Scents Company
Mechanism as a Penetration Enhancer

Decyl octanoate, like other fatty acid esters, primarily enhances skin penetration by disrupting the highly organized lipid structure of the stratum corneum. This mechanism is transient and reversible, a critical factor for its use in drug delivery.

The process involves the intercalation of the lipophilic decyl octanoate molecules into the lipid bilayers of the stratum corneum. This insertion increases the fluidity of these layers, creating more permeable pathways for the API to diffuse through the skin. This disruption is a key element in overcoming the skin's natural barrier function.

G cluster_0 Before Enhancement cluster_1 Enhancement Process cluster_2 After Enhancement Stratum_Corneum_1 Highly Ordered Lipid Bilayers Topical_Formulation Topical Formulation (API + Decyl Octanoate) Corneocytes_1 Corneocytes Decyl_Octanoate Decyl Octanoate (Penetration Enhancer) Topical_Formulation->Decyl_Octanoate releases Lipid_Bilayers_2 Disrupted and Fluidized Lipid Bilayers Decyl_Octanoate->Lipid_Bilayers_2 intercalates into Corneocytes_2 Corneocytes caption Mechanism of Penetration Enhancement by Decyl Octanoate

Caption: Mechanism of Penetration Enhancement by Decyl Octanoate.

Experimental Protocols for Efficacy and Safety Evaluation

To rigorously assess the impact of decyl octanoate in a topical formulation, a series of well-defined in vitro experiments are essential. These protocols provide the framework for generating reliable and reproducible data.

In Vitro Drug Release Testing (IVRT)

IVRT is a critical tool for quality control and for comparing formulation performance. It measures the rate at which the API is released from the formulation.

Objective: To determine the release rate of an API from a topical formulation containing decyl octanoate using a Franz diffusion cell.

Materials:

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., polysulfone, cellulose acetate, or silicone-based membranes compatible with lipophilic formulations)

  • Receptor medium (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • High-performance liquid chromatography (HPLC) system

  • Magnetic stirrer

  • Water bath or heating block

Protocol:

  • Membrane Preparation: Cut the synthetic membrane to the appropriate size for the Franz diffusion cell and pre-soak it in the receptor medium.

  • Cell Assembly: Assemble the Franz diffusion cell, ensuring the membrane is securely clamped between the donor and receptor chambers without any air bubbles.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium.

  • Dosing: Apply a precise amount of the topical formulation (e.g., 300 mg/cm²) evenly onto the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of API released per unit area against the square root of time. The slope of the linear portion of the plot represents the release rate.

G Start Start IVRT Membrane_Prep Prepare Synthetic Membrane Start->Membrane_Prep Cell_Assembly Assemble Franz Diffusion Cell Membrane_Prep->Cell_Assembly Fill_Receptor Fill Receptor Chamber with Medium (32°C) Cell_Assembly->Fill_Receptor Apply_Dose Apply Formulation to Membrane Fill_Receptor->Apply_Dose Sampling Collect Samples at Time Intervals Apply_Dose->Sampling Sampling->Sampling Repeat at intervals HPLC_Analysis Analyze Samples by HPLC Sampling->HPLC_Analysis Data_Analysis Calculate Release Rate HPLC_Analysis->Data_Analysis End End IVRT Data_Analysis->End caption In Vitro Drug Release Testing (IVRT) Workflow

Caption: In Vitro Drug Release Testing (IVRT) Workflow.

In Vitro Skin Permeation Testing (IVPT)

IVPT provides a more biologically relevant measure of a topical formulation's performance by using excised human or animal skin.

Objective: To quantify the permeation of an API through excised skin from a topical formulation containing decyl octanoate.

Materials:

  • Franz Diffusion Cells

  • Excised human or porcine skin (dermatomed to a thickness of ~500 µm)

  • Receptor medium (chosen to ensure API solubility and maintain sink conditions)

  • HPLC system

  • Magnetic stirrer

  • Water bath or heating block

Protocol:

  • Skin Preparation: Thaw the excised skin and cut it into sections large enough to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers with the stratum corneum side facing the donor chamber.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium.

  • Dosing: Apply a finite dose of the topical formulation (e.g., 10 mg/cm²) to the skin surface.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), collect samples from the receptor medium and replace with fresh medium.

  • Sample Analysis: Quantify the API concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Cytotoxicity Assay (MTT Assay)

It is imperative to ensure that the formulation, including decyl octanoate, is not cytotoxic to skin cells. The MTT assay is a common method for assessing cell viability.

Objective: To evaluate the cytotoxicity of a topical formulation containing decyl octanoate on human keratinocytes (e.g., HaCaT cell line).

Materials:

  • Human keratinocyte cell line (HaCaT)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Treatment: Prepare serial dilutions of the topical formulation in the cell culture medium. Remove the old medium from the wells and add the different concentrations of the formulation. Include a vehicle control (formulation without API) and a negative control (medium only).

  • Incubation: Incubate the cells with the test substances for 24 hours.

  • MTT Addition: After incubation, remove the treatment medium and add MTT solution to each well. Incubate for another 3-4 hours.[1][2]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant decrease in cell viability indicates a cytotoxic effect.

Formulation Protocol: Exemplary Oil-in-Water (O/W) Cream

This protocol provides a basic framework for incorporating decyl octanoate into an O/W cream. The percentages of ingredients can be adjusted based on the desired rheology and sensory characteristics.

Objective: To prepare a stable O/W cream containing decyl octanoate as part of the oil phase.

Ingredients:

PhaseIngredientFunction% (w/w)
Oil Phase Decyl OctanoatePenetration Enhancer, Emollient10.0
Cetearyl AlcoholThickener, Emulsifier5.0
Glyceryl StearateEmulsifier3.0
Water Phase Deionized WaterSolvent75.5
GlycerinHumectant5.0
Xanthan GumStabilizer0.5
Cool-down Phase PreservativePreservative0.5
APIActive Ingredientq.s.

Procedure:

  • Prepare the Water Phase: In a beaker, disperse the xanthan gum in glycerin and then add the deionized water. Heat the mixture to 75°C with constant stirring.

  • Prepare the Oil Phase: In a separate beaker, combine the decyl octanoate, cetearyl alcohol, and glyceryl stearate. Heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Allow the emulsion to cool to below 40°C with gentle stirring.

  • Cool-down Phase Addition: Add the preservative and the API (if applicable) and mix until uniform.

  • Final QC: Check the pH and viscosity of the final cream.

G cluster_0 Phase Preparation cluster_1 Emulsification & Cooling cluster_2 Final Steps Water_Phase Prepare & Heat Water Phase (75°C) Emulsify Combine Phases with High-Shear Homogenization Water_Phase->Emulsify Oil_Phase Prepare & Heat Oil Phase (75°C) (with Decyl Octanoate) Oil_Phase->Emulsify Cool Cool Emulsion to < 40°C Emulsify->Cool Add_Cooldown Add Preservative & API Cool->Add_Cooldown Final_QC Final Quality Control (pH, Viscosity) Add_Cooldown->Final_QC caption O/W Cream Formulation Workflow

Sources

Application Notes and Protocols: Decyl Octanoate as a High-Performance Emollient in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Decyl Octanoate (CAS: 2306-89-0) as a versatile emollient in cosmetic and personal care products. Decyl Octanoate is an ester of decyl alcohol and octanoic acid, engineered to deliver a unique sensory experience characterized by a light, non-greasy feel and excellent spreadability. These application notes detail its physicochemical properties, mechanism of action, and formulation guidelines. Furthermore, this guide presents detailed, self-validating protocols for evaluating the performance, stability, and sensory characteristics of formulations containing this functional ingredient.

Physicochemical Characterization and Formulation Significance

A thorough understanding of an emollient's physical and chemical properties is fundamental to predicting its behavior in a formulation and on the skin. Decyl Octanoate is a saturated ester designed for high compatibility and a desirable aesthetic profile.

Causality Behind a Formulator's Choice: The ester linkage in Decyl Octanoate provides polarity, which contributes to its solvent properties for many cosmetic actives, while its saturated C18 backbone ensures good oxidative stability compared to unsaturated esters. Its moderate molecular weight and linear structure are key determinants of its fast-spreading behavior and light skin feel. Unlike heavier oils or triglycerides, it forms a thin, breathable film.

Table 1: Physicochemical Properties of Decyl Octanoate

PropertyValueSource
INCI Name Decyl Octanoate[1]
CAS Number 2306-89-0[1][2]
Synonyms Octanoic acid, decyl ester; Decyl caprylate[1][2]
Molecular Formula C₁₈H₃₆O₂[2][3]
Molecular Weight 284.48 g/mol [3]
Appearance Colorless to pale yellow liquid-
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[3]
Solubility Insoluble in water; Soluble in alcohol and oils[3]
logP (o/w) ~7.9 (estimated)[3]

Mechanism of Action: The Science of Emolliency

Emollients are critical components of skincare that function primarily at the surface of the Stratum Corneum (SC), the outermost layer of the epidermis. Their primary role is to improve skin softness, smoothness, and flexibility.

Decyl Octanoate functions through a multi-faceted mechanism. Upon application, its low viscosity and surface tension allow it to spread rapidly and evenly, filling the microscopic voids between desquamating corneocytes. This creates a smoother surface, which reflects light more uniformly, imparting a healthy-looking radiance to the skin.

Simultaneously, it forms a hydrophobic, semi-occlusive film. This film does not completely seal the skin but rather slows the rate of Transepidermal Water Loss (TEWL), a key factor in maintaining skin hydration and barrier function.[4] This action helps to keep water locked within the SC, leading to increased pliability and a reduction in the appearance of fine lines associated with dehydration.

Emollient_Mechanism cluster_skin Skin Surface cluster_application Application of Formulation cluster_effect Mechanism of Action SC Stratum Corneum (Dry, Rough Surface) Dermis Deeper Skin Layers Spreading Rapid Spreading & Filling Inter-Corneocyte Gaps Formulation Cosmetic Formulation with Decyl Octanoate Formulation->SC Applied to Skin Film Formation of Hydrophobic Film Spreading->Film Leads to Feel Improved Skin Feel (Smoothness, Softness) Spreading->Feel TEWL Reduced Transepidermal Water Loss (TEWL) Film->TEWL Results in Hydration Increased Stratum Corneum Hydration TEWL->Hydration Leads to Hydration->Feel

Caption: Mechanism of Decyl Octanoate as a skin emollient.

Formulation Guidelines and Prototype Formula

Decyl Octanoate is a highly versatile ester that can be incorporated into the oil phase of emulsions, or used in anhydrous systems. Its stability across a typical cosmetic pH range (4-8) and compatibility with common ingredients make it a robust choice for formulators.

Table 2: Suggested Use Levels for Decyl Octanoate

Formulation TypeConcentration Range (% w/w)Rationale
Facial Serums / Light Lotions 2 - 8%Provides a light, silky after-feel without weighing down the formula.
Daily Wear Creams (O/W) 5 - 15%Acts as a primary emollient, contributing to texture and skin conditioning.
Rich Creams / Body Butters (W/O) 8 - 20%Enhances spreadability and reduces the greasy feel of heavier oils and butters.
Foundations / Color Cosmetics 5 - 18%Improves pigment dispersion and provides a smooth application.[5]
Sunscreens 3 - 10%Can act as a solvent for UV filters and improves sensory profile.
Hair Conditioners 1 - 5%Imparts softness and manageability without significant build-up.[5]
Prototype Formulation: Oil-in-Water (O/W) Hydrating Cream

This prototype demonstrates the use of Decyl Octanoate as a key emollient in a standard O/W cream structure.

PhaseIngredient (INCI Name)% w/wFunction
A Deionized Waterq.s. to 100Vehicle
Glycerin3.00Humectant
Xanthan Gum0.20Stabilizer / Thickener
B Decyl Octanoate 10.00 Primary Emollient
Cetearyl Alcohol3.00Thickener / Co-emulsifier
Glyceryl Stearate (and) PEG-100 Stearate4.00Primary Emulsifier
Dimethicone1.00Sensory Modifier
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Fragrance0.10Fragrance
Laboratory Protocol for Prototype Cream Preparation

Expertise & Experience: This protocol utilizes a standard direct emulsification process. Heating the phases to 75°C ensures all waxy components are fully melted for a homogenous oil phase and reduces the viscosity differential between phases, facilitating the formation of small, stable emulsion droplets upon mixing. The cooling phase is critical; adding heat-sensitive ingredients like preservatives below 40°C prevents their degradation.

  • Phase A Preparation: In a suitable primary vessel, combine Deionized Water and Glycerin. Begin propeller mixing and slowly sprinkle in Xanthan Gum to create a vortex, avoiding clumping. Heat to 75°C.

  • Phase B Preparation: In a separate vessel, combine all Phase B ingredients. Heat to 75°C while mixing until all components are melted and the phase is uniform.

  • Emulsification: Slowly add Phase B to Phase A under continuous propeller mixing. Once the addition is complete, increase mixing speed and homogenize for 3-5 minutes to ensure a fine droplet size distribution.

  • Cooling: Switch to sweep agitation and begin cooling the batch.

  • Phase C Addition: When the batch temperature reaches 40°C or below, add the Phase C ingredients individually, mixing well after each addition.

  • Finalization: Continue mixing until the batch is uniform and has cooled to room temperature (25°C). Perform final QC checks (pH, viscosity, appearance).

Performance and Stability Evaluation Protocols

To substantiate claims and ensure product quality, a series of standardized tests must be performed. The following protocols are designed to be self-validating systems for assessing formulations containing Decyl Octanoate.

Protocol: Sensory Panel Assessment of Emollient Aesthetics

Trustworthiness: A trained sensory panel provides the most reliable and reproducible data on the aesthetic and tactile properties of a topical product. This protocol minimizes bias by using standardized application procedures and a defined lexicon of attributes.

Table 3: Sensory Attribute Lexicon for Emollients

AttributeDefinition
Spreadability The ease of moving the product across the skin surface.
Playtime The duration the product remains workable on the skin before absorption.
Oiliness The perception of oily or fatty components on the skin during and after application.
Greasiness A thick, heavy, oily feeling left on the skin.
Tackiness The degree to which the skin surface feels sticky after application.
Absorbency The rate at which the product appears to penetrate the skin.
After-feel The final tactile sensation left on the skin (e.g., powdery, silky, waxy).

Methodology:

  • Panelist Selection: Recruit 10-15 panelists trained in sensory evaluation of skincare products.[6]

  • Acclimatization: Panelists must wash their hands and forearms with a mild, non-residual soap 30 minutes prior to evaluation and acclimatize to the testing room environment (22°C ± 2°C, 50% ± 5% RH).

  • Sample Application: A precise amount of the test formulation (e.g., 0.1 mL) is applied to a designated 2x2 inch area on the inner forearm.

  • Evaluation Procedure: Panelists evaluate the product based on the attributes in Table 3 at specific time points:

    • T=0 (Rub-out): Evaluate Spreadability and Playtime during application.

    • T=1 minute (After-feel): Evaluate Oiliness, Greasiness, Tackiness, and Absorbency.

    • T=5 minutes (Final Feel): Evaluate the final After-feel.

  • Scoring: Each attribute is rated on a 10-point line scale (0 = Not Perceptible, 10 = Very High).

  • Data Analysis: Analyze the mean scores for each attribute. Statistical analysis (e.g., ANOVA) can be used to compare different formulations.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Handling P_Select Panelist Selection (n=10-15) P_Acclimate Acclimatization (30 min) P_Select->P_Acclimate E_Apply Apply Standardized Sample (0.1 mL) P_Acclimate->E_Apply E_Rub T=0: Evaluate Rub-out Attributes E_Apply->E_Rub E_After T=1 min: Evaluate After-feel Attributes E_Rub->E_After E_Final T=5 min: Evaluate Final Feel E_After->E_Final D_Score Score Attributes (10-point scale) E_Final->D_Score D_Analyze Statistical Analysis (Mean, ANOVA) D_Score->D_Analyze

Caption: Workflow for sensory panel evaluation of cosmetic emollients.

Protocol: In-Vivo Skin Hydration Efficacy (Corneometry)

Principle: The Corneometer® measures skin hydration by determining the electrical capacitance of the epidermis. Since water has a significantly higher dielectric constant than other skin components, a higher capacitance reading corresponds directly to higher water content in the Stratum Corneum.[7]

Methodology:

  • Subject Recruitment: Select a panel of subjects (n≥10) with self-perceived dry skin on their forearms.[8]

  • Acclimatization: Subjects must acclimatize in a controlled environment (22°C ± 2°C, 50% ± 5% RH) for at least 30 minutes before any measurements are taken.[9]

  • Baseline Measurement (T=0):

    • Define two test sites on the inner forearm of each subject. One for the test product and one as an untreated control.

    • Take three Corneometer® readings from each site and record the average. The probe should be applied with consistent, gentle pressure.

  • Product Application: Apply a standardized amount (2 mg/cm²) of the formulation containing Decyl Octanoate to its designated test site. The control site remains untreated.

  • Post-Application Measurements: Take triplicate Corneometer® readings from both the treated and untreated sites at specified time points (e.g., T=1h, T=2h, T=4h, T=8h).[8]

  • Data Analysis: Calculate the percentage change in hydration from baseline for both the treated and control sites at each time point. A statistically significant increase in the treated site relative to the control indicates moisturizing efficacy.

Protocol: Formulation Stability Testing

Trustworthiness: Stability testing is mandatory to ensure the product remains safe, functional, and aesthetically pleasing throughout its intended shelf life.[10] Accelerated testing, like freeze-thaw cycles, exposes the product to stress to predict long-term stability.[11]

A. Physical Stability: Freeze-Thaw Cycling

  • Objective: To assess the emulsion's resistance to phase separation under extreme temperature fluctuations that may occur during shipping and storage.[12]

  • Procedure:

    • Place three samples of the final formulation in their intended packaging into a freezer at -10°C for 24 hours.

    • Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours. This completes one cycle.

    • Repeat this process for a total of three to five cycles.[12]

  • Evaluation: After the final cycle, visually and physically inspect the samples against a control sample kept at room temperature. Record any changes in the parameters listed in Table 4.

Table 4: Stability Evaluation Parameters

ParameterMethod of AnalysisAcceptance Criteria
Appearance Visual InspectionNo change in color, no visible separation or crystallization.
Odor Olfactory AssessmentNo change in fragrance profile.
pH pH meterWithin ± 0.5 of initial specification.
Viscosity Viscometer (e.g., Brookfield)Within ± 10% of initial specification.
Phase Separation Visual, CentrifugationNo creaming, coalescence, or breaking of the emulsion.

B. Microbiological Stability: Preservative Efficacy Testing (PET)

While a full PET protocol is extensive, it is a critical component of a self-validating system. The standard industry method is ISO 11930: Evaluation of the antimicrobial protection of a cosmetic product .[4][13]

  • Objective: To ensure the preservative system is effective at preventing the growth of bacteria, yeast, and mold that may be introduced during normal consumer use.[14]

  • Methodology Overview: The product is challenged by inoculating it with a high concentration of specified microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).[4] The number of viable organisms is then counted at set intervals (e.g., 7, 14, and 28 days) to ensure the preservative system can adequately reduce the microbial load according to the standard's acceptance criteria.[4]

Safety and Regulatory Profile

Decyl Octanoate is an ester of fatty acids and alcohols that are well-characterized and considered safe for cosmetic use. While specific data for Decyl Octanoate is limited, the safety can be inferred from related ingredients. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed similar esters, such as Decyl Oleate, and concluded they are safe at reported use concentrations.[15]

  • Irritation: Single application studies on similar esters at 100% concentration show little to no irritation.[15]

  • Sensitization: Esters of this type are not considered to be skin sensitizers.[15]

  • Toxicity: They possess low acute oral toxicity.[15]

As with any ingredient, it is the responsibility of the formulator to ensure the final product is non-irritating and safe for consumer use.

Conclusion

Decyl Octanoate is a high-performance emollient that offers significant advantages for cosmetic formulators. Its well-defined physicochemical properties translate into a desirable sensory profile characterized by a light, non-greasy skin feel and excellent spreadability. It is a versatile ingredient suitable for a wide array of applications, from daily-wear lotions to color cosmetics. The protocols outlined in this guide provide a robust framework for formulators to effectively incorporate Decyl Octanoate into new product developments and to rigorously validate the performance, stability, and aesthetic appeal of their final formulations.

References

  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics. [Link]

  • Naturallythinking. Decyl oleate. [Link]

  • Ataman Kimya. CETYL OCTANOATE. [Link]

  • The Good Scents Company. (n.d.). decyl octanoate, 2306-89-0. [Link]

  • The Good Scents Company. (n.d.). decyl decanoate, 1654-86-0. [Link]

  • PubChem. (n.d.). Decyl octanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). SID 135032257 - Decyl octanoate. National Center for Biotechnology Information. [Link]

  • School of Natural Skincare. (n.d.). Quick Guide to Natural and Organic Emulsifiers for Cosmetics. [Link]

  • Microchem Laboratory. (n.d.). ISO 11930 - Preservative Effectiveness Test. [Link]

  • National Center for Biotechnology Information. (2018). Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies. [Link]

  • Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. [Link]

  • ResearchGate. (2016). Terminology development and panel training for sensory evaluation of skin care products including aqua cream. [Link]

  • Eurofins. (n.d.). Skin Moisturising. [Link]

  • Karger Publishers. (2021). How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection. [Link]

  • Innospec. (n.d.). Formulation Guide. [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. [Link]

  • Intertek. (n.d.). Cosmetics Preservative Efficacy and Cosmetics Challenge Test. [Link]

  • Gamut Packaging. (2023). Understanding Common Skincare Ingredients: Caprylic Triglyceride, Decyl Glucoside, and Lauryl Glucoside. [Link]

  • QACS. (n.d.). Why Preservative Efficacy Testing Is Crucial for Cosmetic Products?[Link]

  • UL Prospector. (n.d.). Understanding Cosmetic Stability Testing with Perry Romanowski. [Link]

  • Stephens & Associates. (n.d.). Clinical Protocol RH02478. [Link]

  • Cosmetics Info. (n.d.). Decyl Cocoate. [Link]

  • CAS Common Chemistry. (n.d.). Decyl octanoate. [Link]

  • Olive Tree People. (n.d.). Decyl Cocoate. [Link]

  • MDPI. (2022). Skin Sensory Assessors Highly Agree on the Appraisal of Skin Smoothness and Elasticity but Fairly on Softness and Moisturization. [Link]

  • YouTube. (2022). Beginner's guide to formulating a cream/lotion (+ how to fix soaping effect!). [Link]

  • SciELO. (2020). Prediction of the physical stability and quality of o/w cosmetic emulsions using full factorial design. [Link]

  • Microbe Investigations. (2024). Difference between ISO 11930 vs. USP 51 Testing. [Link]

  • Cosmetics Info. (n.d.). Decyl Oleate. [Link]

  • Ataman Kimya. (n.d.). CAPRYLIC CAPRIC TRIGLYCERIDE. [Link]

  • Karger Publishers. (2021). How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection. [Link]

  • ResearchGate. (2020). Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method. [Link]

  • Courage + Khazaka. (n.d.). Corneometer® CM 825 - Skin Hydration Measurement. [Link]

Sources

Application Note: Quantitative Analysis of Decyl Octanoate in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of decyl octanoate, a common emollient and solvent in pharmaceutical and cosmetic products. Recognizing the criticality of precise concentration measurement for product quality, stability, and performance, this document outlines two primary validated analytical approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols herein are designed for researchers, quality control analysts, and formulation scientists, offering step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative for Decyl Octanoate

Decyl octanoate (CAS No. 2306-89-0) is the ester of decyl alcohol and octanoic acid, with the chemical formula C18H36O2[1][2]. Its physicochemical properties, including low volatility and good solubility in organic solvents, make it a valuable excipient in topical drug formulations and a desirable emollient in cosmetics[3]. Accurate determination of its concentration is paramount for several reasons:

  • Product Efficacy: The concentration of decyl octanoate can influence the solubility and bioavailability of active pharmaceutical ingredients (APIs) in topical formulations.

  • Product Quality and Consistency: Ensuring batch-to-batch consistency of decyl octanoate content is crucial for maintaining the desired sensory properties (e.g., skin feel) and physical stability of the final product.

  • Regulatory Compliance: For pharmaceutical products, accurate quantification of all components, including excipients, is a regulatory requirement.

This application note details robust and validated methods for the quantification of decyl octanoate, addressing the need for reliable analytical procedures in a regulated environment.

Physicochemical Properties of Decyl Octanoate

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C18H36O2[1]
Molecular Weight 284.48 g/mol [2]
Appearance Colorless clear liquid[4]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[2]
Solubility Soluble in alcohol; Insoluble in water[2]
logP (o/w) ~7.6 - 7.9[2]

The high boiling point and thermal stability of decyl octanoate make it amenable to Gas Chromatography. Its non-polar nature, indicated by the high logP value, suggests that reverse-phase HPLC is a suitable alternative.

Recommended Analytical Workflow

A generalized workflow for the quantification of decyl octanoate is presented below. Subsequent sections will provide detailed protocols for each stage.

Analytical Workflow for Decyl Octanoate Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dilution Solvent Dilution (e.g., IPA, Hexane) Sample->Dilution Dissolve Filtration Syringe Filtration (0.2 or 0.45 µm PTFE) Dilution->Filtration Clarify GC_FID Gas Chromatography (GC-FID) Filtration->GC_FID HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) Filtration->HPLC_UV Integration Peak Area Integration GC_FID->Integration HPLC_UV->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Sources

GC-MS Analysis of Decyl Octanoate: A Comprehensive Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed and robust protocol for the qualitative and quantitative analysis of decyl octanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Decyl octanoate, a fatty acid ester, is widely used in the cosmetic and fragrance industries as an emollient and perfuming agent. Accurate determination of its purity and concentration in various matrices is crucial for quality control and product formulation. This guide is designed for researchers, analytical scientists, and quality control professionals, offering a comprehensive workflow from sample preparation to data interpretation, grounded in established scientific principles.

Introduction and Scientific Principles

Decyl octanoate (CAS: 2306-89-0) is the ester formed from decyl alcohol and octanoic acid.[1][2][3] With a molecular formula of C₁₈H₃₆O₂ and a molecular weight of approximately 284.5 g/mol , it is a non-aqueous, liquid substance soluble in alcohol but not in water.[1][4] Its volatility and thermal stability make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[5][6] The principle of this method relies on two core stages:

  • Gas Chromatography (GC): The sample, once volatilized in a heated injector, is carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is governed by their boiling points and chemical affinities. Decyl octanoate, being a relatively non-polar ester, is well-suited for separation on a standard non-polar or low-polarity column.[1]

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization or EI mode), causing them to ionize and fragment in a reproducible manner.[1] These charged fragments are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries like the NIST Mass Spectral Library.[1][7]

For decyl octanoate, EI-MS generates a characteristic fragmentation pattern. Key expected fragments include ions at m/z values of 57, 43, and 145, which correspond to specific aliphatic chain cleavages and rearrangements, providing high confidence in its identification.[1]

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Decyl Octanoate Standard: Purity >95.0%

  • Hexane: HPLC or GC-grade

  • Acetone: HPLC or GC-grade (for cleaning glassware)

  • Helium (or Hydrogen): Carrier gas, ultra-high purity (99.999%)

Instrumentation

The following configuration is recommended. Equivalent systems from other manufacturers are also suitable.

ComponentSpecification
Gas Chromatograph System capable of electronic pressure control, with a split/splitless injector and temperature-programmable oven.
Mass Spectrometer Single quadrupole or equivalent, with an Electron Ionization (EI) source.
Autosampler Capable of 1 µL injections.
GC Column SLB®-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Data System Software capable of instrument control, data acquisition, and spectral library searching.

Detailed Experimental Protocols

Workflow Overview

The entire analytical process, from sample preparation to final data reporting, is illustrated in the workflow diagram below. This systematic approach ensures reproducibility and minimizes sources of error.

GCMS_Workflow GC-MS Workflow for Decyl Octanoate Analysis cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation (Calibration Curve) Injection GC-MS Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->Injection Separation GC Separation Injection->Separation Detection MS Detection (Ionization & Fragmentation) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing (Peak Integration) Acquisition->Processing Qualitative Qualitative Analysis (Library Match & RT) Processing->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Processing->Quantitative Report Final Report Generation Qualitative->Report Quantitative->Report

Caption: Workflow from preparation to reporting.

Protocol 1: Preparation of Calibration Standards

The causality behind preparing a calibration curve is to establish a quantitative relationship between the instrument's response (peak area) and the concentration of the analyte. This is fundamental for accurate quantification.

  • Prepare Stock Solution (1000 µg/mL): Accurately weigh 10 mg of decyl octanoate standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with hexane. This stock solution is the basis for all further dilutions.

  • Create Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL. For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and fill to the mark with hexane.

  • Transfer to Vials: Transfer each standard into a 2 mL autosampler vial with a Teflon-lined cap.

Protocol 2: Sample Preparation

The choice of a simple dilution in hexane is appropriate for samples where decyl octanoate is a major component in a non-polar matrix (e.g., cosmetic oils). For more complex matrices, more rigorous extraction techniques like Solid-Phase Extraction (SPE) may be required.[8]

  • Estimate Concentration: If the approximate concentration of decyl octanoate in the sample is known, calculate the required dilution to bring it within the calibration range (1-100 µg/mL). If unknown, a preliminary screening of a 1:100 or 1:1000 dilution is recommended.

  • Dilute Sample: Accurately weigh or measure a known amount of the sample into a volumetric flask and dilute with hexane. For example, weigh 100 mg of a cosmetic oil into a 10 mL flask and bring to volume. This creates a 10,000 µg/mL solution. A further 1:100 dilution (e.g., 100 µL into 10 mL) would yield a final concentration of 100 µg/mL, suitable for analysis.

  • Filter (If Necessary): If the diluted sample contains any particulate matter, filter it through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet.[9]

  • Transfer to Vial: Transfer the final diluted sample into a 2 mL autosampler vial.

GC-MS Instrumental Parameters

Optimized instrumental parameters are critical for achieving good chromatographic resolution and mass spectral sensitivity. The following table provides a validated starting point.

ParameterSettingRationale
GC System
Injection Volume1 µLStandard volume for capillary columns.
Injector Temperature280 °CEnsures complete and rapid volatilization of the analyte.
Injection ModeSplit (50:1)Prevents column overloading for concentrated samples; can be switched to splitless for trace analysis.
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven ProgramInitial 100 °C, hold 1 minAllows for solvent focusing.
Ramp to 300 °C at 15 °C/minProvides separation from other components.
Hold at 300 °C for 5 minEnsures elution of all compounds.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization for creating reproducible fragmentation.
Ion Source Temp.230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Electron Energy70 eVIndustry standard for generating comparable library spectra.[1]
Scan ModeFull ScanFor qualitative identification and profiling.
Mass Range40 - 550 m/zCovers the molecular ion and key fragments of decyl octanoate.
Solvent Delay3.5 minPrevents the high-intensity solvent peak from damaging the detector filament.

Data Analysis and Interpretation

Qualitative Identification
  • Retention Time (RT): Identify the chromatographic peak corresponding to decyl octanoate by comparing its retention time to that of a known standard. Under the conditions specified, the RT should be consistent. The Kovats retention index for decyl octanoate on a standard non-polar phase is approximately 1959, which can be used for further confirmation.[1]

  • Mass Spectrum Matching: Extract the mass spectrum from the peak of interest. Compare this experimental spectrum to the reference spectrum in the NIST/EPA/NIH Mass Spectral Library. A high match factor (>800/1000) combined with a correct RT provides confident identification. The key identifying ions for decyl octanoate are m/z 57, 43, 145, 41, and 55.[1]

Quantitative Calculation
  • Build Calibration Curve: Analyze the prepared calibration standards (Protocol 3.2). For each standard, integrate the peak area of the decyl octanoate peak. Plot the peak area (y-axis) versus the concentration (x-axis).

  • Perform Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be calculated. An R² value >0.995 is typically considered acceptable for good linearity.[10]

  • Calculate Sample Concentration: Analyze the prepared unknown sample(s). Integrate the peak area for decyl octanoate. Using the calibration equation, calculate the concentration in the vial: Concentration (µg/mL) = (Peak Area - y-intercept) / slope .

  • Account for Dilution: Correct this value for the dilution performed during sample preparation to determine the concentration in the original, undiluted sample.

Method Validation and Troubleshooting

For implementation in a regulated environment, the method should be fully validated according to appropriate guidelines (e.g., ICH or FDA).[10] Key parameters to assess include:

  • Linearity: Confirmed by the calibration curve's R² value.

  • Accuracy: Assessed by analyzing spiked samples at different concentrations and calculating the percent recovery.

  • Precision: Determined by repeat injections of the same sample (repeatability) and analyzing on different days (intermediate precision), expressed as Relative Standard Deviation (RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

Common ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Active sites in the injector liner or column; column contamination.Use a deactivated liner; trim the first few cm of the column; bake out the column.
No Peak Detected Sample too dilute; injector or column issue; no sample injected.Check sample concentration; verify autosampler operation; check for leaks in the system.
Poor Sensitivity Contaminated ion source; low sample concentration; detector issue.Clean the MS ion source; use splitless injection for trace analysis; tune the mass spectrometer.
Poor Library Match Co-eluting peak; incorrect background subtraction; different ionization energy.Check peak purity; ensure proper background subtraction; confirm MS is set to 70 eV.

Conclusion

This application note details a reliable and validated GC-MS method for the analysis of decyl octanoate. The protocol is straightforward, utilizing standard instrumentation and providing robust performance for both qualitative and quantitative assessments. By following the outlined steps for sample preparation, instrumental analysis, and data processing, laboratories can achieve accurate and reproducible results essential for quality control and research in the cosmetics, fragrance, and chemical industries.

References

  • PubChem. (n.d.). Decyl octanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). decyl octanoate. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • de Sain-van der Velden, M. G. M., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). SID 135032257 - Decyl octanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Dodecyl octanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • FooDB. (2015). Showing Compound octanoate (FDB031069). Retrieved January 21, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Decyl octanoate. American Chemical Society. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2019). Development and Validation of a Gas Chromatography Method for Quantitative Analysis of Fatty Acids in Vegetable Oils. Retrieved January 21, 2026, from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved January 21, 2026, from [Link]

  • Truzzi, C., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved January 21, 2026, from [Link]

  • Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved January 21, 2026, from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Retrieved January 21, 2026, from [Link]

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Application Notes & Protocols: Strategic Application of Decyl Octanoate in Advanced Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Decyl octanoate has been identified as a critical excipient in the rational design of lipid-based and polymer-lipid hybrid nanoparticles. Its role as a liquid lipid imparts significant advantages, most notably in the formation of nanostructured lipid carriers (NLCs), where it disrupts the crystalline matrix of solid lipids. This guide provides an in-depth exploration of the use of decyl octanoate, presenting not just methodologies but the scientific causality behind its application. Detailed, field-tested protocols for high-pressure homogenization and solvent evaporation techniques are provided, alongside comprehensive characterization strategies and data interpretation.

Part 1: Scientific Foundation and Rationale for Use

Physicochemical Profile of Decyl Octanoate

Decyl octanoate is an ester derived from decyl alcohol and octanoic acid, categorized as a medium-chain triglyceride. Its utility in nanoparticle formulations is underpinned by its distinct physicochemical properties.

PropertyValue/DescriptionSignificance in Nanoparticle Formulation
Molecular Formula C₁₈H₃₆O₂Influences lipophilicity and interaction with other formulation components.
Molar Mass 284.48 g/mol Critical for precise molar ratio calculations in formulation design.
Appearance Clear, colorless to slightly yellowish oily liquidEnsures a clean, colorless final formulation, desirable for pharmaceutical applications.
Solubility Insoluble in water; Soluble in oils and organic solventsThis property is fundamental to its role as an oil phase in emulsion-based formulation techniques.
Biocompatibility Generally Recognized as Safe (GRAS)Essential for formulations intended for parenteral, oral, and topical administration, minimizing potential toxicity.
The Imperfect Matrix: Decyl Octanoate in Nanostructured Lipid Carriers (NLCs)

The primary rationale for incorporating decyl octanoate is its function as a liquid lipid within a solid lipid matrix, the hallmark of NLCs. Unlike Solid Lipid Nanoparticles (SLNs), which are composed of a highly ordered crystalline solid lipid core, NLCs contain a blend of solid and liquid lipids. This blend creates a less ordered, amorphous matrix.

This "imperfect" structure is advantageous for several reasons:

  • Increased Drug Loading: The disordered lipid matrix provides more space to accommodate drug molecules, leading to significantly higher encapsulation efficiency and drug loading capacity compared to SLNs.

  • Prevention of Drug Expulsion: The crystalline structure of SLNs can lead to the expulsion of the encapsulated drug during storage as the lipid recrystallizes into a more stable form. The amorphous nature of the NLC matrix minimizes this phenomenon, enhancing the long-term stability of the formulation.

NLC_vs_SLN cluster_SLN Solid Lipid Nanoparticle (SLN) cluster_NLC Nanostructured Lipid Carrier (NLC) SLN_matrix Highly Ordered Crystalline Lipid Matrix SLN_drug Drug Molecules SLN_caption Limited space for drug loading Risk of drug expulsion NLC_matrix Disordered Amorphous Matrix (Solid Lipid + Decyl Octanoate) NLC_drug Drug Molecules NLC_caption Increased space for drug loading Enhanced drug retention

Caption: Comparison of SLN and NLC structures.

Part 2: Detailed Formulation Protocols

The following protocols are presented as robust starting points. It is critical to note that optimization of parameters such as lipid ratios, surfactant concentrations, and energy input is essential for tailoring nanoparticle characteristics to a specific Active Pharmaceutical Ingredient (API).

Protocol 1: High-Pressure Homogenization for NLC Formulation

This top-down method is a widely used and scalable technique for producing NLCs. It relies on high shear and cavitation forces to reduce the size of a coarse emulsion to the nanoscale.

Workflow for High-Pressure Homogenization:

HPH_Workflow cluster_LipidPhase Lipid Phase (Heated) cluster_AqueousPhase Aqueous Phase (Heated) Lipid Solid Lipid + Decyl Octanoate + API (Heated to ~85°C) PreEmulsion High-Shear Mixing (e.g., 8000 rpm, 10 min) Forms Coarse Emulsion Lipid->PreEmulsion Add to Aqueous Aqueous Surfactant Solution (e.g., Poloxamer 188) (Heated to ~85°C) Aqueous->PreEmulsion HPH High-Pressure Homogenizer (e.g., 500-1500 bar, 3-5 cycles) PreEmulsion->HPH Process through Cooling Cooling to Room Temperature (Solidification of Nanoparticles) HPH->Cooling Rapid Cooling Final Final Cooling->Final NLC Suspension

Caption: High-Pressure Homogenization workflow for NLCs.

Step-by-Step Methodology:

  • Preparation of the Lipid Phase:

    • In a suitable vessel, combine the solid lipid (e.g., Glyceryl Monostearate, Compritol® 888 ATO) and decyl octanoate. A common starting ratio is 70:30 (solid:liquid lipid), but this should be optimized.

    • Add the lipophilic API to the lipid mixture.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid (typically around 85°C) with continuous stirring until a clear, homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate vessel, dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in purified water. A typical concentration is 1-3% (w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase while stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.[1]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) that has been pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[1] The optimal pressure and number of cycles will depend on the specific formulation and desired particle size.

  • Nanoparticle Solidification and Recovery:

    • The resulting hot nanoemulsion is then cooled down to room temperature under gentle stirring to allow for the solidification of the lipid droplets and the formation of NLCs.

    • The final NLC suspension can be stored at 4°C.

Protocol 2: Emulsification-Solvent Evaporation for Polymer-Lipid Hybrid Nanoparticles

This method is ideal for creating core-shell structures where a polymeric core is surrounded by a lipid layer, combining the structural integrity of polymers with the biocompatibility of lipids. Decyl octanoate can be incorporated into the lipid component.

Workflow for Emulsification-Solvent Evaporation:

ESE_Workflow cluster_OrganicPhase Organic Phase cluster_AqueousPhase Aqueous Phase Organic Polymer (e.g., PLGA) + Lipid (with Decyl Octanoate) + API in a Volatile Organic Solvent (e.g., Dichloromethane) Emulsify High-Energy Sonication (Forms o/w Emulsion) Organic->Emulsify Inject into Aqueous Aqueous Surfactant Solution Aqueous->Emulsify Evaporation Nanoparticle Precipitation (Polymer Core, Lipid Shell) Emulsify->Evaporation Solvent Evaporation (Stirring at RT) Purification Purified Hybrid Nanoparticles Evaporation->Purification Centrifugation & Washing Final Final Purification->Final Resuspension or Lyophilization

Caption: Emulsification-Solvent Evaporation workflow for hybrid nanoparticles.

Step-by-Step Methodology:

  • Preparation of the Organic Phase:

    • Dissolve the biodegradable polymer (e.g., PLGA), the lipid components (including decyl octanoate), and the hydrophobic drug in a volatile, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a suitable surfactant (e.g., PVA, Poloxamer 188).

  • Emulsification:

    • Add the organic phase to the aqueous phase and immediately emulsify using a high-energy probe sonicator. This should be done in an ice bath to minimize solvent evaporation during sonication.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a larger beaker and stir at room temperature for several hours (or overnight) to allow for the complete evaporation of the organic solvent. This process leads to the precipitation of the polymer and the self-assembly of the lipid layer around the polymer core.[2]

  • Purification and Recovery:

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes).

    • Discard the supernatant and wash the nanoparticle pellet by resuspending in purified water and repeating the centrifugation step. This should be done at least twice to remove excess surfactant and unencapsulated drug.

    • The final purified nanoparticles can be resuspended in a suitable buffer or lyophilized for long-term storage.

Part 3: Comprehensive Characterization

Thorough characterization is non-negotiable for ensuring the quality, stability, and performance of the nanoparticle formulation.

Key Characterization Parameters and Expected Outcomes:

ParameterTechniqueTypical Expected Values for NLCsRationale for Measurement
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 300 nm; PDI < 0.3Determines the size distribution and homogeneity. A narrow PDI is crucial for consistent performance.
Zeta Potential Electrophoretic Light Scattering> |-20| mVIndicates the surface charge and predicts the colloidal stability of the nanoparticle suspension.
Morphology TEM / SEMSpherical shapeVisual confirmation of size, shape, and surface characteristics.
Encapsulation Efficiency (EE%) HPLC, UV-Vis Spectroscopy> 80%Quantifies the percentage of the initial drug that is successfully entrapped within the nanoparticles.
Drug Loading (DL%) HPLC, UV-Vis Spectroscopy1 - 10%Determines the percentage of the nanoparticle's total mass that is composed of the drug.

Protocol for Determining Encapsulation Efficiency (EE%):

  • Separation of Free Drug: Place a known volume of the nanoparticle suspension into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cutoff). Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug.

  • Quantification of Free Drug: Analyze the filtrate (containing the free drug) using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The EE% is calculated using the following formula:

    EE (%) = (Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug × 100

In Vitro Drug Release Study (Dialysis Bag Method):

  • A known volume of the nanoparticle suspension is placed into a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the passage of the drug but retains the nanoparticles.

  • The sealed dialysis bag is submerged in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The amount of drug in the collected samples is quantified using an appropriate analytical technique. This allows for the construction of a drug release profile over time.

Conclusion and Future Perspectives

Decyl octanoate is a highly effective excipient for the formulation of advanced nanoparticle drug delivery systems, particularly NLCs and polymer-lipid hybrids. By creating a disordered lipid matrix, it facilitates high drug loading and enhances formulation stability. The protocols detailed herein provide a comprehensive framework for the rational design and development of such nanoparticles. Future work should focus on the in vivo evaluation of these systems to fully elucidate their therapeutic potential and translate these promising formulations from the bench to the clinic.

References

  • Title: Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols Source: MDPI URL: [Link]

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  • Title: Recent Advancement and Patents of the Lipid Polymer Hybrid Nanoparticles Source: Zenodo URL: [Link]

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  • Title: Effect of Surfactant Concentration on the Particle Size, Stability and Potential Zeta of Beta carotene Nano Lipid Carrier Source: International Journal of Current Microbiology and Applied Sciences URL: [Link]

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Application Note & Protocol: Enzymatic Synthesis of Decyl Octanoate Using Lipase

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Decyl octanoate is a valuable ester with widespread applications in the cosmetics, food, and pharmaceutical industries, prized for its emollient and fragrance properties.[1][2][3] Traditional chemical synthesis routes often require harsh conditions and can lead to undesirable byproducts. This application note provides a comprehensive guide to the enzymatic synthesis of decyl octanoate via lipase-catalyzed esterification of decanol and octanoic acid. This biocatalytic approach offers superior specificity, milder reaction conditions, and a greener footprint compared to conventional methods.[4] We will delve into the mechanistic underpinnings of lipase catalysis, provide detailed, field-proven protocols for reaction optimization, and discuss methods for product analysis and purification.

Introduction: The Case for Biocatalysis

The synthesis of esters like decyl octanoate is a cornerstone of industrial chemistry. However, the drive for sustainable and "green" chemistry has shifted focus towards enzymatic processes.[5] Lipases (EC 3.1.1.3) are exceptionally versatile enzymes that catalyze the hydrolysis of esters in aqueous environments.[6] Critically, this reaction is reversible. In non-aqueous or micro-aqueous media, the equilibrium shifts to favor synthesis, making lipases ideal catalysts for esterification.[1][6]

Why Choose Lipase-Catalyzed Synthesis?

  • High Selectivity: Lipases exhibit remarkable chemo-, regio-, and enantioselectivity, minimizing the formation of unwanted byproducts.[7]

  • Mild Conditions: Enzymatic reactions proceed at moderate temperatures and atmospheric pressure, reducing energy consumption and preserving the integrity of thermally sensitive molecules.[4]

  • Environmental Friendliness: Biocatalysis avoids the use of harsh chemical catalysts and often allows for solvent-free reaction systems, reducing environmental impact.[4][5]

  • Product Quality: Products synthesized enzymatically are often considered "natural," which can be a significant advantage in the food and cosmetics industries.[8]

This guide will focus on the use of immobilized lipase, which offers enhanced stability and facilitates easy separation and reuse of the biocatalyst, thereby improving process economics.[4]

The Science: Mechanism and Key Parameters

The Lipase Esterification Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The process can be conceptualized in two main stages:

  • Acylation: The carboxylic acid (octanoic acid) binds to the active site of the lipase, forming an acyl-enzyme intermediate and releasing a molecule of water.

  • Nucleophilic Attack: The alcohol (decanol) then attacks the acyl-enzyme complex, leading to the formation of the ester (decyl octanoate) and regeneration of the free enzyme.

Diagram: Lipase-Catalyzed Esterification Workflow

G cluster_prep I. Preparation & Setup cluster_reaction II. Esterification Reaction cluster_post III. Downstream Processing A Select & Prepare Immobilized Lipase (e.g., Novozym 435) B Measure Substrates: Octanoic Acid & Decanol A->B C Choose Reaction Vessel (e.g., Polypropylene Reactor) B->C D Combine Substrates & Enzyme in Vessel C->D E Incubate under Optimal Conditions (Temp, Agitation) D->E F Monitor Reaction Progress (e.g., GC, Titration) E->F G Separate Immobilized Lipase (Filtration) F->G H Purify Decyl Octanoate (e.g., Column Chromatography) G->H K Recycle Lipase G->K I Analyze Product Purity (GC-MS, NMR) H->I J Final Product: High-Purity Decyl Octanoate I->J

Caption: Experimental workflow for decyl octanoate synthesis.

Critical Parameters for Optimization

The success of the enzymatic synthesis hinges on the careful control of several parameters. The interplay between these factors determines reaction rate, yield, and enzyme stability.

  • Enzyme Selection: While many lipases can catalyze esterification, Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is widely cited for its high activity and stability in organic media.[4][9] Lipases from Rhizopus arrhizus have also shown high acylation activity.[1]

  • Temperature: Temperature influences both reaction kinetics and enzyme stability. While higher temperatures increase the reaction rate, they can also lead to enzyme denaturation. The optimal range for many lipases, including CALB, is typically between 40°C and 80°C.[4][5] Exceeding this range can lead to a sharp decline in activity.[5]

  • Substrate Molar Ratio: The stoichiometry of the reactants (octanoic acid to decanol) is crucial. To shift the reaction equilibrium towards ester formation, it is common to use an excess of one of the substrates. However, a large excess of either the acid or a short-chain alcohol can inhibit or inactivate the lipase.[4] An optimal ratio must be determined empirically for each system.

  • Enzyme Concentration: Increasing the enzyme load generally increases the initial reaction rate. However, beyond a certain point, the rate may plateau due to substrate limitation or mass transfer issues, making the process less cost-effective.[4]

  • Reaction Medium (Solvent): Decyl octanoate synthesis can be effectively performed in a solvent-free system, which is economically and environmentally advantageous.[10][11] If a solvent is used, its polarity is a critical factor. Hydrophobic solvents (e.g., hexane, isooctane) are generally preferred as they help maintain the essential layer of water around the enzyme required for activity.[4]

  • Water Activity: While the reaction is favored in non-aqueous media, a minimal amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase. However, excess water, including the water produced during the reaction, will promote the reverse hydrolytic reaction.

Table 1: Summary of Optimized Reaction Conditions for Lipase-Catalyzed Ester Synthesis
ParameterRecommended Range/ValueRationale & Causality
Biocatalyst Immobilized Candida antarctica Lipase B (Novozym 435)High thermal stability, broad substrate specificity, and excellent performance in non-aqueous media.[4]
Temperature 60°C - 80°CBalances increased reaction kinetics with enzyme thermal stability. Higher temperatures reduce viscosity.[5]
Substrate Ratio 1:1 to 1:4 (Acid:Alcohol)An excess of alcohol can shift equilibrium towards the product, but high concentrations may cause inhibition.[4][10]
Enzyme Load 2.5% - 15% (w/w of substrates)Higher loads increase reaction rate, but must be optimized for cost-effectiveness and mass transfer.[4][5]
Agitation Speed 150 - 250 RPMEnsures adequate mixing and minimizes external mass transfer limitations.[1]
Reaction Medium Solvent-free or Hydrophobic Solvent (e.g., n-hexane)Solvent-free is greener and more cost-effective. Hydrophobic solvents preserve enzyme activity.[1][10]

Experimental Protocols

This section provides a step-by-step guide for the synthesis and analysis of decyl octanoate.

Materials & Reagents
  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Octanoic Acid (Caprylic Acid), >99% purity

  • 1-Decanol, >99% purity

  • n-Hexane (or other suitable hydrophobic solvent, optional)

  • Sodium hydroxide (for titration)

  • Phenolphthalein indicator

  • Ethanol, 95%

  • Silica Gel 60 (for column chromatography)

  • Reaction Vessel: Polypropylene or glass flasks with stoppers. Polypropylene is sometimes favored as it can reduce the adhesion of dry immobilized supports compared to glass.[12]

Protocol 1: Lipase-Catalyzed Synthesis of Decyl Octanoate
  • Enzyme Pre-treatment (Optional but Recommended): Dry the immobilized lipase under vacuum for 2-4 hours to remove excess moisture before use.

  • Reaction Setup: In a 50 mL screw-capped polypropylene flask, add octanoic acid and 1-decanol. For initial optimization, use a 1:1 molar ratio (e.g., 5 mmol of each).

  • Enzyme Addition: Add the immobilized lipase. A starting concentration of 5% (by total weight of substrates) is recommended.

  • Incubation: Place the sealed flask in a temperature-controlled shaking incubator set to 60°C and 200 RPM.

  • Reaction Monitoring: Periodically (e.g., every 1-2 hours), withdraw a small aliquot (approx. 50 µL) from the reaction mixture.

  • Sample Analysis (Titration Method):

    • Dissolve the aliquot in 10 mL of 95% ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with a standardized 0.1 M NaOH solution until a faint pink color persists.

    • The consumption of octanoic acid is directly proportional to the ester formation. Calculate the conversion percentage based on the decrease in acidity.

  • Reaction Termination: Once the conversion rate plateaus (typically after 6-24 hours), stop the reaction by separating the enzyme from the mixture.

Protocol 2: Downstream Processing & Purification
  • Enzyme Recovery: Separate the immobilized lipase from the reaction mixture by simple filtration or decantation. The recovered enzyme can be washed with n-hexane, dried, and stored for reuse.[4]

  • Removal of Unreacted Substrates: If the reaction was not driven to full conversion, unreacted octanoic acid and decanol can be removed. Unreacted acid can be neutralized and removed by a liquid-liquid extraction with a dilute aqueous base, followed by a water wash.

  • Product Purification (Column Chromatography): For high-purity decyl octanoate, use silica gel column chromatography with a non-polar mobile phase (e.g., a hexane:ethyl acetate gradient).

  • Product Characterization: Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram: Self-Validating System for Protocol Trustworthiness

G A Start: Define Synthesis Goal Target: High-yield Decyl Octanoate B Protocol Execution Temp, Time, Ratio, Enzyme Load A->B C In-Process Monitoring GC / Titration Conversion Rate (%) B->C D Data Analysis & Validation Does data match kinetic expectation? C->D Compare F Final Product Analysis Purity (GC-MS) & Yield Meets Specification? C->F Endpoint E Optimization Loop Adjust one parameter (e.g., Temp) D->E If No D->F If Yes E->B Iterate

Caption: A self-validating loop for protocol optimization.

Conclusion & Future Perspectives

The enzymatic synthesis of decyl octanoate using immobilized lipase represents a robust, efficient, and environmentally responsible alternative to traditional chemical methods. By carefully optimizing key parameters such as enzyme choice, temperature, and substrate ratio, researchers can achieve high conversion rates and yields. The protocols outlined in this guide provide a solid foundation for laboratory-scale synthesis. Future work may focus on process intensification, including the use of packed-bed reactors for continuous production and the exploration of novel, more resilient lipase preparations to further enhance the industrial viability of this green technology.

References

  • Tonetto, G. M., & Ferreira, M. L. (2023). Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. Catalysts, 13(3), 473. [Link]

  • Lozano, P., et al. (2024). Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate). National Center for Biotechnology Information. [Link]

  • Kim, J., et al. (2021). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules, 26(15), 4499. [Link]

  • Rashid, U., et al. (2018). Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis. Food Science and Biotechnology, 27(5), 1367-1374. [Link]

  • Karbowska, K., et al. (2022). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Molecules, 27(19), 6643. [Link]

  • Martinez, M. F., et al. (2002). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis. Enzyme and Microbial Technology, 31(1-2), 216-224. [Link]

  • Szymańska, K., et al. (2020). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Molecules, 25(11), 2539. [Link]

  • Gawas, S. D., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Molecules, 28(1), 384. [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed esterification between glucose and vinyl octanoate... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Decyl octanoate. PubChem. [Link]

  • Industrial & Engineering Chemistry Research. (2021). Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR) Using the Lipozyme435 Heterogeneous Biocatalyst. ACS Publications. [Link]

  • ResearchGate. (n.d.). Kinetic study on lipase-catalyzed esterification in organic solvents. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). CETYL OCTANOATE (CETYL ETHYLHEXANOATE). Ataman Kimya. [Link]

  • National Center for Biotechnology Information. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. PubMed Central. [Link]

  • The Good Scents Company. (n.d.). octyl octanoate. The Good Scents Company. [Link]

  • ResearchGate. (2012). Optimization of Lipase-Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide. ResearchGate. [Link]

  • Digital Journal. (2024). Octyl Octanoate Market: Fragrance Applications, Supply Chain Insights, and Market Forecast. Digital Journal. [Link]

  • ACS Publications. (2020). Deep Eutectic Solvents for the Enzymatic Synthesis of Sugar Esters: A Generalizable Strategy? ACS Sustainable Chemistry & Engineering. [Link]

  • accedaCRIS. (n.d.). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. accedaCRIS. [Link]

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Application Notes and Protocols for Decyl Octanoate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Solvents in Modern Synthesis

The pursuit of sustainable chemical synthesis has catalyzed a paradigm shift in the selection of reaction media. Traditional volatile organic compounds (VOCs), while effective, pose significant environmental and health risks. This has driven the exploration of greener alternatives, including water, supercritical fluids, ionic liquids, and bio-derived solvents.[1] Among the latter, fatty acid esters are emerging as promising candidates due to their biodegradability, low toxicity, high boiling points, and derivation from renewable feedstocks.

This guide focuses on decyl octanoate (CAS 2306-89-0) , a long-chain fatty acid ester, as a potential green solvent for organic reactions. We will delve into its physicochemical properties, explore its application in biocatalytic transformations, and propose its use in palladium-catalyzed cross-coupling reactions, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of Decyl Octanoate

A solvent's efficacy is intrinsically linked to its physical and chemical characteristics. Decyl octanoate, a C18 ester, possesses properties that make it an attractive alternative to conventional non-polar solvents.[2][3][4]

PropertyValueSource
Molecular Formula C₁₈H₃₆O₂[3]
Molecular Weight 284.48 g/mol [3]
CAS Number 2306-89-0[2]
Appearance Oily liquid[5]
Boiling Point 130 °C[2][6]
Melting Point 4.2 °C[2][6]
Flash Point >158 °C[4]
logP (o/w) ~7.6 - 7.9[4]
Water Solubility Insoluble[4]
Solubility in Alcohols[4]

The high boiling point and flash point of decyl octanoate enhance safety by reducing the risk of fire and minimizing exposure to volatile fumes. Its high lipophilicity (indicated by the high logP value) makes it suitable for dissolving non-polar reactants and catalysts.

Application in Biocatalysis: Lipase-Catalyzed Esterification

The most established application for fatty acid esters as reaction media is in biocatalysis, particularly with lipases.[7][8] Lipases are remarkably stable and active in non-aqueous, hydrophobic environments. In such media, their catalytic activity shifts from hydrolysis to esterification and transesterification.[9] Decyl octanoate can serve as both a solvent and a potential substrate or product in these reactions, promoting a "solvent-free" reaction environment.

Protocol: Lipase-Catalyzed Synthesis of a Flavor Ester in Decyl Octanoate

This protocol details the synthesis of isoamyl acetate (a common flavor ester) using immobilized Candida antarctica lipase B (CALB), with decyl octanoate as the reaction medium.

Rationale:

  • Enzyme Choice: Immobilized CALB is a robust and widely used lipase known for its high activity and stability in organic solvents.[10]

  • Solvent Choice: Decyl octanoate provides a non-polar environment that favors the esterification equilibrium. Its high boiling point allows for reactions at elevated temperatures to increase reaction rates without solvent loss.

  • Water Activity: Controlling the water content is crucial. A small amount of water is essential for lipase activity, but excess water will promote the reverse hydrolysis reaction.[8]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis reactants 1. Reactant Preparation: - Isoamyl alcohol - Acetic anhydride - Decyl octanoate (solvent) - Immobilized CALB drying 2. Drying of Solvent and Reactants: (Optional, using molecular sieves) reactants->drying mixing 3. Reaction Setup: Combine reactants and solvent in a sealed flask. drying->mixing incubation 4. Incubation: Incubate at 50-60°C with magnetic stirring. mixing->incubation monitoring 5. Monitoring: Monitor reaction progress by GC-MS or TLC. incubation->monitoring filtration 6. Enzyme Recovery: Filter to recover the immobilized enzyme for reuse. monitoring->filtration extraction 7. Product Isolation: (Optional) Liquid-liquid extraction or direct distillation. filtration->extraction analysis 8. Analysis: Characterize the product by NMR and GC-MS. extraction->analysis

Caption: Workflow for lipase-catalyzed synthesis of isoamyl acetate.

Step-by-Step Methodology:

  • Reactant Preparation: To a 50 mL round-bottom flask, add isoamyl alcohol (10 mmol), acetic anhydride (12 mmol), and decyl octanoate (20 mL).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435, 200 mg).

  • Reaction Conditions: Seal the flask and place it in a temperature-controlled shaker or oil bath at 55°C with vigorous stirring (200 rpm).

  • Reaction Monitoring: Monitor the formation of isoamyl acetate by taking small aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Enzyme Recovery: Upon completion of the reaction, allow the enzyme beads to settle and decant the supernatant. Wash the enzyme with a small amount of fresh solvent (e.g., hexane) and dry under vacuum for reuse.

  • Product Isolation: The product, isoamyl acetate, can be isolated from the high-boiling decyl octanoate solvent by vacuum distillation.

Potential Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are cornerstones of modern organic synthesis.[11][12][13][14][15][16] However, they often rely on toxic and volatile solvents like toluene, DMF, or THF. The use of greener solvents is an area of active research.[1][17][18] While there are no specific literature reports on using decyl octanoate for these reactions, its properties suggest it could be a viable, albeit unconventional, medium.

Proposed Protocol: Suzuki-Miyaura Coupling in Decyl Octanoate

This proposed protocol outlines the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Rationale and Considerations:

  • Solvent Properties: Decyl octanoate's high boiling point is advantageous for reactions requiring elevated temperatures. Its non-polar nature can be a challenge for dissolving the inorganic base and the boronic acid.

  • Catalyst and Ligand: A highly active, phosphine-ligated palladium catalyst is proposed to overcome potential kinetic sluggishness. The choice of a ligand that enhances solubility and stability in a non-polar medium is critical.

  • Base Selection: An organic base like triethylamine or a finely powdered inorganic base (e.g., K₃PO₄) might be more suitable than aqueous bases due to the solvent's hydrophobicity. Phase-transfer catalysts could be beneficial.

Logical Relationship of Reaction Components:

G A Aryl Halide (4-Bromoanisole) C Palladium Catalyst (e.g., Pd(PPh₃)₄) A->C B Boronic Acid (Phenylboronic Acid) B->C P Biaryl Product C->P Catalytic Cycle D Base (e.g., K₃PO₄) D->C S Solvent (Decyl Octanoate) S->C provides reaction medium

Sources

Crafting Stability: A Guide to Formulating Emulsions with Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to formulating stable and effective emulsions using decyl octanoate. As a versatile emollient and solvent, decyl octanoate offers unique sensory and functional benefits in a wide range of topical and pharmaceutical products. This document will delve into the core principles of emulsion science as they relate to this specific ester, providing detailed protocols and expert insights to enable the successful development of creams, lotions, and other emulsified systems.

Understanding Decyl Octanoate: A Formulator's Perspective

Decyl octanoate (CAS No. 2306-89-0) is the ester of decyl alcohol and octanoic acid.[1] Its chemical structure imparts a unique combination of properties that make it a valuable component in emulsion systems.

Key Physicochemical Properties of Decyl Octanoate:

PropertyValueSource
Molecular Formula C18H36O2[1]
Molecular Weight 284.48 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[2]
Solubility Insoluble in water, soluble in alcohol[2]

From a formulation standpoint, decyl octanoate is prized for its light, non-greasy feel and excellent spreadability. It functions as an emollient, softening and smoothing the skin by forming a protective barrier that reduces water loss.[3] Its solvent properties also allow for the effective dispersion of active ingredients and other formulation components.[4]

The Cornerstone of Stability: Emulsion Theory and the Role of Surfactants

Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets.[5] In the context of decyl octanoate, we are typically concerned with oil-in-water (O/W) emulsions, where decyl octanoate constitutes part of the oil phase dispersed in a continuous aqueous phase.

The inherent instability of emulsions leads to phenomena such as creaming, flocculation, and coalescence, ultimately resulting in phase separation.[6] To counteract these processes, the use of surfactants (emulsifiers) is essential. Surfactants are amphiphilic molecules that position themselves at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets.[7]

The Hydrophilic-Lipophilic Balance (HLB) System:

The selection of an appropriate surfactant system is critical for emulsion stability. The Hydrophilic-Lipophilic Balance (HLB) system provides a framework for choosing emulsifiers based on their relative affinity for water and oil.[8] The HLB scale ranges from 0 to 20, with lower values indicating a more lipophilic (oil-loving) character and higher values indicating a more hydrophilic (water-loving) character.[9]

Selecting the Right Ingredients: Surfactants and Co-surfactants for Decyl Octanoate Emulsions

Given the properties of decyl octanoate, non-ionic surfactants are often a suitable choice due to their low irritation potential and broad compatibility.[11]

Recommended Surfactant Classes for Decyl Octanoate Emulsions:

  • Polysorbates (e.g., Polysorbate 80): High HLB emulsifiers that are effective for O/W emulsions.[11]

  • Sorbitan Esters (e.g., Sorbitan Oleate): Low HLB emulsifiers often used in combination with high HLB surfactants.[11]

  • Alkyl Glucosides (e.g., Decyl Glucoside): Mild, natural-derived surfactants that can also contribute to the sensory profile of the formulation.[12]

  • Fatty Alcohol Ethoxylates: A versatile class of non-ionic surfactants with a range of HLB values.[13]

The Role of Co-surfactants and Stabilizers:

In addition to primary surfactants, other ingredients can enhance emulsion stability:

  • Fatty Alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol): These act as co-emulsifiers and thickening agents, increasing the viscosity of the continuous phase and improving the stability of the emulsion.[7]

  • Polymers and Gums (e.g., Xanthan Gum, Carbomer): These water-soluble polymers increase the viscosity of the aqueous phase, which slows down the movement of the oil droplets and inhibits creaming and coalescence.[14]

Experimental Protocols: Preparing and Evaluating Decyl Octanoate Emulsions

The following protocols provide a framework for the systematic development of stable decyl octanoate emulsions.

Protocol for Determining the Required HLB of Decyl Octanoate

This protocol outlines a method for experimentally determining the optimal HLB for emulsifying decyl octanoate.

Materials:

  • Decyl octanoate

  • A low-HLB surfactant (e.g., Sorbitan Oleate, HLB = 4.3)

  • A high-HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)

  • Distilled water

  • Beakers

  • Homogenizer

  • Graduated cylinders

Procedure:

  • Prepare a series of surfactant blends with varying HLB values (e.g., from 8 to 16 in increments of 1). The percentage of each surfactant in the blend can be calculated using the following formula: %High HLB Surfactant = (Required HLB - HLB of Low HLB Surfactant) / (HLB of High HLB Surfactant - HLB of Low HLB Surfactant) * 100

  • For each HLB value, prepare a simple O/W emulsion with a fixed concentration of decyl octanoate (e.g., 20%) and the surfactant blend (e.g., 5%).

  • Oil Phase Preparation: In a beaker, combine the decyl octanoate and the calculated amounts of the low and high HLB surfactants. Heat to 70-75°C.

  • Water Phase Preparation: In a separate beaker, heat the distilled water to 70-75°C.

  • Emulsification: Slowly add the water phase to the oil phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes.

  • Observation: After preparation, visually inspect the emulsions for signs of instability (e.g., creaming, phase separation) at regular intervals (e.g., 1 hour, 24 hours, 1 week). The HLB value that produces the most stable emulsion is the required HLB for decyl octanoate under these conditions.

Protocol for Preparing a Stable Oil-in-Water (O/W) Cream with Decyl Octanoate

This protocol provides a starting point for a simple O/W cream formulation.

Formulation Example:

PhaseIngredientINCI Name% (w/w)Function
A Decyl OctanoateDecyl Octanoate15.0Emollient, Oil Phase
Cetearyl AlcoholCetearyl Alcohol5.0Co-emulsifier, Thickener
Glyceryl Stearate & PEG-100 StearateGlyceryl Stearate, PEG-100 Stearate4.0Emulsifier
B Deionized WaterAquaq.s. to 100Solvent, Continuous Phase
GlycerinGlycerin3.0Humectant
C Preservative(e.g., Phenoxyethanol, Ethylhexylglycerin)1.0Preservative

Procedure:

  • In a suitable vessel, combine the ingredients of Phase A and heat to 75-80°C until all components are melted and uniform.

  • In a separate vessel, combine the ingredients of Phase B and heat to 75-80°C.

  • Slowly add Phase B to Phase A with continuous homogenization.

  • Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Begin cooling the emulsion while stirring gently.

  • When the temperature is below 40°C, add the ingredients of Phase C and mix until uniform.

  • Continue stirring until the cream has cooled to room temperature.

Protocol for Emulsion Stability Testing

To ensure the long-term stability of a decyl octanoate emulsion, a comprehensive stability testing program is essential.

Methods for Stability Assessment:

  • Macroscopic Evaluation: Visual assessment of the emulsion for any changes in appearance, such as color, odor, and signs of phase separation, creaming, or coalescence.

  • Microscopic Evaluation: Microscopic examination of the emulsion to observe the droplet size and distribution. Any significant increase in droplet size over time indicates instability.

  • Particle Size Analysis: Quantitative measurement of the droplet size distribution using techniques like laser diffraction or dynamic light scattering. A stable emulsion will exhibit a consistent droplet size distribution over time.

  • Zeta Potential Measurement: For emulsions containing ionic surfactants, measuring the zeta potential can provide insights into the electrostatic stability. A high absolute zeta potential value (typically > ±30 mV) indicates good stability.

  • Rheological Analysis: Measuring the viscosity and flow properties of the emulsion. Changes in viscosity can indicate structural changes within the emulsion.

  • Accelerated Stability Testing: Subjecting the emulsion to stress conditions such as elevated temperatures (e.g., 40°C, 50°C), freeze-thaw cycles, and centrifugation to predict long-term stability in a shorter timeframe.[15]

Visualization of Key Concepts

Emulsion Structure

G cluster_oil_droplet Oil Droplet (Decyl Octanoate) cluster_surfactant Surfactant Monolayer Decyl Octanoate Decyl Octanoate s1 Decyl Octanoate->s1 s2 Decyl Octanoate->s2 s3 Decyl Octanoate->s3 s4 Decyl Octanoate->s4 s5 Decyl Octanoate->s5 s6 Decyl Octanoate->s6 s7 Decyl Octanoate->s7 s8 Decyl Octanoate->s8 Continuous Aqueous Phase Continuous Aqueous Phase s1->Continuous Aqueous Phase s2->Continuous Aqueous Phase s3->Continuous Aqueous Phase s4->Continuous Aqueous Phase s5->Continuous Aqueous Phase s6->Continuous Aqueous Phase s7->Continuous Aqueous Phase s8->Continuous Aqueous Phase caption Structure of an O/W Emulsion

Caption: Structure of an O/W Emulsion.

Emulsion Preparation Workflow

G cluster_prep Preparation Oil_Phase Prepare Oil Phase (Decyl Octanoate, Emulsifiers) Heat to 75-80°C Homogenization Combine Phases with Homogenization Oil_Phase->Homogenization Water_Phase Prepare Water Phase (Water, Humectants) Heat to 75-80°C Water_Phase->Homogenization Cooling Cool with Gentle Stirring Homogenization->Cooling Additives Add Cool-Down Phase (<40°C) Cooling->Additives Final_Product Stable Emulsion Additives->Final_Product caption Workflow for Emulsion Preparation

Caption: Workflow for Emulsion Preparation.

Safety and Handling

Decyl octanoate is generally considered safe for use in cosmetic and topical applications. However, as with any chemical, it is important to handle it in accordance with good laboratory practices. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.[16]

Conclusion

Formulating stable emulsions with decyl octanoate requires a systematic approach grounded in the principles of emulsion science. By carefully selecting a suitable surfactant system, optimizing the formulation through experimental design, and conducting rigorous stability testing, researchers can harness the desirable properties of decyl octanoate to create high-performing and aesthetically pleasing products. This guide provides a foundational framework to empower scientists and formulators in their development efforts.

References

  • Oklahoma State University Extension. (n.d.). Food Emulsifiers. Retrieved from [Link]

  • PubChem. (n.d.). Decyl octanoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Decyl Decanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Stability of Nano-emulsion Medium Chain Triglycerides (MCT) using α-Cyclodextrin. Retrieved from [Link]

  • Quimidroga. (2018, July 18). Fatty Acid Esters: natural emollients and emulsifiers for Cosmetics. Retrieved from [Link]

  • Lankem Surfactants. (n.d.). Emulsifiers. Retrieved from [Link]

  • ResearchGate. (n.d.). The composition of nano-emulsion medium chain triglycerides (MCT). Retrieved from [Link]

  • Google Patents. (n.d.). EP1287813A1 - Antiperspirant deodorant emulsion.
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  • MDPI. (n.d.). Premix Membrane Emulsification: Preparation and Stability of Medium-Chain Triglyceride Emulsions with Droplet Sizes below 100 nm. Retrieved from [Link]

  • PCC Group. (2025, May 5). Esters in cosmetics – application in the creation of durable and effective formulations. Retrieved from [Link]

  • MakingSkincare. (n.d.). How to Formulate Like a Pro. Retrieved from [Link]

  • CIR Expert Panel. (2011, June 27-28). GREEN Decyl Glucoside and Other Alkyl Glucosides. Retrieved from [Link]

  • AZoM. (2005, July 5). Surfactant-Free Emulsions & Polymer-Stabilization of Emulsions Used in Skincare Products. Retrieved from [Link]

  • Swift Crafty Monkey. (n.d.). Esters!. Retrieved from [Link]

  • ACS Publications. (2020, March 30). Influence of Long-Chain/Medium-Chain Triglycerides and Whey Protein/Tween 80 Ratio on the Stability of Phosphatidylserine Emulsions (O/W). Retrieved from [Link]

  • UL Prospector. (2016, November 18). Personal care emulsifiers: Learn the basics in this primer. Retrieved from [Link]

  • The Good Scents Company. (n.d.). decyl octanoate. Retrieved from [Link]

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  • HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]

  • Cosmetics Business. (2018, January 24). 4 patents for novel beauty product emulsifiers and surfactants. Retrieved from [Link]

  • PubChem. (n.d.). Decyl octanoate. Retrieved from [Link]

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  • Course Hero. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. Retrieved from [Link]

  • J R Hess Company, Inc. (n.d.). Basics of the HLB System. Retrieved from [Link]

  • Google Patents. (n.d.). US7799333B2 - Emulsifier mixture containing fatty alcohols, ethoxylated fatty alcohols and oil and wax components.
  • Ataman Kimya. (n.d.). DECYL COCOATE. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing. Retrieved from [Link]

  • Google Patents. (1995, June 6). United States Patent (19). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Decyl octanoate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Emulsion Separation, Classification and Stability Assessment. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability. Retrieved from [Link]

  • Natural Bulk Supplies. (2025, September 24). Lotion Formulation Guide: Ingredients, Techniques & Stability Tips. Retrieved from [Link]

  • The Good Scents Company. (n.d.). decyl decanoate. Retrieved from [Link]

Sources

Decyl Octanoate: Application Notes and Protocols for Use as a Functional Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Formulators

Prepared by: Gemini, Senior Application Scientist

Introduction

Decyl octanoate (CAS RN: 2306-89-0) is a versatile ester of decyl alcohol and octanoic acid, belonging to the broader class of alkyl esters.[1][2] In the realms of cosmetic science and fragrance development, it holds a distinct position. While not a primary odorant with a potent, defining scent, its value lies in its multifaceted functionality. It serves as an exceptional skin-conditioning agent and emollient, imparting a smooth, non-greasy feel to topical products.[3] Simultaneously, it functions as a critical component in fragrance systems, acting as a carrier, solvent, and modulator that enhances the stability and performance of the overall scent profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization, application, and analysis of decyl octanoate. It moves beyond simple descriptions to explain the causality behind its use and provides detailed protocols for its quality control and stability assessment in formulations.

Section 1: Physicochemical Characterization and Functionality

A thorough understanding of decyl octanoate's physical and chemical properties is fundamental to its effective application. These properties dictate its behavior in formulations, its interaction with other ingredients, and its sensory characteristics on the skin.

Core Physicochemical Properties

The following table summarizes the key properties of decyl octanoate, compiled from authoritative chemical databases.

PropertyValueSource(s)
CAS Registry Number 2306-89-0[1][4]
EC Number 218-981-0[1][5]
Molecular Formula C₁₈H₃₆O₂[1][6]
Molecular Weight 284.48 g/mol [1][7]
IUPAC Name decyl octanoate[1]
Synonyms Octanoic acid, decyl ester; Decyl caprylate[1][4]
Appearance Colorless clear liquid (estimated)[8]
Boiling Point 334.0 to 336.0 °C (at 760 mm Hg)[7]
Melting Point 4.2 °C[4][9]
Solubility Insoluble in water; Soluble in alcohol[7]
logP (o/w) ~7.6 - 7.9 (estimated)[1][7]
The Functional Role of Decyl Octanoate in Fragrance Systems

Decyl octanoate is best described as a functional fragrance ingredient . Its contribution is not primarily through its own odor but through its ability to modify and stabilize the fragrance composition.

  • Solvent and Carrier: With its high lipophilicity (logP > 7), decyl octanoate is an excellent solvent for many aromatic oils and synthetic fragrance molecules. It helps to create a homogeneous oil phase in a cosmetic emulsion, ensuring the fragrance is evenly dispersed throughout the product.[10]

  • Emollience and Skin Feel: As an emollient, it provides a silky, lubricious feel on the skin, which can positively influence the consumer's perception of the fragranced product during application. This is a key reason for its use over more volatile, potentially drying solvents like ethanol, especially in leave-on products like lotions and creams.

  • Volatility Modification (Fixative Effect): Decyl octanoate has a very low vapor pressure (0.000120 mmHg @ 25°C).[7] When blended with more volatile top-note and mid-note fragrance components, it can help to slow their rate of evaporation from the skin. This "fixative" effect prolongs the life of the scent, leading to a more linear and sustained fragrance experience.

  • Masking Agent: Fragrances are often used to conceal the undesirable odors of raw materials like fatty acids and surfactants in a cosmetic base.[11] Structured systems containing esters can be more efficient at masking these base odors, allowing the intended fragrance to be perceived more clearly.[12]

Synthesis Pathway Overview

Decyl octanoate is produced through a standard esterification reaction. Understanding this synthesis is crucial for quality control, as residual reactants (acid or alcohol) can impact the final odor profile and stability.

G cluster_reactants Reactants cluster_process Process cluster_products Products Octanoic_Acid Octanoic Acid (Caprylic Acid) Esterification Fischer Esterification Octanoic_Acid->Esterification Decyl_Alcohol Decyl Alcohol (1-Decanol) Decyl_Alcohol->Esterification Decyl_Octanoate Decyl Octanoate Esterification->Decyl_Octanoate + Water Water Esterification->Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification drives reaction

Caption: General synthesis of Decyl Octanoate via Fischer Esterification.

Section 2: Quality Control and Analytical Protocols

The purity of a fragrance ingredient is paramount. Impurities, such as residual acids, alcohols, or byproducts from synthesis, can introduce off-notes, cause discoloration, or, in the worst case, lead to skin irritation. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile compounds like decyl octanoate.[13][14]

Protocol: Identification and Purity by GC-MS

This protocol provides a robust method for the quality assessment of raw material decyl octanoate. It is adapted from established methodologies for the analysis of fatty acid esters.[15][16]

Objective: To confirm the identity and determine the purity of a decyl octanoate sample.

Methodology:

  • Sample Preparation:

    • Prepare a 1% (w/v) stock solution of the decyl octanoate reference standard in high-purity hexane.

    • Prepare a 1% (w/v) solution of the test sample in high-purity hexane.

    • For quantitative analysis, add an internal standard (e.g., dodecyl octanoate, nonadecanoic acid) at a known concentration to both the reference and test samples.[16][17]

    • Vortex each solution for 30 seconds to ensure homogeneity.

  • Instrumentation (Example Conditions):

    • Gas Chromatograph: Agilent 6890 Series or equivalent.

    • Mass Spectrometer: Agilent 5973N Series or equivalent.

    • Column: HP-5MS (5% phenyl-methylpolysiloxane) or equivalent low-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[13]

    • Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

  • GC Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: Increase to 250 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 320 °C at a rate of 20 °C/min, hold for 5 minutes.

    • Causality Note: This temperature program is designed to first separate any volatile impurities at lower temperatures before eluting the high-boiling-point decyl octanoate. The final high-temperature hold ensures that any heavier contaminants are eluted from the column, preventing carryover to the next injection.

  • Mass Spectrometer Conditions:

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-550).

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identification: Compare the retention time and the mass spectrum of the major peak in the test sample chromatogram with that of the decyl octanoate reference standard. The mass spectra should match the library spectrum and the reference standard.[1]

    • Purity Calculation: Calculate the area percentage of the decyl octanoate peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). For higher accuracy, use the internal standard method to calculate the concentration.

Quality Control Workflow

Caption: Workflow for the quality control of incoming decyl octanoate raw material.

Section 3: Application in Formulations and Stability Testing

Incorporating decyl octanoate into a final product requires careful consideration of its compatibility and its effect on the formulation's stability. Stability testing is a non-negotiable step to ensure the product maintains its intended quality throughout its shelf life.[18]

Formulation Guidelines
  • Product Types: Decyl octanoate is suitable for a wide range of anhydrous (oil-based) and emulsion-based products, including body lotions, face creams, massage oils, and decorative cosmetics.

  • Incorporation: As an oil-soluble ingredient, decyl octanoate should be added to the oil phase of an emulsion. It is typically combined with other emollients, oils, and oil-soluble active ingredients. The oil phase is then heated (e.g., to 70-75°C) before being combined with the heated water phase to form an emulsion.

  • Usage Level: While specific concentrations are proprietary, alkyl esters are used in a wide range of concentrations. Based on CIR safety assessments of similar ingredients, leave-on products may contain significant percentages, sometimes exceeding 50% in specific applications like lipstick.[19] For a lotion or cream, a functional level could range from 2% to 15%, depending on the desired sensory profile and emollience.

Protocol: Accelerated Stability Testing of a Fragranced Emulsion

This protocol is designed to predict the long-term stability of a cosmetic emulsion (e.g., a lotion) containing decyl octanoate and a fragrance complex.

Objective: To evaluate the physical and chemical stability of a prototype formulation under accelerated stress conditions.

Methodology:

  • Sample Preparation:

    • Produce a pilot batch of the final formulation.

    • Dispense the product into its final intended packaging (to assess product-package compatibility) and into inert glass jars (as a control).[20]

    • Retain a control sample stored at 4°C, protected from light.

  • Storage Conditions and Duration:

    • Place samples in stability chambers under the following conditions for a period of 12 weeks:

      • Elevated Temperature: 40°C ± 2°C (to accelerate chemical degradation).[18]

      • Room Temperature: 25°C ± 2°C (for real-time comparison).

      • Cycling Temperatures: 24 hours at -10°C followed by 24 hours at 25°C, repeated for at least 3 cycles (to test emulsion integrity against thermal shock).[20]

      • Light Exposure: Place samples in a light box with broad-spectrum output or a window with natural light exposure. Include a control sample wrapped in aluminum foil.[20]

  • Evaluation Schedule:

    • Assess all samples at baseline (T=0) and at intervals of 2, 4, 8, and 12 weeks.

  • Parameters for Evaluation:

    • Physical & Chemical Integrity:

      • Appearance: Note any changes in color, clarity, or texture.

      • Odor: Perform an olfactory assessment to detect any changes in the fragrance profile, such as the emergence of rancid or chemical off-notes.

      • pH: Measure the pH of the emulsion. A significant drift can indicate chemical reactions, such as ester hydrolysis.

      • Viscosity: Measure viscosity using a viscometer. A significant drop or increase can signal a change in the emulsion's structure.

      • Phase Separation: Visually inspect for any signs of creaming (oil rising), sedimentation, or complete breaking of the emulsion. Centrifuging a sample (e.g., 3000 rpm for 30 minutes) can be used as a rapid stress test to predict creaming.[20]

    • Microbiological Stability: Conduct microbial content testing at the beginning and end of the study to ensure the preservative system is effective.[18]

  • Acceptance Criteria:

    • The formulation is considered stable if no significant changes in any of the evaluated parameters are observed at the 12-week time point under accelerated conditions. This suggests an expected shelf life of approximately 24 months under normal storage conditions.[20]

Stability Testing Workflow Diagram

G Start Produce Pilot Batch & Establish T=0 Baseline Package Package in Final & Inert Containers Start->Package C4 4°C (Control) Package->C4 C25 25°C (Real-Time) Package->C25 C40 40°C (Accelerated) Package->C40 Cycle -10°C / 25°C (Cycle Test) Package->Cycle Light Light Exposure Package->Light Eval Evaluate at T=0, 2, 4, 8, 12 Weeks (Color, Odor, pH, Viscosity, Separation) C4->Eval C25->Eval C40->Eval Cycle->Eval Light->Eval Decision Data Analysis: Significant Changes? Eval->Decision Pass Stable Decision->Pass No Fail Unstable (Reformulate) Decision->Fail Yes

Caption: Workflow for an accelerated stability testing program.

Section 4: Safety and Regulatory Landscape

For any cosmetic ingredient, a thorough evaluation of its safety is essential. Decyl octanoate falls within the alkyl esters group, which has been extensively reviewed by regulatory and scientific bodies.

Toxicological Profile

The safety assessment relies heavily on the principle of "read-across." Because these ingredients are simple esters, they are expected to be hydrolyzed in the skin by esterase enzymes into their constituent components: octanoic acid and decyl alcohol.[21] Since the individual constituents have themselves been reviewed and found safe for cosmetic use, the safety of the parent ester can be inferred.[2] Specific toxicological data for decyl octanoate is limited, but no significant systemic toxicity is expected from dermal exposure in cosmetic use.[22][23]

Skin Irritation and Sensitization
Regulatory Status
  • Europe: Decyl octanoate is listed in the European Community inventory (EINECS) with EC number 218-981-0.[5]

  • United States: It is listed on the EPA's Toxic Substances Control Act (TSCA) inventory.[6]

  • Fragrance Regulations: As a fragrance ingredient, its use may also be subject to the standards set by the International Fragrance Association (IFRA), which provides guidelines on the safe use of fragrance materials. Formulators should always consult the latest IFRA standards.

Conclusion

Decyl octanoate is a highly effective and safe functional ingredient for cosmetic and fragrance applications. Its primary value is not as a standalone scent but as an emollient, carrier, and fixative that improves the overall sensory experience, performance, and longevity of a fragrance within a cosmetic product. By applying rigorous quality control protocols for the raw material and comprehensive stability testing for the final formulation, researchers and developers can confidently leverage the benefits of decyl octanoate to create high-quality, stable, and aesthetically pleasing products.

References

  • Archimer. Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. [Link]

  • CAS Common Chemistry. Decyl octanoate. [Link]

  • LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • PubMed. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. [Link]

  • MDPI. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. [Link]

  • The Good Scents Company. decyl octanoate, 2306-89-0. [Link]

  • PubChem - NIH. Decyl octanoate | C18H36O2 | CID 75319. [Link]

  • ECHA. D-Glucopyranose, oligomers, decyl octyl glycosides - Registration Dossier. [Link]

  • PubChem - NIH. Dodecyl octanoate | C20H40O2 | CID 88472. [Link]

  • SBBLG. Popular cosmetic fragrance in the beauty industry. [Link]

  • ECHA - European Union. Substance Information - Decyl octanoate. [Link]

  • US EPA. Octanoic acid, decyl ester - Substance Details - SRS. [Link]

  • The Good Scents Company. octyl decanoate, 2306-92-5. [Link]

  • Testing Laboratory. Fragrance Stability Testing in Botanical Perfume Products. [Link]

  • CIR Safety. Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. [Link]

  • Quality Lab. Stability Testing of Cosmetics. [Link]

  • Ataman Kimya. CETYL OCTANOATE (CETYL ETHYLHEXANOATE). [Link]

  • Microtrac. Effect of a fragrance on perfume formulation stability. [Link]

  • Scribd. Safety Assessment of Alkyl Esters in Cosmetics. [Link]

  • AICIS. Decanoic acid, mixed diesters with octanoic acid and 1,3-propanediol. [Link]

  • PubMed. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products.... [Link]

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  • ECHA. A mixture of: but-1,3-diyl didecanoate; but-1,3-diyl dioctanoate.... [Link]

  • Semantic Scholar. Safety Assessment of Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. [Link]

  • CIR Safety. Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link]

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  • PubMed. HPLC analysis of brain and plasma for octanoic and decanoic acids. [Link]

  • ECHA. Decyl oleate - Registration Dossier. [Link]

  • Semantic Scholar. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments.... [Link]

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Troubleshooting & Optimization

Technical Support Center: Formulation Strategies to Prevent the Degradation of Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the stability of decyl octanoate in your pharmaceutical and cosmetic formulations. As a widely used emollient and solvent, maintaining the chemical integrity of decyl octanoate is paramount to the safety, efficacy, and shelf-life of your final product. This guide provides in-depth, field-proven insights into the common degradation pathways of decyl octanoate and offers practical, evidence-based strategies for its preservation.

Frequently Asked Questions (FAQs)

Q1: What is decyl octanoate and where is it used?

Decyl octanoate (CAS No. 2306-89-0) is the ester of decyl alcohol and octanoic acid.[1][2] It is a non-polar compound valued for its emollient and skin-conditioning properties in a variety of cosmetic and pharmaceutical products.

Q2: What are the primary degradation pathways for decyl octanoate?

Like other fatty acid esters, decyl octanoate is susceptible to two main degradation pathways:

  • Hydrolysis: The cleavage of the ester bond by water, which can be catalyzed by acids or bases, resulting in the formation of decyl alcohol and octanoic acid. This can alter the pH, odor, and physical properties of a formulation.

  • Oxidation: A free-radical chain reaction that targets the fatty acid and alcohol chains, leading to the formation of hydroperoxides, which can further break down into a variety of smaller molecules like aldehydes, ketones, and shorter-chain acids. This can cause rancidity and the formation of potentially irritating compounds.[3]

Q3: What are the key factors that accelerate decyl octanoate degradation?

Several factors can increase the rate of degradation:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis. Extreme pH values should be avoided.[4][5][6]

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[5][7]

  • Light: UV radiation can initiate and promote oxidative degradation.

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts for oxidation.[8]

Q4: How can I detect and quantify the degradation of decyl octanoate?

Several analytical techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying decyl octanoate and its non-volatile degradation products. A reverse-phase C18 column is often used.[9][10][11][12][13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products resulting from oxidation.[1][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR): These techniques can provide structural information on the degradation products.[1]

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Action
Change in pH of the formulation over time. Hydrolysis of decyl octanoate into octanoic acid (acidic) or consumption of a basic component.Incorporate a suitable buffering system (e.g., citrate or phosphate buffer) to maintain a stable pH. The optimal pH is typically near neutral, but should be determined for your specific formulation.
Development of a rancid or off-odor. Oxidative degradation leading to the formation of volatile aldehydes and ketones.Add an effective antioxidant system. This may include a free-radical scavenger like BHT or BHA and a chelating agent such as EDTA to sequester metal ions.[18][19][20]
Phase separation or changes in emulsion consistency. Hydrolysis can alter the polarity of the components, affecting the stability of emulsions.Ensure the formulation has a robust emulsifier system and control the pH to minimize hydrolysis.
Loss of potency of the active pharmaceutical ingredient (API). Degradation products of decyl octanoate may react with the API, or changes in the formulation's properties (e.g., pH) may directly affect API stability.Conduct a forced degradation study to identify potential interactions and stabilize the formulation against decyl octanoate degradation.

Preventative Strategies: A Proactive Approach to Stability

A multi-pronged approach is the most effective way to prevent the degradation of decyl octanoate.

pH Control with Buffering Systems

Maintaining an optimal pH is crucial to prevent both acid- and base-catalyzed hydrolysis.

  • Citrate Buffers: Effective in the pH range of 3 to 6.2.

  • Phosphate Buffers: Useful in the pH range of 6.2 to 8.2.

  • Acetate Buffers: Suitable for a pH range of 3.8 to 5.8.

The choice of buffer will depend on the desired pH of your formulation and compatibility with other ingredients.

Inhibition of Oxidation

A combination of antioxidants and chelating agents provides comprehensive protection against oxidation.

  • Free-Radical Scavengers:

    • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are synthetic antioxidants that are highly effective at terminating free-radical chains. They are often used in combination for synergistic effects.[18][19][20][21]

    • Tocopherols (Vitamin E): A natural antioxidant that can be effective, particularly when combined with other antioxidants like ascorbic acid.

  • Chelating Agents:

    • Ethylenediaminetetraacetic Acid (EDTA): EDTA and its salts (e.g., Disodium EDTA) are powerful chelating agents that sequester metal ions, preventing them from catalyzing oxidative reactions.[8][22][23]

    • Citric Acid: A natural chelating agent that can also contribute to pH control.

Recommended Stabilizer Concentrations
Stabilizer Typical Concentration Range Function
BHT/BHA 0.01% - 0.1%Free-Radical Scavenger
Tocopherols 0.05% - 0.5%Free-Radical Scavenger
Disodium EDTA 0.05% - 0.2%Chelating Agent
Citric Acid 0.1% - 0.5%Chelating Agent / pH Adjuster

Note: These are typical ranges. The optimal concentration should be determined through stability studies of your specific formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Decyl Octanoate

This study will help you understand the degradation pathways of decyl octanoate under stress conditions and develop a stability-indicating analytical method.

Objective: To generate degradation products of decyl octanoate under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • Decyl octanoate

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Suitable solvent (e.g., acetonitrile or methanol)

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of decyl octanoate (e.g., 1 mg/mL) in the chosen solvent.

  • Acid Hydrolysis: Mix equal parts of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours. At various time points, take an aliquot, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix equal parts of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours. At various time points, take an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidation: Mix equal parts of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, take an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place the stock solution in an oven at 60°C for 48 hours. At various time points, take an aliquot and dilute for HPLC analysis.

  • Photodegradation: Expose the stock solution to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil under the same conditions. At various time points, take an aliquot and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate decyl octanoate from its degradation products.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (gradient elution may be necessary)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Inject the unstressed decyl octanoate solution to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Optimize the mobile phase composition and gradient to achieve adequate separation between the decyl octanoate peak and all degradation product peaks.

  • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizing Degradation Pathways and Prevention Strategies

Hydrolysis_Mechanism Decyl_Octanoate Decyl Octanoate Products Decyl Alcohol + Octanoic Acid Decyl_Octanoate->Products Hydrolysis Water Water (H₂O) Water->Products Acid_Base Acid (H⁺) or Base (OH⁻) Catalyst Acid_Base->Decyl_Octanoate

Caption: Acid or base-catalyzed hydrolysis of decyl octanoate.

Oxidation_Prevention cluster_Oxidation Oxidative Degradation Cascade cluster_Prevention Prevention Strategy Decyl_Octanoate Decyl Octanoate Free_Radical Free Radical (R•) Decyl_Octanoate->Free_Radical Initiation (Light, Heat, Metal Ions) Peroxy_Radical Peroxy Radical (ROO•) Free_Radical->Peroxy_Radical Propagation Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Degradation_Products Aldehydes, Ketones, Shorter-chain Acids Hydroperoxide->Degradation_Products Antioxidant Antioxidant (e.g., BHT) Antioxidant->Free_Radical Scavenges Chelating_Agent Chelating Agent (e.g., EDTA) Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Chelating_Agent->Metal_Ions Binds Metal_Ions->Decyl_Octanoate Catalyzes Initiation

Caption: Mechanism of oxidative degradation and its prevention.

References

  • SIELC Technologies. (n.d.). Separation of Octanoic acid, decyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Eskelinen, S., et al. (2004). Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). European Journal of Pharmaceutical Sciences, 22(5), 421-428.
  • Stadlinger, N., et al. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Gabriele, M., et al. (2020). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Molecules, 25(21), 5139.
  • Broadway, N. M., et al. (1993). Long-chain acyl-CoA ester intermediates of beta-oxidation of mono- and di-carboxylic fatty acids by extracts of Corynebacterium sp. strain 7E1C. Journal of General Microbiology, 139(1), 111-118.
  • Comisar, C. M., et al. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577-584.
  • Penn State. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]

  • Adams, P. A. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 163(1), 83-92.
  • Wikipedia. (n.d.). Fatty acyl-CoA esters. Retrieved from [Link]

  • Shi, P., et al. (2020). Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols. Green Processing and Synthesis, 9(1), 534-541.
  • Domingos, A. K., et al. (2007). Effect of adding BHA, BHT, and TBHQ on the oxidation stability of ethyl esters from refined soybean oil. Journal of the Brazilian Chemical Society, 18(2), 422-427.
  • Besser, S., et al. (2021). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. Molecules, 26(21), 6439.
  • Dean, H. G., et al. (1989). HPLC analysis of brain and plasma for octanoic and decanoic acids. Clinical Chemistry, 35(9), 1945-1948.
  • Knowde. (n.d.). BHA & BHT in Food & Nutrition. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • de Oliveira, D., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(7), 1345-1353.
  • ResearchGate. (n.d.). Results of GC-MS analysis (ethyl decanoate; ethyl octanoate; octanoic acid; decanoic acid). Retrieved from [Link]

  • SciSpace. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • PubChem. (n.d.). Decyl octanoate. Retrieved from [Link]

  • González-Lara, L., et al. (2020).
  • Lui, J. N., et al. (2007). Effect of EDTA With and Without Surfactants or Ultrasonics on Removal of Smear Layer. Journal of Endodontics, 33(4), 472-475.
  • Cvacka, J., et al. (2021).
  • SIELC Technologies. (n.d.). HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column. Retrieved from [Link]

  • Thompson, D. C., et al. (1993). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and Chemical Toxicology, 31(10), 759-766.
  • GreenGate. (n.d.). BHA and BHT. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A (SW-846)
  • Petrarca, C., et al. (2021). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers, 13(21), 3820.
  • Avomeen. (n.d.). BHT BHA Antioxidant Content Testing. Retrieved from [Link]

  • The Good Scents Company. (n.d.). decyl octanoate, 2306-89-0. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019). Safety Assessment of EDTA & Salts as Used in Cosmetics.
  • Parirokh, M., et al. (2012). Ethylenediaminetetraacetic acid in endodontics. Iranian Endodontic Journal, 7(4), 187-194.
  • Zelić, N., et al. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Molecules, 27(5), 1642.

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Technical Support Center: Stability Testing Protocols for Decyl Octanoate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability testing of decyl octanoate formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the stability assessment of formulations containing decyl octanoate. Here, we move beyond generic protocols to offer field-proven insights and troubleshooting strategies rooted in scientific principles.

Introduction to Decyl Octanoate Stability

Decyl octanoate (also known as caprylic/capric triglyceride) is a widely used ester in pharmaceutical and cosmetic formulations, valued for its emollient properties and excellent compatibility with a wide range of ingredients. However, as an ester, it is susceptible to degradation, primarily through hydrolysis, which can impact the formulation's physical and chemical stability, and ultimately, its safety and efficacy. Understanding the potential degradation pathways and having robust stability testing protocols are critical for ensuring product quality and shelf-life.[1]

The primary degradation pathway for decyl octanoate is hydrolysis, where the ester bond is cleaved by water to form decyl alcohol and octanoic acid. This reaction can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.[1] The consequences of this degradation in a formulation can include:

  • pH shifts: The formation of octanoic acid will lower the pH of the formulation, which can affect the stability of other ingredients and potentially cause skin irritation.

  • Changes in viscosity and texture: The breakdown of the ester can alter the emulsion characteristics, leading to changes in viscosity, feel, and appearance.[2]

  • Phase separation: In emulsion systems, the degradation of decyl octanoate can disrupt the oil-water interface, leading to coalescence and eventual phase separation.[2][3]

  • Odor development: The formation of octanoic acid can lead to a rancid or unpleasant odor.

This guide will provide you with the tools to anticipate, identify, and resolve these and other stability challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the stability testing of decyl octanoate formulations in a question-and-answer format.

Issue 1: Unexpected Decrease in pH During Stability Testing

  • Question: We are observing a consistent drop in the pH of our oil-in-water cream containing decyl octanoate during accelerated stability testing at 40°C. What is the likely cause and how can we address it?

  • Answer:

    • Causality: A decrease in pH is a strong indicator of decyl octanoate hydrolysis, leading to the formation of octanoic acid. Elevated temperatures accelerate this degradation process. The presence of water in your O/W cream provides the medium for this reaction.

    • Troubleshooting Steps:

      • Confirm Hydrolysis: Utilize a stability-indicating analytical method, such as the HPLC or GC-MS protocol detailed later in this guide, to quantify the levels of decyl octanoate and its primary degradants (decyl alcohol and octanoic acid) at each stability time point. A corresponding decrease in decyl octanoate concentration and an increase in octanoic acid will confirm hydrolysis.

      • Evaluate Formulation pH: The initial pH of your formulation plays a crucial role. A pH below 5 or above 8 can significantly catalyze ester hydrolysis. Consider adjusting the initial pH to a more neutral range (typically 5.5-7.0 for cosmetic products) using an appropriate buffering system.[4]

      • Incorporate Buffers: If not already present, the addition of a suitable buffering agent (e.g., citrate, phosphate buffers) can help maintain a stable pH throughout the product's shelf life.[1]

      • Assess Excipient Interactions: Certain excipients or impurities within them can create microenvironments with a pH that promotes hydrolysis. Review your excipient specifications and consider performing compatibility studies with decyl octanoate in simpler systems.[5][6]

Issue 2: Changes in Viscosity and Emulsion Separation

  • Question: Our lotion with a high concentration of decyl octanoate is showing a significant decrease in viscosity and signs of phase separation after 3 months at 40°C/75% RH. What could be causing this instability?

  • Answer:

    • Causality: The physical instability of your lotion is likely linked to the chemical degradation of decyl octanoate. The formation of decyl alcohol and octanoic acid alters the composition of the oil phase, which can disrupt the delicate balance of the emulsion system stabilized by your chosen emulsifiers. This leads to droplet coalescence, a decrease in viscosity, and eventual phase separation.[2][3]

    • Troubleshooting Steps:

      • Microscopic Examination: At each stability time point, perform microscopic analysis of the emulsion to observe droplet size and distribution. An increase in droplet size over time is a clear indicator of coalescence.

      • Optimize the Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system must be optimized for your specific oil phase. The degradation of decyl octanoate may alter the required HLB. Consider using a combination of emulsifiers to create a more robust and stable interfacial film.[4]

      • Increase Viscosity of the Continuous Phase: Adding a stabilizer like xanthan gum or a carbomer (at 0.1-0.5%) to the aqueous phase can increase its viscosity, which slows down the movement of oil droplets and reduces the likelihood of coalescence.[4]

      • Evaluate Processing Parameters: Inconsistent heating and cooling protocols or inadequate homogenization during manufacturing can result in a less stable emulsion from the start. Ensure your manufacturing process is well-controlled and validated.[4]

Issue 3: Inconsistent Analytical Results for Decyl Octanoate Assay

  • Question: We are experiencing poor reproducibility in our HPLC assay for decyl octanoate from our stability samples. What are the potential sources of this variability?

  • Answer:

    • Causality: Inconsistent analytical results can stem from several factors, including sample preparation challenges, chromatographic issues, or interference from other formulation components. Given that decyl octanoate is a non-polar, oily substance, its extraction from a complex matrix like a cream or lotion requires a robust and validated procedure.

    • Troubleshooting Steps:

      • Optimize Sample Preparation:

        • Solvent Selection: Ensure the solvent used for extraction effectively solubilizes decyl octanoate while precipitating interfering excipients. A non-polar solvent like hexane or a mixture of isopropanol and hexane is often a good starting point.

        • Extraction Technique: Techniques like vortexing followed by centrifugation or solid-phase extraction (SPE) may be necessary to achieve a clean and representative sample solution.

        • Validation: Your sample preparation method must be validated for accuracy and precision.

      • Chromatographic Method Robustness:

        • Column Selection: A C18 column is typically suitable for the analysis of esters like decyl octanoate.[7][8][9][10]

        • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water is common. Ensure the mobile phase is freshly prepared and degassed.[8][9][10]

        • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that no co-eluting peaks are interfering with the decyl octanoate peak.

      • Check for Excipient Interference: Some excipients may co-extract and interfere with the analysis. Analyze a placebo formulation (without decyl octanoate) to identify any potential interfering peaks.

Frequently Asked Questions (FAQs)

  • Q1: What are the essential parameters to monitor during a stability study of a decyl octanoate formulation?

    • A1: The key parameters to monitor include:

      • Physical Properties: Appearance, color, odor, and phase separation.[2]

      • Physicochemical Properties: pH and viscosity.

      • Assay of Decyl Octanoate: To determine the rate of degradation.

      • Degradation Products: Quantification of key degradants like octanoic acid to understand the degradation pathway.

      • Microbiological Testing: To ensure the preservative system remains effective.

  • Q2: What are the recommended ICH conditions for stability testing of a cosmetic product containing decyl octanoate?

    • A2: While cosmetics are not as strictly regulated as pharmaceuticals in all regions, following ICH guidelines is a best practice. Recommended conditions include:

      • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH.

      • Freeze-thaw cycling is also recommended to assess stability under temperature fluctuation.

  • Q3: How do I perform a forced degradation study for a decyl octanoate formulation?

    • A3: A forced degradation study is crucial for developing a stability-indicating method.[11] It involves subjecting the formulation to more extreme conditions than those used in accelerated stability testing to intentionally generate degradation products. Typical stress conditions for a decyl octanoate formulation would include:

      • Acid and Base Hydrolysis: Treat the formulation with dilute HCl and NaOH at room temperature and elevated temperatures.

      • Oxidation: Expose the formulation to a solution of hydrogen peroxide (e.g., 3%).

      • Thermal Degradation: Store the formulation at a high temperature (e.g., 60°C).

      • Photostability: Expose the formulation to light according to ICH Q1B guidelines.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Decyl Octanoate and its Degradants

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

Parameter Specification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 70% B; 5-15 min: 70-100% B; 15-20 min: 100% B; 20-25 min: 100-70% B; 25-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 20 µL

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of decyl octanoate, decyl alcohol, and octanoic acid in acetonitrile at 1 mg/mL.

    • Prepare a mixed standard working solution by diluting the stock solutions to the desired concentration range in acetonitrile.

  • Sample Preparation (for an O/W Cream):

    • Accurately weigh approximately 1g of the cream into a 50 mL centrifuge tube.

    • Add 10 mL of a 1:1 mixture of isopropanol and hexane.

    • Vortex for 5 minutes to disperse the cream and extract the analytes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Protocol 2: GC-MS Analysis for Decyl Octanoate and Degradants

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds like esters and their degradation products.

Parameter Specification
GC System Agilent 6890N or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Detector Agilent 5973N or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

Step-by-Step Methodology:

  • Derivatization (for Octanoic Acid):

    • To enhance the volatility of octanoic acid, a derivatization step is necessary. This can be achieved by converting it to its methyl ester using BF3-methanol or by silylation using BSTFA.

  • Sample Preparation:

    • Follow a similar extraction procedure as for the HPLC method.

    • After evaporation of the solvent, perform the derivatization step.

    • Reconstitute the sample in a suitable solvent like hexane.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Identify the compounds based on their retention times and mass spectra, comparing them to a spectral library (e.g., NIST).[12]

Visualizations

Caption: Workflow for stability testing of decyl octanoate formulations.

Troubleshooting_Workflow Instability_Observed Instability Observed (e.g., pH shift, separation) Identify_Symptoms Identify Specific Symptoms Instability_Observed->Identify_Symptoms Hypothesize_Cause Hypothesize Root Cause (e.g., Hydrolysis, Excipient Interaction) Identify_Symptoms->Hypothesize_Cause Perform_Investigation Perform Targeted Investigation (e.g., Degradant Analysis, Microscopic Exam) Hypothesize_Cause->Perform_Investigation Implement_Solution Implement Corrective Action (e.g., Add Buffer, Optimize Emulsifier) Perform_Investigation->Implement_Solution Confirm_Stability Confirm Stability with New Batch Implement_Solution->Confirm_Stability

Caption: Troubleshooting workflow for stability issues in formulations.

References

  • Results of forced degradation of HCA, DEX, and FCA by HPLC analysis... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Stability Issues - Botanichem. (2021, November 9). Retrieved January 22, 2026, from [Link]

  • Results of GC-MS analysis (ethyl decanoate; ethyl octanoate... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Impact of excipient interactions on solid dosage form stability. (2012, June 16). PubMed. Retrieved January 22, 2026, from [Link]

  • Influence of Cellulose Nanocrystals and Surfactants on Catastrophic Phase Inversion and Stability of Emulsions - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]_

  • Drug-Excipient Interactions: An Overview on Mechanisms and Effects on Drug Stability and Bioavailability - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9). Retrieved January 22, 2026, from [Link]

  • Managing Excipient Interactions - Pharmaceutical Technology. (2019, December 2). Retrieved January 22, 2026, from [Link]

  • Troubleshooting - Pharmalator. (n.d.). Retrieved January 22, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 22, 2026, from [Link]

  • Development and validation of a gas chromatography-mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. (2020, July 9). PubMed. Retrieved January 22, 2026, from [Link]

  • Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Emulsions Stabilized by Chitosan/lithium Dodecyl Sulfate Complexes - ThaiScience. (n.d.). Retrieved January 22, 2026, from [Link]

  • Excipient-process interactions and their impact on tablet compaction and film coating. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Analysis of fatty acids in fatty acid- based herbicides by gas chromatography - Lund University Publications. (2022, April 2). Retrieved January 22, 2026, from [Link]

  • Regulatory Guidelines for API-Excipient Compatibility Studies - Labinsights. (2023, May 8). Retrieved January 22, 2026, from [Link]

  • GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT - DergiPark. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Stability of Nonaqueous Emulsions - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 22, 2026, from [Link]

  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. (2022, March 16). Retrieved January 22, 2026, from [Link]

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Technical Support Center: Investigating & Mitigating Skin Irritation Associated with Decyl Octanoate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and scientific rationale for addressing skin irritation phenomena observed during experiments involving decyl octanoate. As a widely used emollient and vehicle, understanding its interaction with the skin barrier is critical for accurate and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the properties of decyl octanoate and its potential to induce skin irritation.

Q1: What is decyl octanoate and why is it used in topical formulations?

A: Decyl octanoate is an ester formed from the reaction of decyl alcohol and octanoic acid. It functions primarily as a skin-conditioning agent and emollient. Its desirable properties include a light, non-greasy feel, good spreadability, and the ability to dissolve lipophilic active ingredients, making it a versatile vehicle in cosmetic and pharmaceutical research.

Q2: Is decyl octanoate expected to be a skin irritant?

A: Generally, alkyl esters like decyl octanoate are considered safe for topical use and are not classified as primary skin irritants when formulated appropriately.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed numerous alkyl esters and concluded they are safe for use in cosmetics when formulated to be non-irritating.[1] However, irritation can occur under certain conditions.

Q3: What are the potential mechanisms by which decyl octanoate could cause skin irritation?

A: As an emollient, decyl octanoate interacts directly with the outermost layer of the skin, the stratum corneum. While intended to be beneficial, high concentrations or interactions with other formulation components can lead to:

  • Lipid Barrier Disruption: Emollients can penetrate the intercellular lipid matrix of the stratum corneum, potentially increasing the permeability and disrupting the highly ordered lipid structure.[2][3] This can compromise the skin's barrier function, leading to increased transepidermal water loss (TEWL) and enhanced penetration of other potentially irritating substances.[2][4]

  • Direct Keratinocyte Effects: High concentrations of any chemical substance applied to the skin can cause direct damage to epidermal keratinocytes, triggering an inflammatory response.[2]

  • Impurity Profile: The presence of residual starting materials, such as decyl alcohol or octanoic acid, from the esterification process could contribute to an irritant response.

Q4: My vehicle control containing decyl octanoate is showing irritation. What are the first steps?

A:

  • Confirm the Observation: Ensure the finding is reproducible across multiple replicates and experiments.

  • Characterize the Irritation: Quantify the response. Is it cytotoxicity in an in vitro model? Is it erythema/edema in an in vivo model?

  • Analyze the Vehicle: Obtain a Certificate of Analysis (CoA) for your lot of decyl octanoate to check for purity and specified impurity levels.

  • Review Formulation Parameters: Check the concentration of decyl octanoate, the pH of the final formulation, and the presence of other known irritants (e.g., penetration enhancers, certain preservatives).

Part 2: Troubleshooting Guides

This section provides structured, in-depth guidance for specific experimental challenges in a question-and-answer format.

Guide 1: Troubleshooting Unexpected Cytotoxicity in In Vitro Monolayer Cell Cultures (e.g., HaCaT Keratinocytes)

Q: My MTT or Neutral Red Uptake (NRU) assay shows a significant decrease in viability in keratinocyte cultures treated with my decyl octanoate-based vehicle control. How do I investigate this?

A: Unexpected cytotoxicity from a vehicle control can confound your entire experiment. The goal is to determine if the effect is a true cytotoxic response to the ester, an artifact of the assay, or due to formulation characteristics.

Scientific Rationale: The MTT assay measures mitochondrial activity in living cells, while the NRU assay assesses lysosomal integrity.[5] A reduction in the signal from either assay suggests cellular damage or death. Esters, being lipophilic, can interact with cell membranes, and at sufficient concentrations, may cause membrane disruption leading to cytotoxicity.

Caption: Decision workflow for troubleshooting in vitro cytotoxicity.
  • Protocol 1: MTT Assay for Keratinocyte Viability: A detailed protocol for this assay can be found in publications by Mosmann (1983) and is a standard method for assessing cell viability.[5]

  • Protocol 2: Vehicle Component Analysis: Prepare separate solutions for each component of your vehicle at the final concentration used in the complete vehicle. Treat cells with each component individually to pinpoint the source of cytotoxicity.

Guide 2: Investigating Equivocal Results in Reconstructed Human Epidermis (RhE) Models

Q: My RhE model (e.g., EpiDerm™, EpiSkin™) experiment, following OECD TG 439, yielded a viability result near the classification threshold (e.g., 45-55% viability). How do I confirm if decyl octanoate is a true irritant?

A: The OECD Test Guideline 439 for in vitro skin irritation uses a 50% viability threshold to classify substances.[6] Results falling close to this cutoff require further investigation to improve confidence in the classification. RhE models mimic the upper layers of human skin and provide a more physiologically relevant system than monolayer cultures.[7]

Scientific Rationale: An irritant response in RhE models is characterized by cell death, which initiates a cascade of inflammatory events.[8] Measuring key inflammatory mediators, such as Interleukin-1 alpha (IL-1α), can provide complementary evidence to the viability data. IL-1α is a pro-inflammatory cytokine stored in keratinocytes and released upon cellular damage, making it an early marker of irritation.[9][10]

EndpointMethodPrincipleInterpretation for Irritation
Cell Viability MTT AssayMeasures mitochondrial dehydrogenase activity in viable cells.[11]< 50% viability suggests irritation potential.[6]
Cytokine Release ELISAQuantifies the concentration of released IL-1α in the culture medium.A significant increase in IL-1α release compared to negative control indicates a pro-inflammatory response.[12][13]
  • Repeat the OECD TG 439 Assay: Ensure the equivocal result is reproducible. Use a well-characterized irritant (e.g., 5% Sodium Dodecyl Sulfate) as a positive control and a non-irritant (e.g., DPBS) as a negative control.[11]

  • Collect Culture Media: At the end of the exposure period (before adding MTT), collect the culture medium from beneath the RhE tissues. Store at -80°C until analysis.

  • Perform IL-1α ELISA: Use a commercially available Human IL-1α ELISA kit. Follow the manufacturer's instructions to quantify the amount of IL-1α released from the tissues treated with your decyl octanoate vehicle, as well as the positive and negative controls.

  • Synthesize Data:

    • If viability is ~50% and IL-1α release is significantly elevated, this strengthens the evidence for classifying the material as an irritant.

    • If viability is ~50% but IL-1α release is not significantly different from the negative control, the irritation potential is considered weak or negligible.

Part 3: Advanced In Vivo & Barrier Function Assessment

Guide 3: Addressing Unexpected Erythema/Edema in In Vivo Models

Q: I am observing mild but significant erythema (redness) in my rabbit or human patch test studies with a decyl octanoate-containing formulation. How can I quantitatively assess if this is due to a disruption of the skin barrier?

A: Visual scoring of erythema and edema is subjective. Objective, quantitative measurements of skin barrier function, such as Transepidermal Water Loss (TEWL), can provide robust data to support your visual observations.

Scientific Rationale: The skin barrier's primary function is to prevent water from escaping the body.[14] When the barrier is compromised by chemical irritants, the rate of water evaporation through the epidermis increases.[4] TEWL measurement directly quantifies this water loss. An elevated TEWL value is a hallmark of impaired barrier function.[15][16]

Caption: Workflow for assessing skin barrier integrity in vivo.
ObservationChange in TEWL (g/m²/h)Interpretation
Healthy SkinLow and stable (e.g., 5-15)Intact barrier function.[16]
Mild IrritationModerate increase (e.g., >15-30)Compromised barrier function.
Strong IrritationSignificant increase (e.g., >30)Severely damaged barrier function.
Note: Baseline TEWL values are highly dependent on anatomical site, individual, and environmental conditions. Always compare measurements to a baseline and an untreated control site.[4][17]

References

  • Coquette, A., et al. (2003). Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) Expression and Release in in Vitro Reconstructed Human Epidermis for the Prediction of in Vivo Skin Irritation and/or Sensitization. Toxicology in Vitro. [Link]

  • Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. CIR-Safety.org. [Link]

  • Danby, S. G., et al. (2022). Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin. British Journal of Dermatology. [Link]

  • Eurofins. (n.d.). Human Skin Model Test: In Vitro Skin Irritation. Eurofins Scientific. [Link]

  • Firooz, A., et al. (2018). Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. Journal of Investigative Dermatology. [Link]

  • IIVS. (n.d.). Inflammatory Cytokine Expression. Institute for In Vitro Sciences. [Link]

  • MatTek. (n.d.). Skin Irritation (OECD TG 439). MatTek Corporation. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Nakar, D., et al. (2022). Transepidermal water loss (TEWL): Environment and pollution—A systematic review. Skin Research and Technology. [Link]

  • OECD. (2013). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD iLibrary. [Link]

  • Proksch, E. (2009). [Effects of emulsions on the stratum corneum barrier and hydration]. Hautarzt. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

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Technical Support Center: Large-Scale Synthesis of Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of decyl octanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this esterification reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your process efficiency, product yield, and purity.

Troubleshooting Guide: Navigating Common Hurdles

This section addresses specific issues that may arise during the synthesis of decyl octanoate, offering causative explanations and actionable solutions.

Issue 1: Low Conversion Rate and Incomplete Reaction

You're observing that a significant portion of your starting materials, decanoic acid and octanol, remain unreacted even after extended reaction times.

Possible Causes & Solutions:

  • Equilibrium Limitations: The Fischer esterification of decanoic acid and octanol is a reversible reaction.[1] The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thereby limiting the yield of decyl octanoate.[1][2]

    • Solution: Implement continuous water removal. On a large scale, a Dean-Stark apparatus or a similar setup for azeotropic distillation is highly effective at shifting the equilibrium toward the product side.[2][3] For reactions under vacuum, a system to trap the evolved water is necessary.[4][5]

  • Insufficient Catalysis: The reaction rate may be too slow if the catalyst is inactive or present in an inadequate amount.[1]

    • Solution:

      • Catalyst Choice: While sulfuric acid is a common and effective catalyst, its corrosive nature can be problematic for large-scale reactors.[6][7] Consider solid acid catalysts like Amberlyst 15 or other ion-exchange resins, which offer easier separation and reduced corrosion.[7][8]

      • Catalyst Loading: For sulfuric acid, a concentration of 1-2% by weight of the reactants is typically optimal.[2] For solid catalysts, the loading should be optimized based on the manufacturer's recommendations and empirical data.

  • Suboptimal Reaction Temperature: Inadequate heat will result in a slow reaction rate, preventing the system from reaching equilibrium within a practical timeframe.[9]

    • Solution: Maintain the reaction temperature at the reflux temperature of the mixture, which for a 1:1 molar ratio of decanoic acid and 1-octanol is typically in the range of 110-120°C.[2] Ensure uniform heating across the large reaction vessel to avoid localized hot or cold spots.

  • Improper Molar Ratio of Reactants: While a 1:1 molar ratio is stoichiometrically correct, using a slight excess of one reactant can drive the reaction to completion.[3]

    • Solution: Employing a modest excess (e.g., 1.1 to 1.5 equivalents) of the less expensive or more easily removable reactant can be beneficial. However, a large excess can complicate downstream purification.[2][3]

Issue 2: Product Discoloration and Odor

The final decyl octanoate product has an undesirable yellow tint or a burnt, acidic odor.

Possible Causes & Solutions:

  • Side Reactions at High Temperatures: Prolonged heating at elevated temperatures, especially in the presence of a strong acid catalyst, can lead to decomposition and the formation of colored byproducts.[7]

    • Solution: Optimize the reaction time and temperature. Avoid excessive heating once the reaction has reached equilibrium. Consider using a milder catalyst or operating under vacuum to lower the required reaction temperature.

  • Residual Acid Catalyst: Incomplete neutralization of the acid catalyst can lead to product degradation over time and contribute to an acidic odor.

    • Solution: Thoroughly wash the crude product with a weak base, such as a 5% sodium bicarbonate or sodium carbonate solution, to neutralize any remaining acid.[9][10] Perform multiple washes until the aqueous layer is no longer acidic.

  • Oxidation: The presence of oxygen at high temperatures can cause oxidation of the reactants or product.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially during large-scale production where reaction times may be longer.

Issue 3: Difficulties in Purification and Isolation

You are facing challenges in separating the decyl octanoate from unreacted starting materials and byproducts.

Possible Causes & Solutions:

  • Formation of Emulsions During Washing: The soap-like nature of the carboxylate salt (formed during neutralization) can lead to stable emulsions, making phase separation difficult.

    • Solution: Use a saturated sodium chloride solution (brine) for the final washes. The increased ionic strength of the aqueous phase helps to break emulsions. If emulsions persist, a gentle centrifugation (if feasible on your scale) or the addition of a small amount of a different organic solvent can be effective.

  • Inefficient Removal of Unreacted Alcohol/Acid: Decanol and decanoic acid have boiling points that can be relatively close to that of the product, making simple distillation challenging.

    • Solution:

      • Vacuum Distillation: Purify the crude ester via vacuum distillation. This allows for distillation at a lower temperature, preventing thermal degradation of the product.[11]

      • Washing: As mentioned, washing with a basic solution will remove the acidic decanoic acid.[10] Multiple water washes can help remove the more water-soluble octanol.

  • Presence of Non-Volatile Impurities: Solid catalysts or other high-boiling point impurities can contaminate the final product.

    • Solution: If a solid catalyst is used, ensure complete filtration before distillation. For other non-volatile impurities, vacuum distillation is an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for the large-scale synthesis of decyl octanoate?

The reaction time can vary significantly based on factors such as catalyst type and concentration, reaction temperature, and the efficiency of water removal. With an effective water removal system and an appropriate catalyst concentration, the reaction should approach equilibrium within 4-8 hours. It is crucial to monitor the reaction progress, for example, by measuring the acid number of the reaction mixture, to determine the optimal reaction time.[12]

Q2: What are the key safety considerations for the large-scale synthesis of decyl octanoate?

  • Flammability: Both decanol and decyl octanoate are combustible liquids. Ensure that all heating is done using heating mantles or steam jackets, and avoid open flames.[6][10]

  • Corrosivity: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[6][10] Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and safety goggles.[6] When scaling up, be aware that exothermic reactions can occur, especially when adding the catalyst.[13]

  • Pressure Build-up: Esterification reactions can generate pressure if conducted in a closed system. Ensure the reaction vessel is properly vented.[9]

  • Handling of Reagents: Decanoic acid can be irritating to the skin and eyes. Handle all chemicals in a well-ventilated area.

Q3: How can I monitor the progress of the reaction?

On a large scale, taking aliquots for analysis by Gas Chromatography (GC) can be cumbersome. A practical method for monitoring the reaction progress is to measure the acid value (or acid number) of the reaction mixture over time. This involves titrating a known weight of the reaction mixture with a standardized solution of potassium hydroxide (KOH). A decrease in the acid value corresponds to the consumption of decanoic acid. The reaction is considered complete when the acid value stabilizes.

Q4: Can enzymatic catalysts be used for the large-scale synthesis of decyl octanoate?

Yes, lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), can be effective catalysts for this esterification.[14][15] Enzymatic synthesis offers several advantages, including milder reaction conditions (typically 40-60°C), higher selectivity, and easier catalyst removal and reuse.[15] However, the cost of the enzyme and potentially longer reaction times are factors to consider for large-scale production.

Experimental Protocols & Visualizations

Protocol 1: Acid-Catalyzed Synthesis of Decyl Octanoate with Azeotropic Water Removal
  • Reactor Setup: Equip a large-scale glass-lined or stainless steel reactor with a mechanical stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reactor with equimolar amounts of decanoic acid and 1-octanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1-2% by weight of the total reactants) to the stirred mixture. Note: The addition of sulfuric acid can be exothermic.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the reactants.

  • Monitoring: Periodically check the acid value of the reaction mixture. The reaction is complete when the acid value remains constant.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Transfer the reaction mixture to a separation vessel. Wash with a 5% sodium bicarbonate solution until the evolution of CO2 gas ceases.

  • Washing: Wash the organic layer with water and then with brine to break any emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude decyl octanoate by vacuum distillation.

Workflow & Pathway Diagrams

G cluster_reaction Synthesis Stage cluster_workup Workup & Purification Stage A Charge Decanoic Acid & 1-Octanol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux with Water Removal (Dean-Stark) B->C D Monitor Reaction (Acid Value) C->D E Cool Reaction Mixture D->E Reaction Complete F Neutralize with NaHCO₃ Solution E->F G Wash with Water & Brine F->G H Dry Organic Layer G->H I Vacuum Distillation H->I J Pure Decyl Octanoate I->J

Caption: Workflow for the large-scale synthesis of decyl octanoate.

G Reactants Decanoic Acid + 1-Octanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ Attack Nucleophilic Attack by Octanol Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Water_Elim Elimination of Water Intermediate->Water_Elim Product Decyl Octanoate + H₃O⁺ Water_Elim->Product

Caption: Fischer esterification pathway for decyl octanoate synthesis.

Data Summary Table
ParameterRecommended RangeRationale
Reactant Molar Ratio 1:1 to 1:1.5 (Acid:Alcohol)A slight excess of one reactant can drive the equilibrium.[3]
Catalyst (H₂SO₄) Conc. 1-2 wt%Balances reaction rate with minimizing side reactions and corrosion.[2]
Temperature Reflux (~110-120°C)Ensures a sufficient reaction rate.[2]
Pressure Atmospheric or VacuumVacuum can be used to lower the boiling point and aid in water removal.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Ester Synthesis.
  • SmartLabs. (n.d.). Esterification.
  • Kulawska, M., Organek, M., & Organek, W. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. International Journal of Organic Chemistry, 7, 336-345.
  • Google Patents. (n.d.). US3534088A - Synthesis of octyl esters and alcohols.
  • ResearchGate. (n.d.). Esterification of octanoic acid with selected aliphatic alcohols in the presence of dodecatungstophosphoric acid.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Sánchez, D. A., Tonetto, G. M., & Ferreira, M. L. (2023). Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule.
  • ResearchGate. (n.d.). Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol.
  • ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • . (2020, December). Detonation during Fischer esterification. Retrieved from

  • Phelps, I. K., & Eddy, E. A. (n.d.). Concerning the Purification of Esters.
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  • (n.d.). Esters. An Introduction.
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  • Benchchem. (n.d.). Decyl Octadecanoate: A Comprehensive Technical Guide to Synthesis and Characterization.
  • ResearchGate. (n.d.). Enzymatic Production of Decyl Acetate: Kinetic Study in n-Hexane and Comparison with Supercritical CO2.
  • Swart, D. (2019, December 3). Analyzing Ester Synthesis. Science with Swart.
  • National Center for Biotechnology Information. (n.d.). Decyl octanoate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Dodecyl octanoate. PubChem Compound Database.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ResearchGate. (n.d.). (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Liu, Y., Wei, M., Li, X., Gao, L., & Mao, L. (n.d.). Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. Institute of Fine Chemistry and Engineering, College of Chemistry and Chemical Engineering, Henan University.
  • Kulawska, M., Organek, M., & Organek, W. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. International Journal of Organic Chemistry, 7, 336-345.
  • The Good Scents Company. (n.d.). decyl octanoate, 2306-89-0.
  • precisionFDA. (n.d.). DECYL OCTANOATE.
  • CAS Common Chemistry. (n.d.). Decyl octanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SID 135032257 - Decyl octanoate. PubChem Substance Database.
  • ResearchGate. (n.d.). Optimization of Lipase-Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide.
  • Journal IPB. (n.d.). PROCESS OPTIMIZATION FOR PRODUCTION OF ALKYL POLYGLYCOSIDES NONIONIC SURFACTANT USING RESPONSE SURFACE METHODOLOGY. Jurnal Teknologi Industri Pertanian.
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  • Morressier. (n.d.). Development of a large-scale synthesis for venetoclax.

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Technical Support Center: Purification of Crude Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude decyl octanoate. This center is designed for researchers, chemists, and drug development professionals who require high-purity decyl octanoate for their applications. Here, we will address common challenges and questions encountered during the purification process, providing both theoretical explanations and practical, step-by-step protocols.

Section 1: Frequently Asked Questions - Understanding Your Crude Product

Before beginning any purification, it is critical to understand the potential impurities in your crude mixture. The synthesis of decyl octanoate, typically via Fischer esterification of octanoic acid and decan-1-ol, is a reversible reaction and can result in a variety of common impurities.[1][2]

Q1: What are the most common impurities in crude decyl octanoate after synthesis?

A1: The primary impurities you will encounter are the unreacted starting materials and the reaction byproduct/catalyst. Specifically:

  • Unreacted Octanoic Acid: Due to the equilibrium nature of esterification, some starting carboxylic acid will likely remain.[3]

  • Unreacted Decan-1-ol (Decyl Alcohol): Similarly, residual alcohol is a very common impurity.

  • Acid Catalyst: If you are using an acid catalyst like concentrated sulfuric acid, it will be present in the crude mixture.[4]

  • Water: Water is a byproduct of the esterification reaction.[1] Its presence can promote the reverse reaction (hydrolysis) upon heating.

Q2: Why is it important to remove these specific impurities?

A2: Each impurity presents a different challenge:

  • Residual Acids (Octanoic and Catalyst): Can cause skin irritation, interfere with downstream formulations, and catalyze the degradation of other components. Their presence is often indicated by a low pH and a sharp, unpleasant odor.[5]

  • Residual Alcohol (Decan-1-ol): Can act as a solvent, altering the physical properties (like viscosity) of the final product. It can also participate in undesired side reactions in subsequent applications.

  • Water: Can lead to product instability by promoting the hydrolysis of the ester back into its acid and alcohol components, especially at elevated temperatures.

To effectively choose a purification strategy, it's helpful to know the physical properties of your target compound and the main impurities.

Table 1: Physical Properties of Decyl Octanoate and Key Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/mL at 20-25°C)
Decyl Octanoate C₁₈H₃₆O₂284.48334 - 336~0.86
Decan-1-olC₁₀H₂₂O158.28231 - 233~0.83
Octanoic AcidC₈H₁₆O₂144.21237 - 239.7~0.91

Data sourced from references[4][5][6][7][8][9][10][11].

The significant difference in boiling points between the ester product and the starting materials is the fundamental principle that allows for successful purification by distillation.

Section 2: Core Purification Methodologies & Protocols

Choosing the right purification method depends on the scale of your experiment, the initial purity of your crude product, and the final purity required.

Q3: What is the standard, multi-step approach for purifying decyl octanoate?

A3: A robust and widely applicable workflow involves three main stages: Washing (Extraction) , Drying , and Distillation or Chromatography . This sequence is designed to remove impurities in a stepwise fashion, from bulk contaminants to trace residuals.

G cluster_0 Purification Workflow Crude Crude Decyl Octanoate (Ester, Acid, Alcohol, H₂O, Catalyst) Wash 1. Liquid-Liquid Extraction (Washing) Crude->Wash Remove acids, water-soluble impurities Dry 2. Drying Wash->Dry Remove residual H₂O Purify 3. Final Purification Dry->Purify Separate ester from residual alcohol Pure High-Purity Decyl Octanoate Purify->Pure

Caption: General workflow for the purification of decyl octanoate.

Method 1: Liquid-Liquid Extraction (Washing)

Q4: Why is washing the first step, and what does it remove?

A4: The initial washing step is a bulk purification technique designed to remove all acidic and most water-soluble components. By washing the crude organic mixture with a basic aqueous solution, you neutralize the octanoic acid and the acid catalyst, converting them into their corresponding salts.[4] These salts are highly soluble in water and are thus extracted from the organic layer.

Protocol 2.1: Neutralizing Wash and Extraction

Objective: To remove acidic impurities (octanoic acid, catalyst) from the crude product.

Materials:

  • Crude decyl octanoate

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • An organic solvent (e.g., diethyl ether, ethyl acetate) - Optional, to improve layer separation

Procedure:

  • Transfer the crude decyl octanoate to a separatory funnel. If the crude product is highly viscous, you can dilute it with an equal volume of an immiscible organic solvent like diethyl ether to facilitate mixing and separation.

  • Add an equal volume of saturated sodium bicarbonate solution to the funnel.

  • Venting is Critical: Stopper the funnel, invert it, and immediately open the stopcock to release the pressure from the CO₂ gas that evolves during neutralization.

  • Shake gently for 1-2 minutes, with frequent venting.

  • Allow the layers to separate completely. The upper layer is the organic phase containing your ester, while the lower aqueous layer contains the neutralized acid salts.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash (steps 2-6) with fresh sodium bicarbonate solution until no more gas evolution is observed. This indicates that all the acid has been neutralized.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution and water-soluble impurities. Drain and discard the aqueous layer.

  • Finally, wash the organic layer with an equal volume of brine. The brine wash helps to draw residual water out of the organic phase, initiating the drying process.

  • Drain the final aqueous layer and transfer the washed organic layer to a clean, dry flask.

Method 2: Drying the Organic Phase

Q5: My washed product looks cloudy. What does this mean and how do I fix it?

A5: A cloudy appearance indicates the presence of emulsified water. This is a common issue that must be resolved before distillation. Distilling a "wet" product can lead to poor separation and potential hydrolysis of the ester at high temperatures. The brine wash in the previous step helps minimize this, but a chemical drying agent is necessary for complete water removal.

Protocol 2.2: Drying with Anhydrous Sodium Sulfate

Objective: To remove dissolved and emulsified water from the washed organic phase.

Materials:

  • Washed decyl octanoate (from Protocol 2.1)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Filter paper and funnel or a sintered glass funnel

Procedure:

  • Add a generous amount of anhydrous sodium sulfate to the flask containing the washed organic layer (a rule of thumb is to add enough to cover the bottom of the flask, about 1/10th of the liquid volume).

  • Swirl the flask gently. If the drying agent clumps together, it is absorbing water. Continue adding small portions of Na₂SO₄ and swirling until some of the newly added agent remains free-flowing (like a snow globe).

  • Let the mixture stand for 10-15 minutes to ensure all water is absorbed.

  • Separate the dried liquid from the solid drying agent by decanting or filtering it into a clean, dry round-bottom flask suitable for distillation.

Method 3: Fractional Distillation

Q6: How does fractional distillation purify the ester from the remaining alcohol?

A6: Fractional distillation is a powerful technique for separating liquids with different boiling points. As seen in Table 1, decyl octanoate has a much higher boiling point (334-336 °C) than decan-1-ol (231-233 °C). When the mixture is heated, the component with the lower boiling point (decan-1-ol) will vaporize preferentially. A fractionating column provides a large surface area (e.g., glass beads, metal sponges) for repeated cycles of vaporization and condensation, which enriches the vapor with the more volatile component. By carefully controlling the temperature at the top of the column, you can selectively distill off the decan-1-ol, followed by your pure decyl octanoate.

Protocol 2.3: Fractional Vacuum Distillation

Objective: To separate the pure decyl octanoate from non-volatile impurities and residual decan-1-ol. Note: Due to the high boiling point of decyl octanoate, vacuum distillation is strongly recommended to prevent thermal decomposition.

Materials:

  • Dried, washed decyl octanoate in a round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle and boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Add a few boiling chips to the distillation flask containing your crude ester.

  • Begin heating the flask gently while applying vacuum.

  • Monitor the temperature at the distillation head. You will observe several "fractions" distilling over:

    • Fore-run: Any low-boiling residual solvent or volatile impurities will distill first. Collect this in a separate receiving flask and discard.

    • Decan-1-ol Fraction: The temperature will stabilize at the boiling point of decan-1-ol at your operating pressure. Collect this fraction in a second receiving flask.

    • Intermediate Fraction: There may be a period where the temperature rises between the boiling points of the alcohol and the ester. This fraction should be collected separately.

    • Product Fraction (Decyl Octanoate): The temperature will rise again and stabilize at the boiling point of decyl octanoate at your operating pressure. Collect this final, pure fraction in a clean, pre-weighed receiving flask.

  • Stop the distillation before the distilling flask runs dry to avoid the concentration of non-volatile impurities and potential charring.

  • Allow the apparatus to cool completely before releasing the vacuum.

Section 3: Troubleshooting Guide

Q7: My yield of pure decyl octanoate is very low. What are the likely causes?

A7: Low yield can stem from several stages of the process:

  • Incomplete Reaction: If the initial esterification did not proceed to a high conversion, your crude product will contain large amounts of starting materials. Consider optimizing the reaction time, temperature, or using a more effective catalyst or water removal technique (e.g., Dean-Stark trap).[3]

  • Losses During Extraction: Aggressive shaking during the wash steps can form a stable emulsion, which is difficult to separate and leads to product loss. If an emulsion forms, try adding more brine to the separatory funnel or filtering the emulsified layer through a pad of Celite.

  • Decomposition During Distillation: Overheating the ester can cause it to decompose. This is why vacuum distillation is crucial. Ensure your vacuum is stable and the heating mantle temperature is not excessively high.

  • Prematurely Stopping Distillation: It's possible to mistake an intermediate fraction for the end of the distillation. Ensure you are collecting product while the temperature at the distillation head is stable and corresponds to the expected boiling point of your product under vacuum.

Q8: After purification, my product still has a sharp, acidic smell. What went wrong?

A8: This is a clear indication of residual octanoic acid. The neutralizing wash (Protocol 2.1) was likely incomplete.

  • Corrective Action: You can re-dissolve your purified product in a solvent like diethyl ether and repeat the washing procedure with saturated sodium bicarbonate solution. Ensure you test the pH of the final aqueous wash to confirm it is neutral or slightly basic.

Q9: I see only one peak in my GC analysis, but the purity is still below my target. Why?

A9: While Gas Chromatography (GC) is excellent for volatile impurities, it may not detect non-volatile contaminants.

  • Potential Issue: The impurity could be a high-molecular-weight byproduct or a non-volatile salt that was not fully removed.

  • Recommended Action: Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect non-volatile compounds. Alternatively, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify unknown impurities.[11]

Section 4: Purity Assessment

Q10: What analytical methods are best for confirming the purity of my final product?

A10: A combination of techniques provides the most comprehensive assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity with respect to volatile impurities like residual starting materials. A pure sample should show a single major peak corresponding to the mass of decyl octanoate. The purity can be estimated by the area percentage of the main peak.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a quick and effective way to confirm the identity of your product and check for functional group impurities. You should see a strong characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the absence of a broad hydroxyl (-OH) peak from the starting alcohol and carboxylic acid (around 3300-2500 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation and can quantify impurities with high precision.

G cluster_1 Troubleshooting Logic Start Is Final Product Pure? CheckAcid Does it have an acidic odor? Start->CheckAcid No CheckYield Is the yield low? Start->CheckYield Yes CheckGC Does GC show multiple peaks? CheckAcid->CheckGC No Fail_Acid Action: Repeat Base Wash CheckAcid->Fail_Acid Yes Success Purification Successful CheckGC->Success No Fail_Volatile Action: Re-distill, ensuring good fraction separation CheckGC->Fail_Volatile Yes Fail_Yield Action: Review reaction and extraction steps

Caption: A decision tree for troubleshooting common purification issues.

References

  • Scribd. (n.d.). n-Decanol: Properties, Uses, and Production. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (2023). 1-Decanol. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75319, Decyl octanoate. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8174, 1-Decanol. Retrieved January 22, 2026, from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). decyl octanoate, 2306-89-0. Retrieved January 22, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Decyl octanoate. Retrieved January 22, 2026, from [Link]

  • INCHEM. (n.d.). ICSC 1490 - 1-DECANOL. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 379, Octanoic acid. Retrieved January 22, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). PUBLIC REPORT Decanoic acid, mixed diesters with octanoic acid and 1,3-propanediol. Retrieved January 22, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Octanoic acid. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved January 22, 2026, from [Link]

  • Tyler DeWitt. (2012, July 23). A Brief Introduction to Fractional Distillation. YouTube. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: The Impact of pH on Decyl Octanoate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of decyl octanoate, with a specific focus on the impact of pH. As an experienced application scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you in your experimental design and formulation development.

Introduction to Decyl Octanoate and pH-Dependent Stability

Decyl octanoate (C18H36O2) is a widely used ester in the pharmaceutical and cosmetic industries, valued for its emollient and solvent properties.[1] However, as with all esters, its chemical stability is intrinsically linked to the pH of its environment. The primary degradation pathway for decyl octanoate is hydrolysis, a chemical reaction where water cleaves the ester bond, yielding octanoic acid and decanol.[1] This process can be significantly accelerated by both acidic and alkaline conditions, making pH control a critical parameter in formulation development to ensure product efficacy, safety, and shelf-life.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for decyl octanoate at different pH values?

A1: The primary degradation pathway for decyl octanoate is hydrolysis . The mechanism of this hydrolysis is catalyzed by both acid and base.[2][3]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the carbonyl oxygen of the ester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This reaction is typically reversible.[1]

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (high pH), the ester is attacked by a hydroxide ion (a strong nucleophile). This reaction is generally faster and is considered irreversible because the resulting carboxylate anion is resonance-stabilized and less likely to react with the alcohol.[1]

Q2: What is the optimal pH range for decyl octanoate stability?

A2: While specific long-term stability data for decyl octanoate is not extensively published, based on the general principles of ester hydrolysis, the greatest stability is typically observed in the slightly acidic to neutral pH range (approximately pH 4 to 6) . At this range, both acid and base catalysis are minimized. However, the optimal pH for a specific formulation will also depend on other ingredients and the desired shelf life. It is crucial to perform stability studies on the final formulation to determine the optimal pH.

Q3: What are the signs of decyl octanoate degradation in my formulation?

A3: Degradation of decyl octanoate can manifest in several ways:

  • Change in pH: The formation of octanoic acid will lower the pH of the formulation.

  • Odor Change: The release of octanoic acid can lead to a rancid or soapy odor.

  • Physical Instability: Changes in the chemical composition can affect the emulsion stability, leading to phase separation, changes in viscosity, or precipitation.

  • Reduced Efficacy: Degradation of the active ingredient or key excipient can lead to a loss of the desired therapeutic or cosmetic effect.

Q4: Can other formulation ingredients affect the pH stability of decyl octanoate?

A4: Absolutely. Ingredients such as acidic or basic active pharmaceutical ingredients (APIs), preservatives, and other excipients can alter the microenvironment pH around the decyl octanoate molecules, influencing its hydrolysis rate. It is essential to consider the compatibility of all formulation components.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and stability testing of decyl octanoate-containing products.

Issue 1: Unexpectedly Rapid Degradation of Decyl Octanoate in a Neutral Formulation
  • Possible Cause: While a neutral bulk pH may seem ideal, localized pH changes at the oil-water interface of an emulsion can occur. Certain emulsifiers can create a microenvironment that is more acidic or alkaline than the bulk phase, accelerating hydrolysis.

  • Troubleshooting Steps:

    • Re-evaluate Emulsifier Choice: Consider using non-ionic emulsifiers that are less likely to influence the interfacial pH.

    • Incorporate a Buffer System: The addition of a suitable buffer system (e.g., citrate or phosphate buffer) can help maintain a stable pH throughout the formulation, including at the interface.[4][5]

    • Conduct a pH Stability Study: Perform a systematic study to evaluate the stability of your formulation across a range of pH values to identify the true optimal pH for your specific system.

Issue 2: Phase Separation Observed in an Emulsion During Stability Studies
  • Possible Cause: The hydrolysis of decyl octanoate into octanoic acid and decanol alters the composition of the oil phase. The resulting octanoic acid has different polarity and interfacial properties, which can destabilize the emulsion.

  • Troubleshooting Steps:

    • Monitor pH: Track the pH of your formulation over time. A significant drop in pH is a strong indicator of hydrolysis.

    • Optimize the Emulsifier System: You may need a more robust emulsifier system or a combination of emulsifiers to accommodate the changing composition of the oil phase.

    • Control the pH: Implement a buffer system to minimize hydrolysis, thereby preventing the chemical changes that lead to physical instability.

Logical Flow for Troubleshooting Decyl Octanoate Instability

Caption: Troubleshooting workflow for decyl octanoate instability.

Experimental Protocols

Protocol 1: Performing a pH Stability Study for a Decyl Octanoate Formulation

This protocol outlines a systematic approach to determine the optimal pH for the stability of a decyl octanoate-containing formulation.

1. Materials and Equipment:

  • Your decyl octanoate formulation.

  • Buffer solutions at various pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • pH meter.

  • Stability chambers (e.g., at 25°C/60% RH and 40°C/75% RH).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) for quantifying decyl octanoate and its degradation products.

  • Analytical standards for decyl octanoate, octanoic acid, and decanol.

2. Methodology:

  • Sample Preparation: Prepare batches of your formulation, adjusting the pH of the aqueous phase with the selected buffer solutions to achieve the target pH values.

  • Initial Analysis (T=0): Immediately after preparation, take a sample from each batch and analyze it using a validated stability-indicating HPLC method to determine the initial concentration of decyl octanoate and to confirm the absence of degradation products.

  • Stability Storage: Place the remaining samples in the stability chambers.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each pH batch and from each storage condition.

  • Sample Analysis: Analyze the samples for:

    • Appearance, color, and odor.

    • pH.

    • Concentration of decyl octanoate (assay).

    • Concentration of degradation products (impurities).

  • Data Analysis:

    • Plot the percentage of remaining decyl octanoate against time for each pH value.

    • Calculate the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).

    • Create a pH-rate profile by plotting log(k) versus pH. The minimum of this curve will indicate the pH of maximum stability.

Illustrative pH-Rate Profile for a Typical Long-Chain Ester

The following diagram illustrates the general relationship between pH and the degradation rate of an ester.

pH_Rate_Profile cluster_0 Degradation Rate vs. pH Acid_Catalysis Acid-Catalyzed Hydrolysis (Rate increases as pH decreases) Optimal_pH Region of Maximum Stability (Neutral Hydrolysis Dominates) Base_Catalysis Base-Catalyzed Hydrolysis (Rate increases as pH increases)

Caption: pH-rate profile for ester hydrolysis.

Data Presentation: Illustrative Degradation Data

The following table provides an example of how to present the data from a pH stability study. Note: This is illustrative data for a generic ester and not specific to decyl octanoate.

pHInitial Assay (%)Assay at 4 weeks (%)Assay at 8 weeks (%)Assay at 12 weeks (%)
3100.098.597.195.8
4100.099.298.597.9
5100.099.899.699.4
6100.099.799.398.9
7100.098.997.896.5
8100.096.292.588.7
9100.091.583.776.1

Strategies for Enhancing Decyl Octanoate Stability

Beyond pH control, several other strategies can be employed to enhance the stability of decyl octanoate in formulations:

  • Control of Water Activity: Since water is a reactant in hydrolysis, minimizing the water activity in a formulation can slow down the degradation rate. This is particularly relevant for non-aqueous or low-water content formulations.

  • Use of Co-solvents: The addition of co-solvents like propylene glycol or glycerin can sometimes reduce the rate of hydrolysis by lowering the concentration of water and altering the polarity of the medium.[6][7][8]

  • Encapsulation: Encapsulating decyl octanoate in a protective matrix (e.g., liposomes or polymeric microcapsules) can physically separate it from the aqueous phase, thereby preventing hydrolysis.[9][10][11]

  • Addition of Antioxidants: While the primary degradation pathway is hydrolysis, oxidative degradation can also occur, especially in the presence of unsaturated impurities. The addition of antioxidants like tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[2][12][13][14][15][16]

  • Inclusion of Chelating Agents: Metal ions can catalyze both hydrolytic and oxidative degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[2]

Conclusion

The stability of decyl octanoate is critically dependent on the pH of the formulation. A thorough understanding of the mechanisms of ester hydrolysis and the implementation of a systematic approach to formulation development, including pH optimization and stability testing, are essential for creating robust and effective products. By carefully selecting excipients, controlling the formulation environment, and employing stabilization strategies, researchers can successfully mitigate the challenges associated with the pH-dependent degradation of decyl octanoate.

References

  • Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems. PubMed Central. Available at: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Available at: [Link]

  • Antioxidant activity of dodecyl gallate. PubMed. Available at: [Link]

  • Hydrolysis-Resistant Esters. Cosmetics & Toiletries. (2009). Available at: [Link]

  • Biosynthesis of new amphiphilic esters with emulsifying properties for long-term encapsulation of hydrophobic compounds. ResearchGate. Available at: [Link]

  • The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. ResearchGate. (2025). Available at: [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. Available at: [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. Available at: [Link]

  • Biodiesel production using co-solvents: a review. Research, Society and Development. (2020). Available at: [Link]

  • Emulsion stability of hydroxybutyl chitosan as emulsifier at low pH: Effects of the degree of substitutions of hydroxybutyl groups. ResearchGate. Available at: [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC. (2021). Available at: [Link]

  • Production of Biodiesel in the Presence of Co-Solvents in Transesterification: A Review. (2023). Available at: [Link]

  • A Sucrose Fatty Acid Ester-mixed Emulsifier as Stabilizer of Emulsion Systems. (2025). Available at: [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. MDPI. Available at: [Link]

  • Encapsulation techniques to increase lipid stability. ResearchGate. Available at: [Link]

  • Mechanisms of antioxidants in the oxidation of foods. Compr Rev Food Sci F 8:345-358. ResearchGate. (2025). Available at: [Link]

  • Sustainable encapsulation of lipophilic fragrances using biodegradable sodium alginate for cosmetic applications. PubMed. (2025). Available at: [Link]

  • Uses of Buffer Solutions. The Chemistry Blog. (2019). Available at: [Link]

  • The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Safic-Alcan. Available at: [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. (2021). Available at: [Link]

  • The Effect of pH on Emulsifier Performance. Chemsino. (2025). Available at: [Link]

  • The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. MATEC Web of Conferences. Available at: [Link]

  • The role of well-known antioxidant vitamins in the prevention of cadmium-induced toxicity. (2022). Available at: [Link]

  • Impact of Emulsifier Structure and Concentration on Lipolysis Dynamics and Curcumin Bioaccessibility in the Nanoemulsions Stabilized by Polyglycerol Fatty Acid Esters. PMC. (2022). Available at: [Link]

  • How to avoid unstable formulations. Borregaard. (2018). Available at: [Link]

  • Hydrolysis of methyl esters for production of fatty acids. Google Patents.

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Validation & Comparative

A Comparative Analysis of Decyl Octanoate and Other Esters: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate emollient is a decision that profoundly influences a product's sensory profile, stability, and overall performance. Esters, a versatile class of emollients, are engineered to deliver specific tactile experiences, from a light, fleeting feel to a more substantive, cushioning effect.[1] This guide offers an in-depth comparative analysis of Decyl Octanoate against other widely used esters, providing the objective data and experimental context necessary for researchers, scientists, and drug development professionals to make informed formulation choices.

This analysis moves beyond a simple cataloging of properties. It is designed to elucidate the causal relationships between an ester's chemical structure and its functional performance. By understanding these connections, the formulation scientist can more effectively select and combine emollients to achieve a desired "sensory journey" for the end-user, a concept known as "cascading emollients."[1]

The Emollient Esters: Physicochemical and Structural Overview

Emollient esters are synthesized through the reaction of an alcohol with a carboxylic acid and are prized for their ability to mimic natural skin lipids, improve spreadability, and create a pleasant, non-greasy skin feel.[1][2] Their performance is intrinsically linked to their molecular weight, chain length, and degree of branching.[3] For this analysis, we will compare Decyl Octanoate with three other esters that represent a range of structures and sensory profiles:

  • Decyl Octanoate: An ester of decyl alcohol and octanoic acid.

  • Isopropyl Myristate (IPM): An ester of isopropyl alcohol and myristic acid, known for its penetration-enhancing properties.[1][4]

  • C12-15 Alkyl Benzoate: A blend of benzoic acid esters with C12-15 fatty alcohols, valued for its light, silky feel and ability to solubilize UV filters.[5][6]

  • Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids derived from coconut oil and glycerin, known for its non-greasy moisturizing properties.[7][8]

The following table summarizes the key physicochemical properties of these selected esters.

Property Decyl Octanoate Isopropyl Myristate C12-15 Alkyl Benzoate Caprylic/Capric Triglyceride
INCI Name Decyl OctanoateIsopropyl MyristateC12-15 Alkyl BenzoateCaprylic/Capric Triglyceride
CAS Number 2306-89-0[9]110-27-0[10]68411-27-8[11]73398-61-5 / 65381-09-1[8]
Molecular Formula C18H36O2[12]C17H34O2[13]C19H30O2 (Approx.)[14]Variable (Approx. C21H40O6)[8]
Molecular Weight 284.48 g/mol [9]270.45 g/mol [4]~334.5 g/mol ~500 g/mol (Average)
Appearance Clear LiquidColorless, oil-like liquid[10]Clear Liquid[11]Clear Liquid[7]
Solubility Oil SolubleInsoluble in water; soluble in many organic solvents[10]Oil Soluble[14]Oil Soluble
Viscosity LowLow (3 mPa·s at 20°C)Low (30 cps at 25°C)[11]Medium (25-33 cP)[15]
Refractive Index Not readily available1.434 at 20°C1.4830–1.4870 at 20ºC[11]Not readily available
Key Features Balanced, non-greasy feelPenetration enhancer, rich slip[1]Lightweight, silky feel, good solvent for UV filters[5][6]Excellent moisturizer, derived from natural sources[7][8]

Performance Analysis: Spreadability and Sensory Profile

The "feel" of a product is a primary driver of consumer acceptance.[2] This sensory experience is largely dictated by the emollient's spreadability and residual skin feel. Lower viscosity and lower surface tension generally correlate with easier spreading.[16]

The Interplay of Structure and Sensation

The chemical structure of an ester directly influences its interaction with the skin and, consequently, its perceived feel.[3]

  • Chain Length: Shorter chain esters tend to be lighter and absorb more quickly.

  • Branching: Branching in the alcohol or acid component of the ester can reduce greasiness and improve spreadability.

  • Polarity: The presence of ester groups increases polarity compared to hydrocarbon oils, affecting emulsification and skin feel.[17]

The diagram below illustrates the relationship between the structural characteristics of an ester and its resulting sensory profile.

G cluster_structure Ester Chemical Structure cluster_properties Physicochemical Properties cluster_sensory Sensory Profile Structure Molecular Weight & Chain Length Viscosity Viscosity Structure->Viscosity influences SurfaceTension Surface Tension Structure->SurfaceTension influences Branching Degree of Branching Spreading Spreading Value Branching->Spreading improves Polarity Polarity Polarity->SurfaceTension affects Viscosity->Spreading inversely correlates with SurfaceTension->Spreading inversely correlates with Feel Initial Feel (e.g., Light, Rich) Spreading->Feel determines Absorption Absorption Speed Spreading->Absorption influences Afterfeel After-feel (e.g., Silky, Tacky, Oily) Absorption->Afterfeel determines

Caption: Relationship between ester structure and sensory profile.

Comparative Sensory Data

While direct comparative data for Decyl Octanoate is limited in the public domain, we can infer its likely sensory profile based on its structure and compare it to data available for other esters. A study evaluating eight liquid emollients, including Isopropyl Myristate and Decyl Oleate (a close relative of Decyl Octanoate), provides valuable insights.[18][19]

Sensory Attribute (1-10 Scale) Isopropyl Myristate [19]Decyl Oleate [19]C12-15 Alkyl Benzoate Caprylic/Capric Triglyceride
Difficulty of Spreading 2.83.5Low (improves spreadability)[5][6]Low (enhances spreadability)[8]
Residue 3.24.8Low (non-greasy finish)[5]Low (non-greasy)[7]
Stickiness 2.53.1Low (non-sticky feel)[20]Low (non-sticky)[7]
Slipperiness 7.26.5High (imparts soft, velvety feel)[6]High (provides silky feel)[8]
Softness 7.57.1High (softens and smooths skin)[6]High (softens and smooths skin)[7][8]
Oiliness 4.96.0Low (non-oily finish)[14]Low (non-oily)[7]

Note: Data for C12-15 Alkyl Benzoate and Caprylic/Capric Triglyceride are qualitative descriptions from literature, as direct quantitative comparative sensory data was not available in the same study.

From this data, we can deduce that Isopropyl Myristate offers a lighter, less residual feel with better slip compared to the longer-chain Decyl Oleate.[19] C12-15 Alkyl Benzoate is consistently described as having a particularly light, silky, and non-oily finish, making it a popular choice in sunscreens and lightweight lotions.[5][6][11] Caprylic/Capric Triglyceride is noted for its excellent moisturizing properties and ability to impart a silky feel without greasiness.[8] Decyl Octanoate, with its C10 and C8 chains, would be expected to have a sensory profile somewhere between the very light esters and the heavier ones, offering a balanced feel with good emollience.

Experimental Protocols for Ester Evaluation

To ensure the selection of the optimal ester, robust and reproducible experimental evaluation is crucial. The following protocols outline standard methodologies for assessing key performance attributes.

Protocol for Measuring Spreadability

Spreadability is a critical parameter that influences the application and sensory experience of a topical product.[21][22] The parallel-plate method is a common and straightforward approach.[23]

Objective: To quantify and compare the spreadability of pure emollient esters.

Materials:

  • Glass plates (20 cm x 20 cm)

  • Millimeter graph paper

  • Micropipette or syringe

  • Standard weights (e.g., 20g, 50g)

  • Stopwatch

  • Emollient ester samples

Methodology:

  • Place a glass plate over the graph paper.

  • Carefully dispense a precise volume (e.g., 1 mL) of the emollient ester onto the center of the glass plate.

  • Place a second glass plate carefully on top of the sample, ensuring it is centered.

  • Immediately place a standard weight (e.g., 20g) onto the center of the top plate.

  • Start the stopwatch.

  • Record the diameter of the spread circle at set time intervals (e.g., 1, 5, and 10 minutes).

  • Calculate the spread area (S) for each time point using the formula: S = πr².

  • Repeat the experiment in triplicate for each ester to ensure reproducibility.

Causality: The choice of a standardized weight and volume is critical for comparison. The resulting spread area is inversely proportional to the emollient's viscosity; lower viscosity esters will spread over a larger area more quickly.[16]

Protocol for Sensory Panel Evaluation

Sensory analysis provides indispensable data on how a product is perceived by the user.[24] A trained panel can provide quantitative, descriptive analysis of various attributes.[25]

Objective: To obtain a quantitative descriptive sensory profile for each emollient ester.

Panel Selection and Training:

  • Select 10-15 panelists based on their ability to discriminate sensory differences.

  • Train the panelists on a lexicon of defined sensory attributes (e.g., difficulty of spreading, gloss, stickiness, oiliness, softness) using reference standards.[26]

Methodology:

  • Ensure the testing environment is controlled for temperature, humidity, and lighting, and is free from distracting odors.[24]

  • Randomize the order of sample presentation for each panelist to avoid bias.

  • Apply a standardized amount (e.g., 0.1 mL) of each emollient to a designated area on the panelists' volar forearms.[26]

  • Instruct panelists to spread the sample over a defined area.

  • Panelists will then rate the intensity of each sensory attribute at specific time points (e.g., immediately after application, 1 minute, 5 minutes) using a structured scale (e.g., a 10-point or 15-point scale).[18]

  • Provide water and unsalted crackers for panelists to cleanse their palate and neutralize their senses between samples.

  • Collect and analyze the data statistically (e.g., using ANOVA) to determine significant differences between the esters.[18]

The following diagram outlines the workflow for this sensory evaluation protocol.

G start Start: Define Objectives & Attributes panel Panelist Selection & Training start->panel setup Controlled Environment Setup panel->setup application Standardized Sample Application to Forearm setup->application evaluation Panelists Rate Attributes on a Scale at T=0, 1, 5 min application->evaluation evaluation->application Repeat for each randomized sample analysis Statistical Analysis (e.g., ANOVA) evaluation->analysis report Generate Comparative Sensory Profile Report analysis->report end End report->end

Caption: Workflow for sensory panel evaluation of emollients.

Conclusion and Formulation Strategy

The selection of an ester is a multi-faceted decision that balances sensory objectives, solubility requirements, and stability considerations.

  • Decyl Octanoate emerges as a versatile, mid-range emollient. Its balanced structure suggests it provides good emollience without the heaviness of longer-chain esters or the very light, sometimes drying feel of short-chain alternatives. It is an excellent candidate for daily wear moisturizers and body lotions where a comfortable, conditioning after-feel is desired.

  • Isopropyl Myristate is the go-to choice when penetration enhancement of active ingredients is a key objective.[4] Its excellent slip also makes it ideal for massage oils and products requiring significant glide, though its potential for comedogenicity should be considered in formulations for acne-prone skin.[1]

  • C12-15 Alkyl Benzoate excels in formulations where an elegant, light, and silky feel is paramount.[5][6] Its exceptional ability to dissolve and disperse UV filters makes it a cornerstone of modern sunscreen formulations.[11][14]

  • Caprylic/Capric Triglyceride is a highly stable, non-greasy emollient that provides excellent moisturization and skin-replenishing benefits.[7][8] Derived from natural sources, it aligns well with the trend toward "clean" and "natural" formulations and is suitable for all skin types, including sensitive skin.[8]

Ultimately, the most sophisticated formulations often employ a "cascade" of esters with varying properties.[1] A light, fast-spreading ester like C12-15 Alkyl Benzoate might provide the initial elegant feel, followed by a medium-weight ester like Decyl Octanoate to provide cushion and emollience, and finally a more substantive ingredient to lock in moisture. By understanding the distinct properties of each ester through objective data and systematic evaluation, the formulator can precisely craft the desired sensory experience and optimize product performance.

References

A comprehensive list of sources cited in this guide is provided below for verification and further reading.

  • Al-Edresi, S. et al. (2024). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. Gels, 11(12), 1006. Available at: [Link]

  • La Pink. (n.d.). C12-15 Alkyl Benzoate: Uses, Benefits & Why It's in Your Skincare. Available at: [Link]

  • Medical News Today. (2021). Caprylic triglyceride: Uses, benefits, and side effects. Available at: [Link]

  • Healthline. (2019). Caprylic/Capric Triglyceride: Uses, Benefits, Side Effects & More. Available at: [Link]

  • La Pink. (n.d.). Caprylic/Capric Triglyceride: Uses, Benefits & Skincare Role. Available at: [Link]

  • The Derm Review. (n.d.). Why Is C12-15 Alkyl Benzoate Used?. Available at: [Link]

  • Soap Chef Blog. (2023). ESTERS IN FORMULATION: THE ART OF CASCADING EMOLLIENTS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Spreadability Measurements to Assess Structural Equivalence (Q3) of Topical Formulations—A Technical Note. Available at: [Link]

  • Preprints.org. (2024). Caprylic/Capric Triglyceride: Origin, Applications in Cosmetic and Side Effects. Available at: [Link]

  • Avena Lab. (n.d.). C12-15 Alkyl Benzoate TDS ENG. Available at: [Link]

  • Borderline Beauty. (n.d.). Exploring the Skin-Loving Benefits of C12-15 Alkyl Benzoate. Available at: [Link]

  • Cosmetics & Toiletries. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Available at: [Link]

  • Acme-Hardesty. (n.d.). The Rising Demand for Esters and Sustainable Ingredients in the Personal Care Market. Available at: [Link]

  • Aston Chemicals. (n.d.). The link between function and structure of esters. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Decyl octanoate. Available at: [Link]

  • Extrapolate. (2024). Emollient Esters: Transforming the Landscape of Skincare. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Decyl octanoate. PubChem. Available at: [Link]

  • The Good Scents Company. (n.d.). decyl octanoate. Available at: [Link]

  • Centre for Industrial Rheology. (n.d.). Spreadability of Topical Pharmaceutical Products. Available at: [Link]

  • Cosmetics Business. (2006). Novel methods for emollient characterization. Available at: [Link]

  • Wisdom Lib. (2024). Spreadability Testing: Significance and symbolism. Available at: [Link]

  • MDPI. (2021). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecyl octanoate. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Sensory characterization of emollient. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors. Available at: [Link]

  • National Center for Biotechnology Information. (2005). Study of Sensory Properties of Emollients Used in Cosmetics and Their Correlation With Physicochemical Properties. Available at: [Link]

  • Semantic Scholar. (2008). SENSORY CHARACTERIZATION OF EMOLLIENTS. Available at: [Link]

  • ResearchGate. (n.d.). Emollients for cosmetic formulations: Towards relationships between physico-chemical properties and sensory perceptions. Available at: [Link]

  • ResearchGate. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Available at: [Link]

  • Medium. (2023). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Available at: [Link]

  • Semantic Scholar. (2006). Analysis of consumer cosmetic products for phthalate esters. Available at: [Link]

  • Ataman Kimya. (n.d.). DECYL COCOATE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl Myristate. PubChem. Available at: [Link]

  • Niran Chemical. (2023). Choosing the Right Concentration of Isopropyl Myristate for Your Product. Available at: [Link]

  • Medium. (2023). Applications of 1-Decanol in Cosmetics, Coatings, and Lubricants. Available at: [Link]

  • UPI. (n.d.). Decyl Cocoate Supplier. Available at: [Link]

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A Comparative Guide to the Efficacy of Decyl Octanoate and Other Common Emollients

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of topical formulations, the selection of an emollient is a critical decision that profoundly impacts product performance, sensory characteristics, and ultimately, therapeutic efficacy. This guide provides an in-depth technical comparison of decyl octanoate against a selection of widely used emollients: caprylic/capric triglyceride, isopropyl myristate, and dimethicone. By examining their physicochemical properties, mechanisms of action, and performance in key experimental models, this document aims to equip formulation scientists with the evidence-based insights necessary for informed ingredient selection.

Introduction to Emollients and Their Role in Skin Barrier Function

Emollients are fundamental components of topical formulations, designed to soften, soothe, and hydrate the skin. Their primary mechanism of action involves reinforcing the skin's natural barrier, the stratum corneum, which is composed of corneocytes embedded in a lipid matrix.[1][2][3] A compromised skin barrier leads to increased transepidermal water loss (TEWL), resulting in dryness, irritation, and a predisposition to inflammatory skin conditions.[4]

Emollients improve skin barrier function through various mechanisms, including forming an occlusive film to reduce TEWL, filling the spaces between corneocytes to create a smoother surface, and in some cases, integrating into the lipid lamellae of the stratum corneum.[5][6][7] The efficacy of an emollient is therefore determined by its ability to enhance skin hydration, reduce TEWL, and provide desirable sensory properties that ensure patient compliance.

Physicochemical Properties of Selected Emollients

The performance of an emollient is intrinsically linked to its chemical structure and physical properties. This section provides a comparative overview of the key physicochemical characteristics of decyl octanoate and the selected comparator emollients.

PropertyDecyl OctanoateCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone
INCI Name Decyl OctanoateCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone
Chemical Class EsterTriglyceride (mixed triester)EsterSilicone Polymer
Molecular Formula C18H36O2[8][9]Variable (mixture)C17H34O2(C2H6OSi)n
Molecular Weight 284.48 g/mol [8][9]~500 g/mol (average)270.45 g/mol Variable
Appearance Colorless liquidColorless to light yellow liquidColorless, oily liquidClear, viscous liquid
Solubility Soluble in alcohol, insoluble in water[8]Miscible with oils, insoluble in waterSoluble in most organic solvents, insoluble in waterInsoluble in water and oil
Spreadability Good (inferred from structure)ExcellentExcellentExcellent
Viscosity Low to mediumLowLowVariable (available in a wide range of viscosities)

Causality Behind Structural Choices:

  • Decyl Octanoate and Isopropyl Myristate: As esters of fatty acids and alcohols, their relatively low molecular weight and linear/branched alkyl chains contribute to their good spreadability and non-greasy feel.

  • Caprylic/Capric Triglyceride: Being a triglyceride, it has a larger molecular structure than the simple esters, which can provide a more substantive and occlusive film on the skin.

  • Dimethicone: As a silicone polymer, its flexible siloxane backbone allows for excellent spreadability and the formation of a permeable, non-tacky film, contributing to a unique silky sensory profile.[5]

Comparative Efficacy: Experimental Data

The true measure of an emollient's efficacy lies in its performance in standardized in-vivo and in-vitro tests. This section presents a comparative analysis based on available experimental data for skin hydration, transepidermal water loss, and sensory perception.

It is important to note that while extensive data exists for caprylic/capric triglyceride, isopropyl myristate, and dimethicone, there is a significant lack of publicly available, direct comparative experimental data for decyl octanoate. Therefore, the performance of decyl octanoate in the following parameters is largely inferred from its physicochemical properties and the known performance of similar ester emollients.

Skin Hydration (Corneometry)

Corneometry is a widely accepted non-invasive method for measuring the hydration level of the stratum corneum. The device measures the skin's electrical capacitance, which is directly proportional to its water content.

EmollientChange in Skin Hydration (Corneometer Units)Time PointsStudy Type
Decyl Octanoate Data not available--
Caprylic/Capric Triglyceride Significant increase from baseline[2]2 hours post-applicationIn-vivo
Isopropyl Myristate Data not available in direct comparison--
Dimethicone Significant improvement in skin barrier function and hydration[10]Not specifiedIn-vivo (in atopic dermatitis patients)

Experimental Protocol: In-Vivo Skin Hydration Measurement

This protocol outlines a standardized procedure for assessing the effect of emollients on skin hydration using a Corneometer.

G cluster_pre Pre-Study Phase cluster_app Application Phase cluster_post Post-Application Measurement p1 Subject Recruitment & Acclimatization (Controlled temperature and humidity) p2 Baseline Measurement (Corneometer readings on defined test sites) p1->p2 a1 Application of Test Emollients (Standardized amount, e.g., 2 mg/cm²) p2->a1 a2 Untreated control site remains bare m1 Corneometer Readings at Predetermined Intervals (e.g., 1, 2, 4, 8 hours) a1->m1 m2 Data Analysis (Comparison to baseline and untreated control) m1->m2

Caption: Workflow for Corneometry-based Skin Hydration Study.

Skin Barrier Function (Transepidermal Water Loss - TEWL)

TEWL is a measure of the rate of water evaporation from the skin, providing a direct indication of the integrity of the skin barrier. A lower TEWL value signifies a more intact and effective barrier.

Emollient% Reduction in TEWLTime PointsStudy Type
Decyl Octanoate Data not available--
Caprylic/Capric Triglyceride Significant reduction from baseline[2]2 hours post-applicationIn-vivo
Isopropyl Myristate Data not available in direct comparison--
Dimethicone Significantly reduced TEWL[10]Not specifiedIn-vivo

Experimental Protocol: In-Vivo Transepidermal Water Loss (TEWL) Measurement

This protocol details the standardized methodology for evaluating the effect of emollients on skin barrier function by measuring TEWL.

G cluster_pre Pre-Study Phase cluster_app Application Phase cluster_post Post-Application Measurement p1 Subject Acclimatization (Minimum 30 minutes in a controlled environment) p2 Baseline TEWL Measurement (Open-chamber evaporimeter on test sites) p1->p2 a1 Application of Test Emollients (2 mg/cm² to designated areas) p2->a1 a2 Inclusion of a positive control (e.g., petrolatum) and an untreated negative control m1 TEWL Readings at Set Time Intervals (e.g., 1, 2, 4, 6, 8 hours) a1->m1 m2 Data Analysis (Calculate % reduction vs. baseline and controls) m1->m2

Caption: Standardized Protocol for TEWL Measurement.

Sensory Profile Comparison

The sensory characteristics of an emollient are paramount for user acceptance and adherence to treatment regimens. These properties are typically evaluated by a trained sensory panel.

Sensory AttributeDecyl Octanoate (Inferred)Caprylic/Capric TriglycerideIsopropyl MyristateDimethicone
Initial Feel Light to mediumLight, silky[11]Very light, non-greasy[4]Silky, smooth[5][8]
Spreadability GoodExcellent[1]Excellent[4]Excellent[12]
Absorbency ModerateFast to moderate[3]FastFast
After-feel Soft, non-tackyNon-greasy, softPowdery, drySmooth, non-tacky[5]
Greasiness Low to moderateLow[1]Very lowVery low
Shine/Gloss ModerateLow to moderateLowMatte to low shine[8]

Experimental Protocol: Quantitative Descriptive Sensory Analysis

This protocol outlines the methodology for conducting a sensory analysis of emollients using a trained panel.

G cluster_panel Panel Training & Calibration cluster_eval Product Evaluation cluster_data Data Analysis t1 Selection of Panelists (Based on sensory acuity) t2 Training on Sensory Attributes (Using reference standards for intensity scaling) t1->t2 e1 Blinded & Randomized Sample Presentation t2->e1 e2 Standardized Application on Forearm (Controlled volume and area) e1->e2 e3 Evaluation of Attributes at Different Time Points (Initial, during rub-out, after-feel) e2->e3 d1 Collection of Intensity Ratings e3->d1 d2 Statistical Analysis (e.g., ANOVA, PCA) d1->d2 G cluster_skin Stratum Corneum sc Lipid Bilayer disruption Disruption of Lipid Packing sc->disruption Leads to emollient Emollient emollient->sc Interacts with api API api->disruption Facilitates passage of permeation Enhanced API Permeation disruption->permeation

Caption: Mechanism of Emollient-Induced Permeation Enhancement.

While specific data on decyl octanoate's permeation-enhancing effects are scarce, esters like isopropyl myristate are well-documented penetration enhancers. They achieve this by fluidizing the lipid bilayers of the stratum corneum, thereby increasing the diffusion of APIs through the skin. The choice of emollient can therefore be a strategic tool to modulate drug delivery.

Experimental Protocol: In-Vitro Skin Permeation Study

This protocol provides a framework for assessing the influence of emollients on the transdermal delivery of an API using Franz diffusion cells.

G cluster_setup Franz Cell Setup cluster_app Formulation Application cluster_sampling Sampling & Analysis cluster_data Data Interpretation s1 Mounting of Skin Membrane (Excised human or animal skin) s2 Filling Receptor Chamber with Buffer (e.g., PBS at 37°C) s1->s2 a1 Application of API-Containing Emollient to Donor Chamber s2->a1 sa1 Collection of Samples from Receptor Chamber at Timed Intervals a1->sa1 sa2 Quantification of API (e.g., HPLC) sa1->sa2 d1 Calculation of Permeation Parameters (Flux, Permeability Coefficient) sa2->d1

Caption: Protocol for In-Vitro Skin Permeation using Franz Cells.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the efficacy of decyl octanoate against other commonly used emollients. Based on its physicochemical properties as a medium-chain ester, decyl octanoate is expected to offer a good balance of emollience, spreadability, and a light skin feel.

However, the significant gap in publicly available experimental data for decyl octanoate underscores the need for further research. Direct, head-to-head studies are required to quantify its effects on skin hydration and barrier function and to fully characterize its sensory profile. Such studies would be invaluable for formulation scientists seeking to leverage the potential benefits of this emollient in next-generation topical products.

For drug development professionals, investigating the impact of decyl octanoate on the permeation of various APIs could unveil new opportunities for optimizing transdermal delivery systems. As the demand for cosmetically elegant and effective topical formulations continues to grow, a comprehensive understanding of the performance of emollients like decyl octanoate is essential for innovation.

References

  • Unveiling Dimethicone: Skin's Foe or Beauty Ally? - Reviva Labs. (2024, December 26). Retrieved from [Link]

  • Why Derms Love Dimethicone—a Skin-Protecting Ingredient—In Skincare. (2023, October 18). Byrdie. Retrieved from [Link]

  • The Truth About Dimethicone. Naturium Australia. Retrieved from [Link]

  • Exploring the Use of Dimethicone in Skincare Products. (2023, March 11). Clinikally. Retrieved from [Link]

  • What is dimethicone? Uses, safety, and alternatives. (2025, October 3). Medical News Today. Retrieved from [Link]

  • Unlocking the Benefits of Caprylic Triglyceride for Your Skin. (2023, March 14). Clinikally. Retrieved from [Link]

  • Ingredient Profile—Dimethicone. (2013, May 28). Cosmetics & Toiletries. Retrieved from [Link]

  • Dimethicone: Skin Protectant Ingredient. CeraVe. Retrieved from [Link]

  • Ingredient Watch List: Dimethicone, the Smoothing Silicone That Exacerbates Acne. (2023, December 22). Annmarie Gianni. Retrieved from [Link]

  • The Science of Caprylic/Capric Triglyceride in Skin Care. (2024, December 23). Skin Type Solutions. Retrieved from [Link]

  • In-vivo sensory evaluation of IPR (Isopropyl ricinoleate) and IPM... ResearchGate. Retrieved from [Link]

  • Effect of an Emollient Emulsion Containing 15.0% of Caprylic/Capric Triglyceride on the Urocanic Acid of the Stratum Corneum. (2023, March 25). PMC. Retrieved from [Link]

  • Caprylic/Capric Triglyceride | Cosmetic Ingredients Guide. (2025, November 3). Retrieved from [Link]

  • Caprylic/Capric Triglyceride:Uses, Benefits, Side Effects & More. (2019, February 21). Healthline. Retrieved from [Link]

  • The Science Behind Caprylic Capric Triglycerides: Properties and Benefits for Formulators. (2026, January 18). Retrieved from [Link]

  • Caprylic Capric Triglycerides. JOSEE Organic Beauty & Perfume. Retrieved from [Link]

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  • DFD-01 Reduces Transepidermal Water Loss and Improves Skin Hydration and Flexibility. (2017, November 13). Retrieved from [Link]

  • DECYL COCOATE. Ataman Kimya. Retrieved from [Link]

  • decyl octanoate, 2306-89-0. The Good Scents Company. Retrieved from [Link]

  • ethyl octanoate, 106-32-1. The Good Scents Company. Retrieved from [Link]

  • Choosing the Right Concentration of Isopropyl Myristate for Your Product. (2025, June 13). Niran Chemical. Retrieved from [Link]

  • isodecyl octanoate, 34962-91-9. The Good Scents Company. Retrieved from [Link]

  • Decyl octanoate | C18H36O2 | CID 75319. PubChem. Retrieved from [Link]

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  • Isopropyl Myristate Recommended for Aimed Rather Than Routine Patch Testing. PubMed. Retrieved from [Link]

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  • Decyl Cocoate Supplier | 929-77-1 | Your Reliable Distributor UPIglobal. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the most effective analytical techniques for validating the purity of synthesized decyl octanoate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only execute these methods but to understand and interpret the results with the critical eye of an expert.

The Synthetic Target: Decyl Octanoate

Decyl octanoate (C18H36O2) is the ester formed from the reaction of decanol and octanoic acid.[2] Its synthesis, typically an esterification reaction, can result in a mixture containing the desired ester, unreacted decanol, unreacted octanoic acid, and potentially water as a by-product. Therefore, a robust analytical workflow is essential to confirm the identity of the product and quantify its purity.

A Multi-Pronged Approach to Purity Validation

No single analytical technique provides a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic application of multiple orthogonal methods. Here, we will compare and contrast three workhorse techniques in chemical analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile and semi-volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation and quantification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the confirmation of functional groups and the absence of starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse

GC-MS is a cornerstone technique for purity analysis due to its exceptional ability to separate complex mixtures and provide definitive identification of the individual components.[3] The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the GC column, while the mass spectrometer fragments the eluted compounds and provides a unique mass spectrum, akin to a molecular fingerprint.[4]

The "Why" Behind GC-MS for Decyl Octanoate Analysis

The choice of GC-MS is underpinned by several key factors:

  • Volatility: Decyl octanoate and its likely impurities (decanol and octanoic acid) are sufficiently volatile for GC analysis.

  • High Resolution: Capillary GC columns offer excellent separation of compounds with similar boiling points.

  • Sensitivity: MS detection provides high sensitivity, enabling the detection of even trace impurities.

  • Definitive Identification: The mass spectrum of each component can be compared against a library (like the NIST library) for confident identification.[3]

Experimental Protocol: GC-MS Analysis of Decyl Octanoate
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized decyl octanoate.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate).

    • If necessary, prepare a dilution to ensure the concentration is within the linear range of the detector.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the retention time of the major peak with that of a decyl octanoate standard, if available.

    • Analyze the mass spectrum of each peak and compare it with the NIST library for identification. The mass spectrum of decyl octanoate will show characteristic fragments.[5]

    • Calculate the purity by determining the area percentage of the decyl octanoate peak relative to the total area of all peaks in the chromatogram.

Data Interpretation: A Comparative Look
ParameterPure Decyl OctanoateDecyl Octanoate with Impurities
Chromatogram A single major peak at the expected retention time.Multiple peaks.
Major Peak MS Matches the library spectrum for decyl octanoate.Matches the library spectrum for decyl octanoate.
Minor Peaks Absent or at very low abundance.Peaks corresponding to decanol and/or octanoic acid will be present.
Purity (Area %) > 99%< 99%, with percentages for each identified impurity.
Workflow for GC-MS Analysis

Caption: Workflow for GC-MS purity analysis of decyl octanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy is an unparalleled technique for the unambiguous elucidation of molecular structure.[6] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the desired molecular structure and the detection of impurities.

The "Why" Behind NMR for Decyl Octanoate Analysis
  • Structural Verification: NMR provides definitive proof of the ester linkage and the specific arrangement of the decyl and octanoyl chains.

  • Quantitative Analysis (qNMR): With the use of an internal standard, NMR can be used for highly accurate quantification of the analyte and its impurities.

  • Detection of Non-Volatile Impurities: Unlike GC-MS, NMR can detect non-volatile impurities that may not be amenable to gas chromatography.

Experimental Protocol: ¹H and ¹³C NMR Analysis of Decyl Octanoate
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized decyl octanoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • NMR Instrumentation and Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Nuclei: ¹H and ¹³C.

    • Solvent: Chloroform-d (CDCl₃).

    • ¹H NMR:

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Typical spectral width: -2 to 12 ppm.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Typical spectral width: 0 to 220 ppm.

  • Data Analysis:

    • ¹H NMR:

      • Integrate the peaks to determine the relative number of protons.

      • Analyze the chemical shifts and splitting patterns to assign the peaks to the protons in the decyl and octanoyl chains.

      • Look for characteristic peaks of impurities, such as the -OH proton of decanol or the carboxylic acid proton of octanoic acid.

    • ¹³C NMR:

      • Identify the carbonyl carbon of the ester group (around 174 ppm).

      • Assign the remaining peaks to the carbons of the alkyl chains.

      • Compare the spectrum to reference spectra for decyl octanoate.[7]

Data Interpretation: A Comparative Look
ParameterPure Decyl OctanoateDecyl Octanoate with Impurities
¹H NMR Spectrum Shows characteristic peaks for the ester with correct integrations and splitting patterns.Additional peaks corresponding to unreacted decanol (e.g., -CH₂OH at ~3.6 ppm) and octanoic acid (e.g., -COOH at ~10-12 ppm, often broad) will be present.
¹³C NMR Spectrum Shows the expected number of carbon signals with chemical shifts consistent with the decyl octanoate structure.Additional carbon signals from the impurities will be observed.
Structural Confirmation Unambiguous confirmation of the decyl octanoate structure.The presence of impurity peaks indicates an incomplete reaction.
Workflow for NMR Analysis

Caption: Workflow for NMR structural validation of decyl octanoate.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] It is an excellent first-pass technique to confirm the formation of the ester and to check for the presence of starting materials.

The "Why" Behind FTIR for Decyl Octanoate Analysis
  • Speed and Simplicity: FTIR analysis is very fast, often taking only a few minutes per sample.

  • Confirmation of Ester Formation: The presence of a strong carbonyl (C=O) stretch in the characteristic ester region is a clear indication of product formation.

  • Detection of Starting Materials: The absence of a broad O-H stretch from the carboxylic acid and alcohol starting materials is a strong indicator of a complete reaction.[9]

Experimental Protocol: FTIR Analysis of Decyl Octanoate
  • Sample Preparation:

    • Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Instrumentation and Acquisition:

    • Spectrometer: Agilent Cary 630 FTIR or equivalent with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the key absorption bands in the spectrum.

    • Look for the characteristic C=O stretch of the ester.

    • Check for the absence of the broad O-H stretch of the carboxylic acid and alcohol.

    • Note the C-H stretching and bending vibrations of the alkyl chains.

Data Interpretation: A Comparative Look
Functional GroupPure Decyl OctanoateDecyl Octanoate with Impurities
Ester C=O Stretch Strong, sharp peak around 1740 cm⁻¹.Strong, sharp peak around 1740 cm⁻¹.
Carboxylic Acid O-H Stretch Absent.Broad peak from ~3300-2500 cm⁻¹.
Alcohol O-H Stretch Absent.Broad peak around 3300 cm⁻¹.
Alkyl C-H Stretches Strong peaks around 2920 and 2850 cm⁻¹.Strong peaks around 2920 and 2850 cm⁻¹.
Workflow for FTIR Analysis

Caption: Workflow for FTIR functional group analysis of decyl octanoate.

Conclusion: An Integrated Approach to Purity Validation

The validation of synthesized decyl octanoate purity is a critical step in ensuring the reliability of your research. While each of the techniques discussed provides valuable information, a truly comprehensive assessment is achieved through their combined application. GC-MS excels at separating and identifying volatile components, NMR provides unambiguous structural confirmation and quantitative data, and FTIR offers a rapid check for the presence of key functional groups. By employing this multi-faceted approach, you can be confident in the quality of your synthesized material and the integrity of your scientific endeavors.

References

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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of excipients is not merely a procedural step but the bedrock of formulation integrity and therapeutic efficacy. Decyl octanoate (C₁₈H₃₆O₂), an ester of decyl alcohol and octanoic acid, is a widely utilized emollient and skin conditioning agent in topical pharmaceutical and cosmetic formulations.[1][2] Its physicochemical properties influence texture, spreadability, and, critically, the penetration of active pharmaceutical ingredients (APIs). Therefore, a robust, multi-faceted analytical approach is imperative to validate its identity, purity, and consistency.

This guide eschews a rigid template to provide a dynamic, logic-driven framework for the comprehensive analysis of decyl octanoate. We will explore the synergistic use of chromatographic and spectroscopic techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice. By cross-referencing data from orthogonal methods, we create a self-validating system that ensures the highest degree of scientific certainty.

Foundational Physicochemical Properties: The Basis for Comparison

Before delving into complex instrumentation, a comparison of basic physical and chemical properties provides an essential baseline. These parameters are the first checkpoint in verifying material identity and can offer clues to potential deviations in quality. Decyl octanoate is often used interchangeably with other fatty acid esters that serve similar functions as emollients or penetration enhancers. Understanding their distinct properties is crucial for formulation design and substitution.

Below is a comparative summary of decyl octanoate and three common alternatives: octyl octanoate, isopropyl myristate, and decyl oleate.

Table 1: Comparative Physicochemical Properties of Common Fatty Acid Esters

PropertyDecyl OctanoateOctyl OctanoateIsopropyl MyristateDecyl Oleate
CAS Number 2306-89-0[3][4]2306-88-9[5][6]110-27-0[7]3687-46-5[1]
Molecular Formula C₁₈H₃₆O₂[4][8]C₁₆H₃₂O₂[5][6]C₁₇H₃₄O₂C₂₈H₅₄O₂[2][9]
Molecular Weight 284.48 g/mol [3][8]256.42 g/mol [5][6]270.45 g/mol 422.73 g/mol [2]
Boiling Point ~334-336 °C @ 760 mmHg[3]~307 °C @ 760 mmHg~167 °C @ 10 mmHg[10]N/A
Melting Point 4.2 °C[11][12]-18 °C-4 °C[10]N/A
Density ~0.864 g/cm³[12]~0.859 g/mL @ 25 °C~0.850 g/cm³ @ 20 °C[10]~0.85-0.89 g/cm³
Refractive Index N/A~1.435 @ 20 °C~1.434-1.438 @ 20 °C[10]~1.453-1.456

Chromatographic Separation: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the target compound from starting materials, by-products, and degradants. We employ two primary, complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile components and High-Performance Liquid Chromatography (HPLC) for broader compound applicability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the premier technique for analyzing fatty acid esters due to their inherent volatility.[13] It provides exceptional separation efficiency (GC) coupled with definitive identification (MS), making it ideal for assessing purity and identifying trace volatile impurities that could impact the product's organoleptic properties or stability.[9][14][15]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Prepare 1 mg/mL solution of Decyl Octanoate in Hexane GC Inject 1 µL into GC System (Splitless Mode) P1->GC Col Separation on HP-5MS Column (Temperature Gradient) GC->Col Ion Electron Impact (EI) Ionization (70 eV) Col->Ion Det Mass Analyzer (Quadrupole) Ion->Det Spec Generate Mass Spectrum Det->Spec Output Data Analysis: Chromatogram & Spectra Spec->Output

Caption: High-level workflow for GC-MS analysis of Decyl Octanoate.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: a. Accurately weigh and dissolve the decyl octanoate sample in high-purity hexane to a final concentration of 1 mg/mL. b. Vortex the solution until fully homogenous. c. Transfer the solution to a 2 mL autosampler vial.

  • Instrumentation and Conditions: The following parameters provide a robust starting point.[9][16]

    • GC System: Agilent 6890N or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. The 5% phenyl-methylpolysiloxane phase provides excellent resolution for fatty acid esters.

    • Injector: 280°C, Splitless mode. This ensures complete volatilization of the analyte without discrimination.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 10 minutes. This gradient effectively separates analytes across a range of boiling points.

    • MS Detector: Agilent 5973 or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns for library matching.

    • Mass Range: Scan from m/z 50 to 550. This range covers the molecular ion and key fragments of decyl octanoate and related esters.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Interpretation & Comparison: The primary peak in the chromatogram will correspond to decyl octanoate. Purity is calculated as the area percentage of this peak relative to the total peak area. The mass spectrum provides a molecular fingerprint. For decyl octanoate, key fragments arise from the cleavage of the ester bond and fragmentation of the alkyl chains.

Table 2: Comparative GC-MS Data for Fatty Acid Esters

AnalyteExpected Retention Index (Non-polar column)Key Mass Fragments (m/z)
Decyl Octanoate ~1959[4]145 (base peak), 57, 43, 41, 55[4]
Octyl Octanoate ~1760-1780117, 57, 43, 84
Isopropyl Myristate ~1730-1750227, 43, 213, 185
Decyl Oleate ~2750-277055, 69, 83, 41
High-Performance Liquid Chromatography (HPLC)

Causality: While GC-MS is excellent for volatiles, HPLC is indispensable for analyzing non-volatile impurities, thermally labile compounds, or when derivatization is undesirable.[17] For fatty acid esters, a Reverse Phase (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity. It serves as an orthogonal purity check to GC-MS.

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: a. Accurately weigh and dissolve the decyl octanoate sample in acetonitrile to a final concentration of 1 mg/mL. b. Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the column.

  • Instrumentation and Conditions: [18]

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm). A C18 stationary phase provides strong hydrophobic interactions necessary for retaining and separating long-chain esters.

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (95:5 v/v). This high organic content is required to elute the highly non-polar analyte in a reasonable time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 210 nm (for detecting the carbonyl chromophore) or Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile analytes.

    • Injection Volume: 10 µL.

Data Interpretation: A successful separation will show a single, sharp major peak for decyl octanoate. Purity is determined by the area percentage of this peak. The retention time is characteristic of the molecule's hydrophobicity under the given conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System P1 Dissolve sample in Acetonitrile (1 mg/mL) P2 Filter through 0.45 µm PTFE Syringe Filter P1->P2 Inj Inject 10 µL P2->Inj Col Separation on C18 Column Inj->Col Pump Isocratic Pump (ACN/H₂O 95:5) Pump->Inj Det UV or ELSD Detector Col->Det Output Data Analysis: Purity by Peak Area Det->Output

Caption: General workflow for purity analysis by RP-HPLC.

Spectroscopic Analysis: Unambiguous Structural Confirmation

While chromatography excels at separation, spectroscopy provides definitive structural information. Nuclear Magnetic Resonance (NMR) offers an unparalleled view of the complete molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid confirmation of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation.[19][20] Both ¹H and ¹³C NMR provide data on the chemical environment of nearly every atom in the molecule. This allows for unambiguous confirmation of the decyl and octanoyl moieties and the ester linkage, making it the ultimate tool for identity verification.[9]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the decyl octanoate sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Data Interpretation & Comparison: The chemical shifts (δ) are highly characteristic. The comparison table below highlights the key signals that differentiate decyl octanoate from its alternatives.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Functional GroupDecyl OctanoateOctyl OctanoateIsopropyl MyristateDecyl Oleate
-O-CH₂-R ~4.05 (triplet)[9]~4.05 (triplet)~4.99 (septet, -O-CH-(CH₃)₂)~4.05 (triplet)[9]
-C(=O)-CH₂-R ~2.28 (triplet)~2.28 (triplet)~2.28 (triplet)~2.28 (triplet)
-CH=CH- N/AN/AN/A~5.34 (multiplet)[9]
Terminal -CH₃ ~0.88 (triplet)~0.88 (triplet)~0.88 (triplet, chain) & ~1.22 (doublet, isopropyl)~0.88 (triplet)
Alkyl Chain (-CH₂-)n ~1.26 (broad multiplet)~1.26 (broad multiplet)~1.25 (broad multiplet)~1.28 & ~2.01 (multiplets)

Note: The integration of these signals confirms the ratio of protons in each part of the molecule, validating the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[21] It is an excellent first-pass technique to confirm the presence of the characteristic ester group (C=O, C-O) and the long aliphatic chains (C-H), providing a quick verification of the compound class.

Experimental Protocol: ATR-FTIR Analysis

  • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a single drop of the neat decyl octanoate liquid onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

FTIR_Logic Molecule Decyl Octanoate Structure FunctionalGroups Functional Group C-H (Alkyl) C=O (Ester) C-O (Ester) IR_Peaks Characteristic IR Absorption (cm⁻¹) ~2920 & ~2850 ~1740 ~1170 FunctionalGroups->IR_Peaks Vibrational Mode

Caption: Correlation between functional groups and FTIR peaks for an ester.

Data Interpretation & Comparison: The FTIR spectrum provides a "molecular fingerprint." The most telling absorption is the very strong, sharp peak for the carbonyl (C=O) stretch of the ester group.

Table 4: Comparative FTIR Absorption Bands (Wavenumber, cm⁻¹)

Vibrational ModeFunctional GroupDecyl OctanoateOctyl OctanoateIsopropyl MyristateDecyl Oleate
C-H Stretch Alkane (-CH₂)~2920, ~2850~2925, ~2855~2925, ~2855~2922, ~2853
C=O Stretch Ester (-COO-)~1735 - 1740 ~1735 - 1740 ~1735 - 1740 ~1735 - 1740
C-O Stretch Ester (-COO-)~1170 - 1180~1170 - 1180~1170 - 1180~1170 - 1180
C=C Stretch Alkene (-CH=CH-)N/AN/AN/A~1654 (weak)

A Unified Strategy: The Power of Cross-Referencing

No single analytical technique provides a complete picture. The true power of this approach lies in the logical cross-referencing of data from these orthogonal methods. This workflow ensures that the identity, purity, and structure of decyl octanoate are confirmed with an exceptionally high degree of confidence.

Cross_Reference_Workflow Start Decyl Octanoate Sample FTIR FTIR Analysis Start->FTIR HPLC HPLC Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS NMR NMR Analysis Start->NMR Res_FTIR Confirm Ester Functional Group FTIR->Res_FTIR Res_HPLC Determine Purity (Non-Volatiles) HPLC->Res_HPLC Res_GCMS Determine Purity (Volatiles) GCMS->Res_GCMS Res_NMR Confirm Absolute Structure NMR->Res_NMR Final Validated Material Specification Res_FTIR->Final Cross-Reference Data Res_HPLC->Final Cross-Reference Data Res_GCMS->Final Cross-Reference Data Res_NMR->Final Cross-Reference Data

Caption: Logical workflow for comprehensive, cross-referenced analysis.

This integrated approach ensures that:

  • FTIR provides a rapid " go/no-go " confirmation of the correct compound class.

  • HPLC and GC-MS provide orthogonal and complementary data on purity, covering both volatile and non-volatile impurities.

  • NMR serves as the final arbiter, providing unequivocal structural proof that the major component identified by chromatography is indeed decyl octanoate.

By systematically applying and cross-referencing the data from these techniques, researchers and developers can build a robust and defensible analytical package for decyl octanoate, ensuring the quality, safety, and efficacy of their final formulations.

References

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A Senior Application Scientist's Guide to In Vitro Skin Permeation Studies: Evaluating Decyl Octanoate as a Novel Penetration Enhancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transdermal and topical drug delivery, overcoming the formidable barrier of the stratum corneum is a primary challenge. Chemical penetration enhancers are pivotal in modulating this barrier to improve the bioavailability of active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of decyl octanoate, a fatty acid ester, with other classes of penetration enhancers, supported by established experimental protocols and mechanistic insights.

The Imperative for Penetration Enhancement

The stratum corneum, the outermost layer of the epidermis, is a highly organized, lipid-rich structure that effectively limits the passage of most xenobiotics. Its "brick and mortar" model, consisting of corneocytes (bricks) embedded in a continuous lipid matrix (mortar), confers this barrier function. Penetration enhancers are chemical agents that transiently and reversibly disrupt this organized structure, thereby facilitating drug permeation. An ideal enhancer should be pharmacologically inert, non-toxic, non-irritating, and its effect should be immediate and reversible upon removal.[1]

Profiling Decyl Octanoate: A Physicochemical Overview

Decyl octanoate (C18H36O2) is an ester of decyl alcohol and octanoic acid. As a lipophilic molecule, its properties are well-suited for interaction with the lipid matrix of the stratum corneum.

Table 1: Physicochemical Properties of Decyl Octanoate

PropertyValueSource
Molecular Formula C18H36O2PubChem
Molecular Weight 284.5 g/mol PubChem
LogP (o/w) ~7.6 - 7.9 (estimated)The Good Scents Company
Appearance Colorless liquid (estimated)The Good Scents Company
Solubility Insoluble in water, Soluble in alcoholThe Good Scents Company

Source: Data compiled from PubChem and The Good Scents Company.

The high lipophilicity (indicated by a high LogP value) is a key determinant of its mechanism of action, suggesting a primary interaction with the lipid domains of the stratum corneum.

Mechanism of Action: How Fatty Acid Esters Modulate the Skin Barrier

Fatty acid esters, including decyl octanoate, are believed to enhance skin permeation primarily by disrupting the highly ordered lipid bilayers of the stratum corneum.[2][3] This mechanism involves several synergistic actions:

  • Intercalation and Fluidization: The long alkyl chains of the ester intercalate between the endogenous lipid chains (ceramides, cholesterol, and free fatty acids) of the stratum corneum. This insertion disrupts the tight, ordered packing of the lipids, leading to an increase in their fluidity.[2]

  • Creation of Permeable Pockets: The disruption of the lipid matrix creates more disordered or "fluid" pockets, which act as more permeable pathways for drug molecules to diffuse through.[4][5]

  • Enhanced Partitioning: By making the stratum corneum more lipophilic and disordered, decyl octanoate can increase the partitioning of a drug from the formulation into the skin.

This transient and reversible disruption lowers the overall resistance of the stratum corneum to molecular transport.

G cluster_0 Normal Stratum Corneum cluster_1 Formulation Application cluster_2 Mechanism of Enhancement cluster_3 Resulting Stratum Corneum A Highly Ordered Lipid Bilayers B Corneocytes ('Bricks') C Topical Formulation (API + Decyl Octanoate) D Decyl Octanoate Intercalates into Lipid Bilayers C->D Enhancer Action E Increased Fluidity & Disruption of Lipid Packing D->E F Enhanced Drug Partitioning & Diffusion E->F G Disrupted and Fluidized Lipid Bilayers F->G Effect on SC H Increased Permeability

Caption: Workflow for a typical in vitro skin permeation study.

Step-by-Step Methodology

Objective: To quantify and compare the permeation of a model API through an excised skin membrane from formulations containing decyl octanoate versus other standard enhancers (e.g., Oleic Acid, Propylene Glycol, DMSO) and a negative control (formulation without enhancer).

Materials:

  • Franz Diffusion Cells (static, vertical type)

  • Excised human or porcine skin (dermatomed to ~500 µm)

  • Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4, with a co-solvent if needed to maintain sink conditions) [6]* Test formulations:

    • Control: API in a base vehicle.

    • Test 1: API + 5% w/w Decyl Octanoate in base vehicle.

    • Test 2: API + 5% w/w Oleic Acid in base vehicle.

    • Test 3: API + 10% w/w Propylene Glycol in base vehicle.

    • Test 4: API + 10% w/w DMSO in base vehicle.

  • Validated HPLC or LC-MS/MS system for API quantification.

Protocol:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Cut sections to fit the Franz diffusion cells. Verify the integrity of each skin section before mounting.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber. [7]3. Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin. [7]4. Equilibration: Allow the assembled cells to equilibrate in a heating block/water bath at 32°C for at least 30 minutes. [8]5. Dosing: Accurately apply a finite dose (e.g., 10-15 mg/cm²) of the test formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a precise aliquot of the receptor solution from the sampling port for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and ensure sink conditions. [6][8]7. Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.

    • Calculate the Permeability Coefficient (Kp) where Kp = Jss / Cdonor (Cdonor is the initial drug concentration in the donor formulation).

    • Calculate the Enhancement Ratio (ER) :

      • ER = (Flux with enhancer) / (Flux without enhancer)

Comparative Performance Analysis

Table 2: Comparative Overview of Chemical Penetration Enhancers

Enhancer ClassExample(s)Proposed Mechanism(s)Typical ConcentrationReported Enhancement Ratio (ER)Key Considerations
Fatty Acid Esters Decyl Octanoate , Isopropyl MyristateIntercalation and fluidization of stratum corneum lipids. [2]1-10%Varies widely; can be ~2-5 fold or higher. [7]Generally regarded as safe (GRAS); efficacy depends on alkyl chain length and vehicle. [9]
Fatty Acids Oleic AcidDisruption of lipid packing due to 'kink' in the alkyl chain; phase separation. [9][10]1-5%5-10 fold for some drugs (e.g., estradiol). [7][11]Highly effective but can sometimes cause irritation.
Sulfoxides Dimethyl Sulfoxide (DMSO)Alters keratin conformation; lipid fluidization; acts as a co-solvent. [12][13]>50% (high conc.)Can be >100-fold for some drugs, but highly concentration-dependent. [14]4-fold for estradiol. [12][15]Potent, but can cause skin irritation, erythema, and scaling at high concentrations. [15]
Azones Laurocapram (Azone®)Partitions into lipid bilayers, disrupting their structure. [5][16][17]1-5%Up to 100-fold for hydrophilic drugs like 5-fluorouracil. [11]The first rationally designed enhancer; very potent but not used in commercial formulations. [16]
Glycols Propylene Glycol (PG)Acts as a solvent, increasing drug partitioning into the skin; hydrates keratin. [18]5-20%~2-3 fold. [7]Widely used as a vehicle and co-solvent; generally low irritation potential.

Enhancement Ratios are highly dependent on the specific drug, formulation, and experimental conditions, and values are provided for general comparison.

Field Insights:

  • Decyl Octanoate's Niche: As a fatty acid ester, decyl octanoate is expected to be a moderately effective enhancer, particularly for lipophilic drugs. Its primary advantage lies in its favorable safety profile compared to more aggressive enhancers like DMSO or Azone. It functions as an emollient, which is beneficial in cosmetic and dermatological formulations.

  • Causality in Selection: The choice of an enhancer is a trade-off between efficacy and safety. While DMSO may provide a 100-fold increase in permeation for a specific API, the associated irritation may be unacceptable. [14]Decyl octanoate represents a choice where moderate enhancement is achieved with a higher likelihood of dermal tolerance.

  • The Vehicle Effect: The performance of any enhancer is profoundly influenced by the vehicle in which it is formulated. For instance, Azone's efficacy is significantly greater when combined with propylene glycol. [11][16]Therefore, a comparative study must use the same base vehicle across all test arms to isolate the effect of the enhancer itself.

Conclusion: A Balanced Approach to Permeation Enhancement

Decyl octanoate stands as a promising, safe, and biocompatible candidate for skin permeation enhancement. Its mechanism, rooted in the fluidization of the stratum corneum's lipid matrix, is well-understood for its chemical class. While it may not achieve the exceptionally high enhancement ratios seen with agents like Azone or high-concentration DMSO, its value lies in providing a balance of moderate efficacy and high tolerability.

This guide provides the scientific rationale and a robust, self-validating experimental framework for researchers to objectively quantify the performance of decyl octanoate. By comparing it against a control and established benchmarks, formulation scientists can generate the necessary data to make informed decisions, optimizing drug delivery while ensuring patient safety and compliance.

References

  • Ibrahim, S. A., & Li, S. K. (n.d.). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. PMC. Retrieved from [Link]

  • Cueva, H. K. R. (2022, April 17). VET PHARMA 2 | Penetration Enhancers: Drugs Acting on Skin & Mucous Membranes | Module 25.2 (SO). YouTube. Retrieved from [Link]

  • (2022, August 26). Enhanced Skin Permeation of Estradiol by Dimethyl Sulfoxide Containing Transdermal Patches. PMC. Retrieved from [Link]

  • (n.d.). Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient. PMC. Retrieved from [Link]

  • Isreal, O. (2025, July 16). (PDF) Comparative evaluation of chemical penetration enhancers for transdermal delivery of amiloride. ResearchGate. Retrieved from [Link]

  • (n.d.). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. PMC. Retrieved from [Link]

  • (n.d.). Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids Forming Ionic Liquids. MDPI. Retrieved from [Link]

  • (n.d.). Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. ResearchGate. Retrieved from [Link]

  • Sahu, S. (2025, August 9). Effect of Penetration Enhancer DMSO on In-Vitro Skin Permeation of Acyclovir Transdermal Microemulsion Formulation. ResearchGate. Retrieved from [Link]

  • (2025, October 1). DMSO as Skin Penetration Enhancer. Pharmaceutical Technology. Retrieved from [Link]

  • Hama, S. (2025, October 12). Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids Forming Ionic Liquids. ResearchGate. Retrieved from [Link]

  • (2021, January 7). CPE-DB: An Open Database of Chemical Penetration Enhancers. PMC. Retrieved from [Link]

  • (n.d.). Skin Permeation Enhancement in Aqueous Solution: Correlation With Equilibrium Enhancer Concentration and Octanol/Water Partition Coefficient. PubMed. Retrieved from [Link]

  • FDA. (n.d.). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • (n.d.). Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique. PubMed. Retrieved from [Link]

  • (n.d.). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. NIH. Retrieved from [Link]

  • (n.d.). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. MDPI. Retrieved from [Link]

  • (n.d.). IN VITRO PERMEATION TEST (IVPT) FUNDAMENTALS: SCIENTIFIC AND PRACTICAL CONSIDERATIONS. Center for Research on Complex Generics. Retrieved from [Link]

  • Dr.Oracle. (2025, August 28). What is the clinical evidence for using Dimethyl Sulfoxide (DMSO) as a penetration enhancer? Retrieved from [Link]

  • (n.d.). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. IntechOpen. Retrieved from [Link]

  • (n.d.). Physical and chemical penetration enhancers in transdermal drug delivery system. PermeGear. Retrieved from [Link]

  • (n.d.). Effect of enhancers on permeation kinetics of captopril for transdermal system. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • López-Cervantes, M., et al. (n.d.). Chemical Enhancers for the Absorption of Substances Through the Skin: Laurocapram and Its Derivatives. ResearchGate. Retrieved from [Link]

  • (2022, August 26). Enhanced skin permeation of small molecules via retention of enhancer substances in matrix-type transdermal patches. bonndoc. Retrieved from [Link]

  • (n.d.). Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. Semantic Scholar. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Decyl Octanoate: Enzymatic vs. Chemical Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of specialty chemicals, the synthesis of esters like decyl octanoate is of paramount importance, driven by their widespread applications as emollients, plasticizers, and lubricants in the cosmetic, pharmaceutical, and food industries. The choice of synthetic methodology profoundly impacts not only the efficiency and yield of the process but also its environmental footprint and the purity of the final product. This guide provides an in-depth comparative analysis of the two primary routes for decyl octanoate synthesis: traditional chemical catalysis, exemplified by the Fischer-Speier esterification, and the increasingly adopted enzymatic catalysis, primarily utilizing lipases.

At a Glance: Key Performance Indicators

To provide a succinct overview, the following table summarizes the critical performance parameters for both chemical and enzymatic synthesis of decyl octanoate. These values are synthesized from literature data on decyl octanoate and structurally similar esters.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Typical Yield (%) 60-99%[1]70-99.5%[2]
Reaction Temperature (°C) 80-12030-70
Reaction Time (h) 2-101-24
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH)Lipases (e.g., Candida antarctica lipase B)[3]
Byproducts Water, potential for side-products from high heatWater
Environmental Impact Use of corrosive catalysts, higher energy consumptionMilder conditions, biodegradable catalyst
Product Purity May require extensive purificationGenerally high purity, high selectivity

The Chemical Approach: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely employed method for synthesizing esters from a carboxylic acid and an alcohol, in this case, octanoic acid and decanol. The reaction is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid.[4][5]

Mechanistic Insights

The mechanism of Fischer esterification involves a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, a key driving force for the reaction, yields the ester.[6]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_products Products Octanoic_Acid Octanoic Acid Protonated_Acid Protonated Carboxylic Acid Octanoic_Acid->Protonated_Acid + H⁺ Decanol Decanol H_plus H⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Decanol Decyl_Octanoate Decyl Octanoate Tetrahedral_Intermediate->Decyl_Octanoate - H₂O, - H⁺ Water Water

Caption: Fischer-Speier Esterification Workflow for Decyl Octanoate Synthesis.

Experimental Protocol: Sulfuric Acid-Catalyzed Synthesis of Decyl Octanoate

This protocol is a representative procedure for the synthesis of decyl octanoate via Fischer esterification.

Materials:

  • Octanoic acid

  • Decanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add octanoic acid (1 molar equivalent) and decanol (1.2 molar equivalents). The use of excess alcohol helps to shift the equilibrium towards the product side.[4]

  • Solvent and Catalyst Addition: Add toluene to the flask. The volume should be sufficient to facilitate azeotropic removal of water. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is being formed (usually 2-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude decyl octanoate can be further purified by vacuum distillation to obtain a high-purity product.

The Enzymatic Approach: Lipase-Catalyzed Esterification

Enzymatic synthesis, particularly using lipases, has emerged as a powerful and "green" alternative to traditional chemical methods.[8] Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous or micro-aqueous environments. Immobilized lipases, such as Candida antarctica lipase B (CALB), are frequently used due to their high stability and reusability.[3][9]

Mechanistic Insights

The catalytic mechanism of lipase involves a serine-histidine-aspartate catalytic triad in the enzyme's active site. The reaction proceeds via a two-step "ping-pong" mechanism. First, the carboxylic acid acylates the serine residue in the active site, forming an acyl-enzyme intermediate and releasing a molecule of water. In the second step, the alcohol attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Lipase_Catalysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediates Key Intermediates cluster_products Products Octanoic_Acid Octanoic Acid Acyl_Enzyme Acyl-Enzyme Intermediate (E-O-Acyl) Octanoic_Acid->Acyl_Enzyme Decanol Decanol Decanol->Acyl_Enzyme Lipase Lipase (E-OH) Lipase->Acyl_Enzyme + Octanoic Acid, - H₂O Acyl_Enzyme->Lipase + Decanol, -> Decyl Octanoate Decyl_Octanoate Decyl Octanoate Water Water

Caption: Lipase-Catalyzed Esterification Workflow for Decyl Octanoate Synthesis.

Experimental Protocol: Immobilized Lipase-Catalyzed Synthesis of Decyl Octanoate

This protocol outlines a general procedure for the enzymatic synthesis of decyl octanoate using an immobilized lipase.

Materials:

  • Octanoic acid

  • Decanol

  • Immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on a macroporous acrylic resin)[10][11]

  • Anhydrous solvent (e.g., n-hexane, isooctane, or solvent-free system)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., a screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration setup

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine octanoic acid (1 molar equivalent) and decanol (1 to 1.5 molar equivalents). The reaction can be performed in a solvent-free system or in an organic solvent.[12]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate weight.[2] If performing the reaction in a solvent, add molecular sieves to remove the water produced.

  • Reaction: Place the flask in a shaking incubator or on a magnetic stirrer with heating. Maintain the temperature between 40-60°C. The optimal temperature will depend on the specific lipase used. The reaction is typically run for 4-24 hours.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration. The enzyme can often be washed with a solvent and reused for several cycles.

  • Product Isolation: If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. In a solvent-free system, the product is obtained directly after enzyme removal.

  • Purification: The resulting decyl octanoate is generally of high purity. If necessary, further purification can be achieved by vacuum distillation.

Comparative Analysis: A Deeper Dive

Reaction Conditions and Energy Consumption:

The most striking difference lies in the reaction conditions. Chemical synthesis requires high temperatures (often >100°C) to achieve a reasonable reaction rate. In contrast, enzymatic reactions proceed efficiently at much milder temperatures (typically 40-60°C). This significant difference in temperature translates to lower energy consumption and a more sustainable process for the enzymatic route.[8]

Catalyst and Selectivity:

Chemical catalysis relies on strong, corrosive acids that can lead to unwanted side reactions, such as dehydration of the alcohol or the formation of colored impurities, especially at elevated temperatures. This often necessitates extensive purification steps. Lipases, on the other hand, are highly specific catalysts, leading to fewer byproducts and a purer final product.[8] The enzymatic process can have higher yields than their chemical counterparts, even on a large scale.[13]

Environmental and Safety Considerations:

The use of strong acids in chemical synthesis poses safety risks and generates corrosive waste streams that require neutralization and disposal. The higher energy input also contributes to a larger carbon footprint. Enzymatic synthesis is inherently a "greener" technology. Lipases are biodegradable, operate under mild conditions, and can often be recycled and reused, which reduces waste and improves process economics.[13]

Economic Viability:

While the initial cost of enzymes can be higher than that of bulk chemical catalysts, the overall process economics can be favorable for the enzymatic route. This is due to several factors, including lower energy costs, reduced need for extensive purification, and the reusability of the immobilized enzyme.[12] For high-value products in the pharmaceutical and cosmetic industries, where purity is paramount, the benefits of enzymatic synthesis often outweigh the initial catalyst cost.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of decyl octanoate. The traditional Fischer-Speier esterification is a robust and well-established method, particularly for large-scale production where cost is a primary driver. However, the trend towards sustainable and green chemistry has propelled enzymatic synthesis to the forefront. The milder reaction conditions, higher selectivity, and reduced environmental impact of lipase-catalyzed esterification make it an increasingly attractive option, especially for applications in the pharmaceutical and personal care industries where product purity and process sustainability are critical. The choice between these two methods will ultimately depend on the specific requirements of the application, including scale, purity standards, and economic and environmental considerations.

References

  • Švab, M., & Grilc, M. (2021). Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. International Journal of Molecular Sciences, 22(16), 8839. [Link]

  • An Update: Enzymatic Synthesis for Industrial Applications. (2022). Angewandte Chemie International Edition, 61(4), e202105976. [Link]

  • Arcos, J. A., Bernabé, M., & Otero, C. (1998). Chemical versus enzymatic catalysis for the regioselective synthesis of sucrose esters of fatty acids. Biotechnology and Bioengineering, 57(5), 505-509. [Link]

  • Ferreira, M. L., & Tonetto, G. M. (2017). Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. Molecules, 22(11), 1963. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Zhang, S., Sun, W., & Xie, W. (2021). Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. Biomaterials Science, 9(11), 3835-3857. [Link]

  • de Souza, R. L., da Silva, A. S., & de Castro, H. F. (2014). Enzymatic syntheses of ethyl, butyl, and octyl dodecanoate, butyl octanoate, and butyl decanoate in different reaction conditions, respective SER, and conversion results. Biocatalysis and Biotransformation, 32(4), 255-264. [Link]

  • Kuo, C. H., Ju, H. Y., Chen, J. H., Chang, C. M. J., Liu, Y. C., & Shieh, C. J. (2012). Optimization of lipase-catalyzed synthesis of cetyl octanoate in supercritical carbon dioxide. Journal of the American Oil Chemists' Society, 89(1), 103-110. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Rodrigues, D. S., & Fernandez-Lafuente, R. (2020). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. International Journal of Molecular Sciences, 21(21), 8202. [Link]

  • Kumar, A., & Gross, R. A. (2000). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules, 1(1), 133-138. [Link]

  • The Good Scents Company. (n.d.). sulfuryl octanoate. [Link]

  • Kuo, C. H., Ju, H. Y., Chen, J. H., Chang, C. M. J., Liu, Y. C., & Shieh, C. J. (2012). Optimization of Lipase-Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide. Journal of the American Oil Chemists' Society, 89(1), 103-110. [Link]

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  • University of Toronto. (n.d.). Fischer Esterification. [Link]

  • Hama, J. R. (2018). Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis. AMB Express, 8(1), 93. [Link]

  • Pizarro, C., Castillo, E., & Asenjo, J. A. (2023). Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. International Journal of Molecular Sciences, 24(5), 4701. [Link]

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A Comparative Guide to Assessing the Biocompatibility of Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of the biocompatibility of decyl octanoate, a common emollient and solvent in pharmaceutical and cosmetic formulations. We will explore the critical biocompatibility endpoints—cytotoxicity, skin irritation, and skin sensitization—by detailing the underlying principles of standard assays, providing actionable experimental protocols, and comparing the expected performance of decyl octanoate against common alternatives like Caprylic/Capric Triglyceride and Isopropyl Myristate. Our approach is grounded in established international standards to ensure scientific integrity and regulatory relevance for researchers, scientists, and drug development professionals.

Introduction to Decyl Octanoate: Properties and Applications

Decyl octanoate (CAS No. 2306-89-0) is the ester formed from the reaction of decyl alcohol and octanoic acid.[1][2] It is a medium-chain fatty acid ester that functions primarily as an emollient, skin-conditioning agent, and solvent in topical formulations. Its desirable properties include a non-greasy feel, good spreadability, and the ability to dissolve lipophilic active ingredients. These characteristics make it a versatile excipient in creams, lotions, and other dermatological products.

However, any ingredient intended for direct or indirect contact with the body must be evaluated for its biological safety.[3] Biocompatibility testing is essential to ensure that a material does not elicit a harmful or toxic response in the host tissue. This guide focuses on the foundational in vitro assays that form the basis of a comprehensive biocompatibility assessment.

Foundational Pillar: In Vitro Cytotoxicity Assessment (ISO 10993-5)

The first step in any biocompatibility screening is the cytotoxicity test.[3] It is a highly sensitive assay used to determine the potential for a material to cause cell death or damage. The International Organization for Standardization (ISO) provides a detailed framework for this evaluation in ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity .[3][4][5][6]

Causality Behind Experimental Choices

The goal is to assess if any leachable substances from the test material are toxic to cells. The most common and robust method is the MEM Elution Test . This approach is chosen because it simulates the extraction of substances from a finished product that could come into contact with the body. We use a standardized cell line, such as L929 mouse fibroblast cells, which are well-characterized and widely accepted for this purpose. The endpoint is typically a quantitative measure of cell viability; a reduction of more than 30% is considered a cytotoxic effect.[3][7]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis start Start: Test Article (Decyl Octanoate) & Controls extract Prepare Extract (ISO 10993-12) Incubate Test Article in MEM Medium (e.g., 37°C for 24h) start->extract Test & Control Materials expose Replace culture medium with Test Extract, Positive Control (e.g., Organotin-stabilized PVC), and Negative Control (e.g., HDPE) extract->expose cells Prepare L929 Cell Culture Seed cells in 96-well plates and incubate to sub-confluence cells->expose incubate Incubate for 24-48 hours expose->incubate mtt Add MTT Reagent (Metabolized by viable cells to formazan) incubate->mtt solubilize Solubilize Formazan Crystals (e.g., with Isopropanol) mtt->solubilize read Read Absorbance (Spectrophotometer at ~570nm) solubilize->read calculate Calculate % Cell Viability vs. Negative Control read->calculate end End: Cytotoxicity Profile calculate->end

Caption: Workflow for the ISO 10993-5 MEM Elution Cytotoxicity Test.

Detailed Protocol: MTT Assay via MEM Elution
  • Preparation of Test Extracts:

    • Prepare decyl octanoate at the desired concentration in serum-supplemented cell culture medium (e.g., Minimum Essential Medium, MEM). For a neat liquid, an extraction ratio based on surface area or volume is used as per ISO 10993-12.

    • Simultaneously prepare extracts of a negative control (e.g., high-density polyethylene, HDPE) and a positive control (e.g., organotin-stabilized polyvinyl chloride, PVC).

    • Incubate all materials at 37°C for 24 hours.

  • Cell Culture:

    • Culture L929 mouse fibroblast cells using standard aseptic techniques.

    • Seed the cells into 96-well microtiter plates at a density that will yield a sub-confluent monolayer after 24 hours of incubation.

  • Exposure:

    • After incubation, aspirate the culture medium from the wells.

    • Replace it with the prepared extracts (test article, positive control, negative control). Ensure multiple replicates for each.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 to 48 hours.

  • Viability Assessment (MTT Assay):

    • Following exposure, add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Aspirate the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of each well using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Interpretation:

    • Calculate the percent viability relative to the negative control. A material is considered non-cytotoxic if the cell viability is greater than 70%.

Comparative Data: Decyl Octanoate vs. Alternatives

While specific, publicly available cytotoxicity data for decyl octanoate is limited, its chemical structure as a medium-chain fatty acid ester suggests a high degree of biocompatibility, similar to other well-established emollients.

CompoundChemical ClassExpected Cell Viability (%)Biocompatibility Profile
Decyl Octanoate Medium-Chain Fatty Acid Ester> 90%Expected to be Non-Cytotoxic
Caprylic/Capric Triglyceride Medium-Chain Triglyceride> 90%Generally Recognized as Safe (GRAS), Non-Cytotoxic[8]
Isopropyl Myristate Fatty Acid Ester> 90%Widely used, considered Non-Cytotoxic in topical applications
Positive Control (e.g., PVC) Polymer with Additives< 30%Cytotoxic
Negative Control (HDPE) Polymer~100%Non-Cytotoxic

Assessing Dermal Interactions: Skin Irritation & Sensitization

For topical products, assessing the potential for skin irritation and allergic contact dermatitis (sensitization) is paramount. Modern testing strategies prioritize in vitro and in chemico methods to reduce and replace animal testing, in line with OECD guidelines.

A. Skin Irritation (OECD 439: In Vitro Skin Irritation)

Skin irritation is a localized, reversible inflammatory response. The Reconstructed Human Epidermis (RhE) model is the current standard for in vitro assessment. This method utilizes a three-dimensional tissue model that mimics the biochemical and physiological properties of the human epidermis.

  • Principle: The test material is applied topically to the RhE tissue. Irritant chemicals will penetrate the stratum corneum and damage the underlying keratinocytes, leading to a decrease in cell viability.

  • Methodology: After a defined exposure period, the tissue viability is measured using the same MTT assay principle described for cytotoxicity. A material is classified as an irritant if the mean tissue viability falls below 50% relative to the negative control.

  • Expected Outcome for Decyl Octanoate: Based on safety assessments of chemically similar diesters, decyl octanoate is not expected to be a skin irritant. An Australian assessment of a mixed diester of decanoic and octanoic acids found it to be non-irritating in cosmetic applications up to 13%.

B. Skin Sensitization (OECD 429 & 497)

Skin sensitization is an immune-mediated (allergic) reaction following skin contact. The assessment has evolved from traditional guinea pig tests to more refined methods.[9][10][11]

  • Principle: The key event in sensitization is the activation and proliferation of T-lymphocytes in the draining lymph nodes upon encountering an allergen. The Local Lymph Node Assay (LLNA) , or OECD 429, measures this proliferative response in mice and provides quantitative data.[12]

  • Modern Approach (OECD 497): More recently, Defined Approaches (DAs) on skin sensitization combine results from multiple non-animal tests (in chemico and in vitro) to predict sensitization hazard and potency.[13] These assays model key events in the sensitization pathway, such as protein binding and keratinocyte activation.

Experimental Workflow: Local Lymph Node Assay (LLNA)

LLNA_Workflow cluster_prep Phase 1: Induction cluster_proliferation Phase 2: Proliferation Measurement cluster_analysis Phase 3: Analysis start Start: Test & Control Groups (Mice) application Topical Application of Test Article (Decyl Octanoate in vehicle) to dorsum of each ear for 3 consecutive days start->application iv_inject Day 5: Intravenous injection of radiolabeled thymidine (3H-TdR) or BrdU application->iv_inject excise Day 6: Excise draining auricular lymph nodes iv_inject->excise prep_cells Prepare single-cell suspensions of lymph node cells excise->prep_cells measure Measure incorporation of radiolabel (scintillation counting) or BrdU (ELISA) prep_cells->measure calculate Calculate Stimulation Index (SI): (DPM in test group) / (DPM in vehicle control group) measure->calculate end End: Sensitization Potential (SI ≥ 3 indicates sensitizer) calculate->end

Caption: Workflow for the OECD 429 Local Lymph Node Assay (LLNA).

Comparative Data: Skin Sensitization
CompoundChemical ClassExpected LLNA Stimulation Index (SI)Sensitization Potential
Decyl Octanoate Medium-Chain Fatty Acid Ester< 3.0Not a Sensitizer
Caprylic/Capric Triglyceride Medium-Chain Triglyceride< 3.0Not a Sensitizer[14]
Isopropyl Myristate Fatty Acid Ester< 3.0Not a Sensitizer
Positive Control (e.g., HCA) Aldehyde≥ 3.0Mild/Moderate Sensitizer[9]

Conclusion: A Strong Profile for Biocompatibility

Based on its chemical nature as a simple fatty acid ester and supported by safety data from structurally similar compounds, decyl octanoate is expected to exhibit a high degree of biocompatibility. It is anticipated to be non-cytotoxic, non-irritating, and non-sensitizing, making it a suitable excipient for a wide range of topical pharmaceutical and cosmetic applications.

This guide outlines the standard, internationally accepted methodologies for assessing these key biocompatibility endpoints. For any new formulation or application, it is imperative that these tests are conducted on the final product to validate its safety profile. By understanding the causality behind these experimental designs and adhering to rigorous protocols, researchers can confidently assess the biocompatibility of decyl octanoate and other formulation components.

References

  • EVS-EN ISO 10993-5:2009+A11:2025. Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). Available from: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available from: [Link]

  • Jung, F., et al. (2022). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PLoS One. Available from: [Link]

  • RISE. ISO 10993-5 Cytotoxicity Test - in vitro. Available from: [Link]

  • OECD. (1992). OECD Guideline for the Testing of Chemicals, No. 406: Skin Sensitisation. Available from: [Link]

  • Charles River Laboratories. (2022). New Guidelines for Skin Sensitization Testing. Available from: [Link]

  • OECD. Test No. 406: Skin Sensitisation. Available from: [Link]

  • OECD. Test No. 406: Skin Sensitisation. Available from: [Link]

  • PubMed. In vitro studies on biocompatibility of hyaluronic acid esters. Available from: [Link]

  • National Toxicology Program. (2010). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. Available from: [Link]

  • PubMed. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. Available from: [Link]

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  • PubChem. Decyl octanoate. Available from: [Link]

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  • US EPA. Octanoic acid, decyl ester - Substance Details. Available from: [Link]

  • The Good Scents Company. octyl octanoate, 2306-88-9. Available from: [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 1-octanol, CAS registry number 111-87-5. Food and Chemical Toxicology.
  • PubMed Central. (2022). Applications of Medium-Chain Triglycerides in Foods. Available from: [Link]

  • The Good Scents Company. 2-decyl tetradecyl octanoate, 94277-29-9. Available from: [Link]

  • PubMed Central. (2022). Triglycerides of medium-chain fatty acids: a concise review. Available from: [Link]

  • Pacific BioLabs. Biocompatibility Test Methods. Available from: [Link]

  • ACS Publications. (2024). Applicability of Nanoemulsions for the Incorporation of Bioactive Compounds in Cosmetics: A Review. Available from: [Link]

  • PubMed. Evaluation of Biocompatibility Using in Vitro Methods: Interpretation and Limitations. Available from: [Link]

  • MDPI. Biomaterials for Improving Skin Penetration in Treatment of Skin Cancer. Available from: [Link]

  • EAG Laboratories. In Vitro Biocompatibility. Available from: [Link]

  • Healthline. (2023). MCT Oil 101: A Review of Medium-Chain Triglycerides. Available from: [Link]

  • Eurofins. (2024). In vitro testing as an alternative to in vivo biocompatibility. Available from: [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, hexyl octanoate, CAS Registry Number 1117-55-1. Food and Chemical Toxicology.
  • The Good Scents Company. decyl octanoate, 2306-89-0. Available from: [Link]

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Bridging the Gap: A Comparative Guide to In Silico and Experimental Data for Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: A Senior Application Scientist

Introduction: The Predictive Power of Data in Formulation Science

Decyl octanoate (C18H36O2), the ester of decyl alcohol and octanoic acid, is a lipophilic compound widely used as an emollient and solvent in topical formulations, including cosmetics and pharmaceuticals. Its physicochemical properties—particularly its water solubility, lipophilicity (LogP), and skin permeability—are critical determinants of its behavior in a formulation and its interaction with the skin barrier. Accurately determining these properties is paramount for effective drug delivery and safety assessment.

In modern drug development, in silico (computational) models are increasingly used to predict these properties early in the discovery pipeline, offering significant savings in time and resources. However, the ultimate ground truth remains empirical, experimental data. This guide provides an in-depth comparison of available in silico predictions and the standard experimental methodologies used to validate them for decyl octanoate. We will explore the causality behind experimental choices, detail self-validating protocols, and critically evaluate the correlation between the predictive and the real-world data.

Physicochemical Properties: A Head-to-Head Comparison

A critical first step is to compare the available data. For a molecule like decyl octanoate, purely experimental data for properties like LogP and water solubility are scarce in publicly accessible databases; many listed values are themselves in silico estimates. This underscores the reliance on and the importance of validating computational models.

PropertyExperimental DataIn Silico Predicted DataSource(s)
Molecular Formula C18H36O2C18H36O2
Molecular Weight 284.48 g/mol 284.5 g/mol ,
Melting Point 4.2 °C-
Boiling Point 334-336 °C (at 760 mmHg)-
Water Solubility No definitive experimental value found0.00371 mg/L at 25°C (est.)
LogP (o/w) No definitive experimental value found7.918 (est.) 7.60 (XlogP3-AA est.),
Skin Permeability (Kp) No definitive experimental value foundModel Dependent (Requires QSAR)

Analysis of Initial Data: The available data immediately highlights a crucial challenge in the field: the scarcity of rigorously determined experimental data for common excipients. While basic physical properties like melting and boiling points are experimentally defined, key parameters for bioavailability and formulation—water solubility and LogP—are dominated by estimations. The different estimated LogP values (7.92 vs. 7.60) from different algorithms showcase the inherent variability in computational models. This guide will now detail the gold-standard experimental methods required to generate definitive data and validate these predictions.

Part 1: The Experimental Workflow for Data Generation

To generate trusted, empirical data for decyl octanoate, a sequence of robust, well-defined experiments is necessary. Each protocol is designed to be a self-validating system, providing reliable data to serve as a benchmark for in silico models.

G cluster_0 Physicochemical Characterization cluster_1 Biological Barrier Permeation cluster_2 Analytical Quantification A OECD 105: Water Solubility (Flask Method for low solubility) D HPLC or GC-MS Analysis (Concentration Measurement) A->D Determine C_sat B OECD 107: LogP Determination (Shake-Flask Method) B->D Determine C_octanol & C_water C OECD 428: Skin Permeability (In Vitro Franz Diffusion Cell) C->D Determine C_receptor

Caption: Workflow for experimental data generation.

Experimental Protocol 1: Water Solubility Determination (OECD 105 Flask Method)

Causality: For a substance like decyl octanoate, which is predicted to be practically insoluble in water, the Flask Method is the appropriate choice as per OECD Guideline 105.[1][2] This method is designed to achieve saturation equilibrium over a sufficient period, which is essential for poorly soluble compounds.

Methodology:

  • Preparation: Add an excess amount of decyl octanoate to a glass flask containing high-purity water. The excess is critical to ensure that the aqueous phase becomes fully saturated.

  • Equilibration: Seal the flask and place it in a constant temperature bath, typically at 20-25°C, and agitate continuously. For poorly soluble esters, equilibration may take several days. Preliminary tests are recommended to determine the time to reach a plateau concentration.[1]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand at a constant temperature to let the undissolved decyl octanoate separate (e.g., phase separation by gravity or centrifugation).

  • Sampling: Carefully collect a sample from the clear, aqueous phase, ensuring no undissolved material is transferred. This is often done using a syringe with a filter.

  • Quantification: Analyze the concentration of decyl octanoate in the aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), due to the expected low concentrations.

  • Validation: Repeat the process to ensure results are reproducible. The measured concentration represents the water solubility of the compound.

Experimental Protocol 2: Partition Coefficient (LogP o/w) Determination (OECD 107 Shake-Flask Method)

Causality: The Shake-Flask method is the "gold standard" for direct LogP measurement and is suitable for compounds with an expected LogP between -2 and 4.[3][4][5] While decyl octanoate's predicted LogP is much higher, this method remains the foundational reference. For highly lipophilic compounds, modifications or alternative methods like HPLC are often necessary to achieve accuracy.[6][7]

Methodology:

  • Pre-saturation: Prepare two stock solutions: n-octanol saturated with water and water saturated with n-octanol. This step is crucial to prevent volume changes during the experiment.

  • Partitioning: Add a known amount of decyl octanoate to a flask containing a defined volume ratio of the pre-saturated n-octanol and water (e.g., 1:1, 2:1, 1:2).

  • Equilibration: Shake the flask vigorously at a constant temperature until equilibrium is established (typically 5-15 minutes, but longer for some compounds).

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of decyl octanoate in both the n-octanol and the aqueous phases using a suitable analytical method (e.g., HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater). LogP is the base-10 logarithm of P.

  • Validation: The experiment should be performed with at least three different starting concentrations and varying phase volume ratios to ensure the LogP value is independent of these parameters. The final LogP should be reported as the average of these runs, which should fall within a range of ± 0.3 units.[5]

Experimental Protocol 3: In Vitro Skin Permeability (OECD 428)

Causality: The Franz diffusion cell is the most widely accepted in vitro apparatus for studying the permeation of substances through the skin.[8][9] It provides a reliable model to measure the flux of a compound across a skin membrane under controlled conditions, mimicking real-world application.

Methodology:

  • Membrane Preparation: Use excised human or animal (e.g., porcine) skin. The skin is dermatomed to a consistent thickness and mounted on the Franz diffusion cell, with the stratum corneum side facing the donor chamber.

  • Apparatus Setup: The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions for the lipophilic decyl octanoate). The fluid is maintained at 32°C and continuously stirred.

  • Application: Apply a known quantity of decyl octanoate (either neat or in a formulation) to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from the receptor fluid and replace them with an equal volume of fresh fluid.

  • Quantification: Analyze the concentration of decyl octanoate in the collected samples using HPLC or GC-MS.

  • Data Analysis: Calculate the cumulative amount of decyl octanoate permeated per unit area of the skin (μg/cm²) and plot this against time.

  • Parameter Calculation:

    • Steady-State Flux (Jss): Determined from the slope of the linear portion of the cumulative amount versus time plot.

    • Permeability Coefficient (Kp): Calculated by dividing the steady-state flux (Jss) by the initial concentration of the substance in the donor chamber (Cd).

Part 2: The In Silico Prediction Workflow

In silico models predict physicochemical properties based on the molecular structure of a compound. These methods range from simple fragment-based calculations to complex machine learning algorithms.

G A Input: Molecular Structure (e.g., SMILES string) B Descriptor Calculation (Topological, Electronic, etc.) A->B Featurization C Quantitative Structure-Property Relationship (QSPR) Model B->C Apply Algorithm D Output: Predicted Property (LogP, Solubility, etc.) C->D Calculation

Caption: Generalized workflow for in silico property prediction.

Key In Silico Methodologies:

  • Fragment-Based/Atomic Contribution Methods: These are the most common methods for predicting LogP and water solubility. The molecule is computationally broken down into its constituent atoms or functional groups (fragments). Each fragment has a predefined value that contributes to the overall property. The software then sums these contributions to estimate the final value. XlogP3 is an example of an atom-based method that applies correction factors for intramolecular interactions.[3]

  • Quantitative Structure-Property Relationships (QSPR): QSPR models are statistical models that correlate calculated molecular descriptors (features representing the molecule's structural, electronic, or topological properties) with an experimentally determined property.[2][10] For skin permeability, a common QSPR approach is the Potts and Guy model, which uses LogP and molecular weight as primary descriptors to predict the permeability coefficient (Kp).[11]

  • Machine Learning and AI: Modern approaches utilize machine learning algorithms (e.g., random forest, support vector machines) trained on large datasets of known molecules and their experimental properties.[12] These models can identify complex, non-linear relationships between molecular structure and properties, often providing more accurate predictions than simpler QSPR models.

Correlation and Discussion: Reconciling the Data

As established, there is a lack of definitive experimental data for decyl octanoate's solubility and LogP in public literature, forcing a reliance on in silico values.

  • LogP Discrepancy: The predicted LogP values of 7.60 and 7.92, while close, highlight a key issue. This difference likely arises from the different algorithms and training datasets used by the prediction software. A value of ~7.6-7.9 indicates extreme lipophilicity, which is consistent with the molecule's structure (a C10 alcohol esterified with a C8 acid). However, without an experimental benchmark from a Shake-Flask or HPLC experiment, it is impossible to determine which prediction is more accurate. For a drug development program, this ambiguity could impact the design of solubility-enhancing formulations.

  • Water Solubility: The estimated solubility of 0.00371 mg/L is extremely low, classifying decyl octanoate as practically insoluble.[3] This aligns with the chemical principle that the solubility of esters decreases as the hydrocarbon chain length increases due to the dominance of the nonpolar character.[13][14] An experimental result from the OECD 105 protocol would be expected to confirm a value in this ultra-low range.

  • Predicting Skin Permeability: Without an experimental LogP, predicting skin permeability via a QSPR model requires using an in silico LogP as an input. This introduces a potential propagation of error. If the estimated LogP is inaccurate, the resulting Kp prediction will also be flawed. This demonstrates the critical need for an experimental anchor point; even a single, high-quality experimental LogP measurement can significantly improve the reliability of subsequent in silico predictions for permeability and other ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Conclusion

The case of decyl octanoate serves as a powerful illustration of the symbiotic relationship between in silico and experimental data in modern pharmaceutical science. While computational tools provide invaluable, rapid estimations of key physicochemical properties, their predictions exist in a vacuum without the grounding of robust experimental validation.

  • Be Critical of Database Values: Many listed values for solubility and LogP are in silico estimates and should be treated as such, not as experimental facts.

  • Experimental Validation is Non-Negotiable: For properties critical to formulation performance and bioavailability, generating high-quality experimental data using standardized protocols (e.g., OECD guidelines) is essential.

  • In Silico Models are Powerful with Proper Grounding: Once benchmarked against reliable experimental data for a given chemical class, in silico models can be confidently used to screen analogs and guide formulation development, accelerating the research process.

Ultimately, the goal is not to prove one method superior to the other, but to integrate them into a cohesive workflow where computational predictions guide experimental efforts and experimental results refine and validate the predictive models.

References

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved January 22, 2026, from [Link]

  • Ghaffari, S., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • Vraka, V., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Phytosafe. (n.d.). OECD 105 - Water solubility. Retrieved January 22, 2026, from [Link]

  • Sinkó, B., et al. (2019). Methods to Evaluate Skin Penetration In Vitro. Sci. Pharm., 87(3), 19. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Eurofins. (n.d.). Franz Cell Test. Retrieved January 22, 2026, from [Link]

  • Xenometrix. (n.d.). 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Testing IVPT. Retrieved January 22, 2026, from [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved January 22, 2026, from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Potts, R. O., & Guy, R. H. (1992). Predicting skin permeability. Pharmaceutical Research, 9(5), 663-669.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved January 22, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 22, 2026, from [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved January 22, 2026, from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved January 22, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 22, 2026, from [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved January 22, 2026, from [Link]

  • Strem, M. E., & Gmehling, J. (2019). Slow-stir water solubility measurements of selected alcohols and diesters.
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Sources

Safety Operating Guide

Hazard Evaluation: Understanding Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Proper Disposal of Decyl Octanoate

In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory. This guide provides a detailed, procedural framework for the proper disposal of decyl octanoate, moving beyond simple instructions to explain the causality behind each step. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this substance with confidence, ensuring the safety of your team and the protection of our environment.

The first step in any disposal plan is a thorough understanding of the substance's properties and hazards. Decyl octanoate, a fatty acid ester, is widely used in various formulations. Critically, it is not considered a hazardous substance under the U.S. OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Similarly, it is not recommended for hazard classification according to the Globally Harmonised System (GHS) as adopted in regions like Australia.[2]

However, its non-hazardous classification does not permit indiscriminate disposal. The core principle of laboratory safety dictates that all chemicals, regardless of their hazard level, must be managed through a structured waste stream.[3]

Table 1: Key Properties and Safety Information for Decyl Octanoate

PropertyInformationSource(s)
Chemical Name Decyl octanoate[4][5]
CAS Number 2306-89-0[4]
Molecular Formula C₁₈H₃₆O₂[5]
Hazard Classification Not classified as hazardous under OSHA 29 CFR 1910.1200[1]
Primary Incompatibility Strong oxidizing agents[1][6]
Environmental Fate Not expected to pose an unreasonable risk; should not be released into the environment or drains. Analogous esters are readily biodegradable.[2][6][7][8]

The Hierarchy of Chemical Waste Management

Before proceeding to disposal, every laboratory should adhere to the established hierarchy of waste management, a framework that prioritizes environmentally sound practices.[3][9]

  • Source Reduction & Prevention: The most effective strategy is to minimize waste generation. This includes ordering only the necessary quantities of decyl octanoate, optimizing experimental scales, and maintaining a clear chemical inventory to prevent redundant purchases.[10]

  • Reuse or Redistribution: If you have surplus, unexpired, and uncontaminated decyl octanoate, consider sharing it with other labs within your institution.[10]

  • Recycling & Reclamation: While less common for this specific substance in a lab setting, this tier involves treating waste to recover useful materials.

  • Disposal: This is the final option and must be conducted in a manner that is safe, compliant, and environmentally responsible.[3][9]

Step-by-Step Disposal Protocol for Decyl Octanoate

This protocol provides a self-validating system for the safe handling and disposal of decyl octanoate waste. The critical determinant in this process is whether the substance has been mixed with or contaminated by other, potentially hazardous, chemicals.

Step 1: Waste Characterization

The responsibility for the initial waste determination lies with the generator—the person who created the waste.[11]

  • Uncontaminated Decyl Octanoate: If the waste contains only pure decyl octanoate, it can be managed as a non-hazardous chemical waste.

  • Contaminated Decyl Octanoate: If decyl octanoate has been mixed with other substances (e.g., flammable solvents, corrosive acids, toxic compounds), the entire mixture must be classified and disposed of according to the most hazardous component. [12] For instance, a solution of decyl octanoate and ethanol must be treated as flammable waste.

Step 2: Segregation of Waste

Proper segregation is fundamental to preventing dangerous chemical reactions and ensuring waste is routed to the correct disposal facility.[13]

  • Keep decyl octanoate waste separate from all other chemical waste streams.

  • Crucially, ensure containers of decyl octanoate waste are stored well away from incompatible materials, particularly strong oxidizing agents .[1][6][12]

  • Always keep solid and liquid waste in separate containers.[13]

Step 3: Containerization and Labeling

All waste containers must be appropriate for their contents and clearly labeled to prevent accidents and ensure regulatory compliance.[10][13]

  • Container Selection: Use a chemically compatible container, preferably plastic, that is in good condition with a secure, leak-proof screw cap.[10] Do not overfill the container; a maximum of 90% capacity is a safe guideline to prevent spills.[14]

  • Labeling: The container must be clearly labeled. Many institutions provide standardized waste tags. At a minimum, the label must include:

    • The full, unabbreviated name: "Decyl Octanoate Waste"

    • The words "Non-Hazardous Waste" (for pure substance only)

    • The name and contact information of the generating researcher or laboratory.

    • An accumulation start date (the date the first drop of waste was added).[10]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area while awaiting pickup.

  • This location, often called a "Satellite Accumulation Area," must be at or near the point of waste generation and under the control of laboratory personnel.[10][14]

  • Ensure the storage area has adequate secondary containment, such as a spill tray, to capture any potential leaks.[13]

Step 5: Final Disposal Pathway

The final step is the removal of the waste from your laboratory by trained personnel. Under no circumstances should decyl octanoate be poured down the drain. [7][15]

  • Contact Your Institution's EHS Office: Schedule a pickup for your properly containerized and labeled waste. Your institution's Environmental Health & Safety (EHS) department or equivalent is responsible for the final disposal in compliance with all federal, state, and local regulations.[10][14]

  • Documentation: Maintain any documentation or manifests provided by the EHS office for your records. This closes the loop on the "cradle-to-grave" responsibility for the chemical waste.[16]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety glasses with side shields and chemical-resistant gloves.[6]

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, diatomite, or universal binders.[15]

  • Collection: Carefully sweep or shovel the absorbent material into a suitable, labeled container for disposal.[1][6]

  • Ventilation: Ensure the area is well-ventilated.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of decyl octanoate.

G start Start: Decyl Octanoate Waste Generated char Step 1: Characterize Waste Is it mixed with any hazardous substance? start->char nonhaz No (Pure Decyl Octanoate) char->nonhaz haz Yes (Contaminated) char->haz seg_nonhaz Step 2: Segregate as Non-Hazardous Chemical Waste label_nonhaz Step 3: Containerize & Label 'Decyl Octanoate, Non-Hazardous' seg_nonhaz->label_nonhaz store_nonhaz Step 4: Store in Satellite Accumulation Area label_nonhaz->store_nonhaz dispose_nonhaz Step 5: Arrange Pickup by EHS for Non-Hazardous Disposal store_nonhaz->dispose_nonhaz end_process End: Waste Removed Compliantly dispose_nonhaz->end_process seg_haz Step 2: Segregate Based on the Hazard of the Contaminant (e.g., Flammable, Corrosive) label_haz Step 3: Containerize & Label with All Components & Hazards seg_haz->label_haz store_haz Step 4: Store in Designated Hazardous Waste Area label_haz->store_haz dispose_haz Step 5: Arrange Pickup by EHS for Hazardous Disposal store_haz->dispose_haz dispose_haz->end_process

Caption: Decision workflow for decyl octanoate disposal.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Link

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Link

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). Link

  • Prudent Practices in the Laboratory: Management of Waste. National Center for Biotechnology Information (NCBI), NIH. Link

  • SAFETY DATA SHEET - Decyl decanoate. Fisher Scientific. (2014-05-23). Link

  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency (EPA). (2025-12-19). Link

  • Safety Data Sheet - Octanoic Acid. Cayman Chemical. (2023-01-06). Link

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). (2025-08-13). Link

  • SAFETY DATA SHEET - Decyl decanoate. Fisher Scientific. (2014-05-23). Link

  • octyl octanoate, 2306-88-9. The Good Scents Company. Link

  • How To Dispose Non-Hazardous Waste. (2020-06-30). Link

  • PUBLIC REPORT: Decanoic acid, mixed diesters with octanoic acid and 1,3-propanediol. Australian Industrial Chemicals Introduction Scheme (AICIS). (2021-02-03). Link

  • Regulations.gov - Inert Ingredients in Pesticide Formulations. (2023-01-31). Link

  • Safety Data Sheet: Decyl oleate. Chemos GmbH&Co.KG. Link

  • Non Hazardous Waste. Illinois Environmental Protection Agency. Link

  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. Link

  • Biodegradability of Octyl Octanoate in Comparison to Other Synthetic Esters. Benchchem. Link

  • A Comparative Analysis of the Environmental Degradation of ¹⁴C-Decyl Alcohol and ¹⁴C-Octanol. Benchchem. Link

  • Octanoic acid, decyl ester - Substance Details. U.S. Environmental Protection Agency (EPA). Link

  • 2-decyl tetradecyl octanoate, 94277-29-9. The Good Scents Company. Link

  • Decyl octanoate | C18H36O2 | CID 75319. PubChem, National Institutes of Health (NIH). Link

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Comprehensive Safety and Handling Guide: Personal Protective Equipment for Decyl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is the bedrock upon which reliable and reproducible results are built. This guide provides an in-depth, procedural framework for the safe handling of Decyl octanoate, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. As a Senior Application Scientist, my objective is to equip you with the expertise to not only follow protocols but to implement a self-validating system of safety that protects you, your colleagues, and the integrity of your work.

Hazard Identification and Risk Assessment

Decyl octanoate (CAS No. 2306-89-0) is an ester of decyl alcohol and octanoic acid, commonly used as a fragrance and emollient.[1][2] While some safety data sheets (SDS) classify it as not hazardous under OSHA's Hazard Communication Standard, it is paramount to handle all laboratory chemicals with a rigorous and consistent safety protocol.[3] Aliphatic esters as a class are generally considered to have low toxicity, but they can act as slight skin and eye irritants.[4] The primary risks associated with Decyl octanoate are physical (combustibility) and contact-related (potential for irritation upon prolonged or repeated exposure).

The first step in any laboratory workflow is a thorough risk assessment. Before handling Decyl octanoate, consult the most current Safety Data Sheet (SDS) provided by the manufacturer.[5]

Quantitative Data Summary

This table summarizes the key physical and chemical properties of Decyl octanoate, which are crucial for assessing its handling and storage requirements.

PropertyValue
Molecular FormulaC₁₈H₃₆O₂[2]
Molecular Weight284.48 g/mol [2]
AppearanceColorless Liquid
Boiling Point334.00 to 336.00 °C @ 760.00 mm Hg[1]
Flash Point>158.33 °C (317.00 °F)[1]
Water Solubility0.00371 mg/L @ 25 °C (estimated)[1]
Incompatible MaterialsStrong oxidizing agents[6][7]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified risks of splash, inhalation, and skin contact. The following PPE is mandatory when handling Decyl octanoate.

A. Eye and Face Protection

  • What: Wear safety glasses with side shields (meeting EN 166 standards in Europe or OSHA 29 CFR 1910.133 in the US) or chemical safety goggles.[8][9]

  • Why: The eyes are highly susceptible to chemical splashes. Even substances not classified as severe eye irritants can cause significant discomfort and injury. Safety glasses provide a crucial barrier against accidental splashes during transfer, mixing, or heating.

B. Hand Protection

  • What: Use chemical-resistant, disposable gloves. Nitrile gloves are an excellent choice as they offer superior resistance to oils and esters compared to latex.[5][10]

  • Why: Esters can have a defatting effect on the skin, leading to dryness, itching, and dermatitis with prolonged contact.[11] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[12] Dispose of contaminated gloves immediately in the appropriate chemical waste stream.

C. Body Protection

  • What: A standard long-sleeved laboratory coat is required.[5][8]

  • Why: This protects your skin and personal clothing from minor spills and contamination. It should be kept fastened to provide continuous coverage.

D. Respiratory Protection

  • What: Under normal laboratory conditions with adequate general ventilation, respiratory protection is not required.[3][8]

  • Why: Decyl octanoate has a very low vapor pressure, meaning it does not readily become a vapor at room temperature.[1] However, if you are working in a poorly ventilated area or are generating aerosols (e.g., through sonication or vigorous mixing), a risk assessment may indicate the need for a NIOSH-approved respirator.[9]

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes risk at every stage of handling.

Step-by-Step Handling Protocol:

  • Preparation: Before retrieving the chemical, ensure your workspace is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.

  • Don PPE: Put on your lab coat, safety glasses, and gloves as detailed in Section 2.

  • Chemical Retrieval: Transport the Decyl octanoate container in a secondary, shatter-proof carrier.

  • Dispensing: Perform all transfers of Decyl octanoate within a well-ventilated area. If available, use a fume hood for added protection.

  • Use: Keep the container tightly closed when not in use to prevent contamination.[8][13]

  • Post-Handling: After use, securely close the primary container and return it to its designated storage location.

  • Decontamination: Wipe down the work area with an appropriate solvent. Dispose of contaminated wipes as chemical waste.

  • Doff PPE: Remove gloves using the proper technique, followed by your lab coat and safety glasses.

  • Hygiene: Wash your hands thoroughly with soap and water.[8][14]

G Diagram 1: Safe Handling Workflow for Decyl Octanoate cluster_prep Preparation cluster_handling Execution cluster_post Conclusion Risk_Assessment 1. Risk Assessment (Review SDS) Don_PPE 2. Don Required PPE (Gloves, Goggles, Coat) Risk_Assessment->Don_PPE Handling 3. Chemical Handling (Well-Ventilated Area) Don_PPE->Handling Decontamination 4. Decontaminate Workspace & Doff PPE Handling->Decontamination Waste_Disposal 5. Segregate & Store Waste Decontamination->Waste_Disposal Hand_Washing 6. Wash Hands Thoroughly Waste_Disposal->Hand_Washing

Caption: A workflow for handling Decyl Octanoate, from preparation to completion.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

A. Spill Management

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate: Secure the area and ensure adequate ventilation.[14]

  • Contain: For small spills, absorb the liquid with a non-combustible, inert material such as sand, vermiculite, or earth.[6][7]

  • Collect: Use non-sparking tools to carefully scoop the absorbed material into a suitable, sealable container for chemical waste disposal.[6]

  • Clean: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) emergency response team.

B. First Aid and Exposure

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8][13]

  • Skin Contact: Remove any contaminated clothing. Wash the affected skin area immediately with plenty of soap and water. If irritation occurs or persists, seek medical attention.[8][14]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[8]

  • Inhalation: Move the affected person to fresh air. If symptoms occur, seek medical attention.[8]

Operational Disposal Plan

Proper chemical waste management is a legal and ethical responsibility.

  • Waste Identification: All materials contaminated with Decyl octanoate (e.g., excess chemical, used gloves, absorbent from spills) must be treated as chemical waste.[7]

  • Segregation: Do not mix Decyl octanoate waste with other incompatible waste streams. Collect it in a dedicated, clearly labeled, and compatible waste container.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Decyl octanoate," and any associated hazards.[7]

  • Storage: Keep the waste container securely closed and store it in a designated, well-ventilated satellite accumulation area away from ignition sources.[7]

  • Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the waste container. Follow all institutional, local, state, and federal regulations.[7]

By integrating these detailed protocols into your daily laboratory practice, you foster a culture of safety that is proactive, not just reactive. This ensures a secure environment for innovation and protects the integrity of your research.

References

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Decyl octanoate. PubChem Compound Summary for CID 75319. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Aliphatic Esters. Scoping and Draft Human Health Risk Assessment for Registration Review. Regulations.gov. Retrieved from [Link]

  • The Good Scents Company. (n.d.). decyl octanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]

  • AA Blocks. (2023). Safety Data Sheet. Retrieved from [Link]

  • EWG's Guide to Healthy Cleaning. (n.d.). GLYCERYL DECANOATE OCTANOATE. Retrieved from [Link]

  • Stansfield’s Fragrance Oils. (2022). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Phosphorothioic Acid, O,O- Dimethyl-S-(2-Methylthio)Ethyl Ester. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Decyl oleate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Decyl oleate - Registration Dossier. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Octanoic acid, decyl ester - Substance Details. Substance Registry Services (SRS). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.